Technical Documentation Center

3''-Demethylchartreusin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3''-Demethylchartreusin
  • CAS: 128229-64-1

Core Science & Biosynthesis

Foundational

3''-Demethylchartreusin chemical structure and properties

Structure, Properties, and Therapeutic Potential Executive Summary 3''-Demethylchartreusin is a naturally occurring minor metabolite of the Streptomyces chartreusis fermentation process.[1] It belongs to the chartreusin...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Therapeutic Potential

Executive Summary

3''-Demethylchartreusin is a naturally occurring minor metabolite of the Streptomyces chartreusis fermentation process.[1] It belongs to the chartreusin class of antibiotics, characterized by a unique pentacyclic benzochromenone aglycone (chartarin) linked to a disaccharide chain.

While the parent compound, chartreusin , exhibits potent antitumor activity via DNA intercalation and Topoisomerase II inhibition, its clinical utility has been historically hampered by poor water solubility and rapid biliary excretion. The 3''-demethyl variant represents a critical structural analogue where the methoxy group on the terminal sugar (digitalose) is replaced by a hydroxyl group. This modification alters the molecule's polarity and hydrogen-bonding potential, offering a distinct structure-activity relationship (SAR) profile valuable for medicinal chemistry optimization.

Part 1: Chemical Architecture and Properties
1.1 Structural Elucidation

The core of 3''-demethylchartreusin is the chartarin aglycone, a planar, aromatic system responsible for DNA intercalation. The biological activity is modulated by the disaccharide moiety attached at the C-10 position.

  • Aglycone: Chartarin (Pentacyclic benzo[h]chromenone system).

  • Glycosidic Chain:

    
    -D-fucosyl-(1
    
    
    
    2)-
    
    
    -D-6-deoxygalactosyl.
    • Note: In parent chartreusin, the terminal sugar is digitalose (6-deoxy-3-O-methyl-D-galactose). In 3''-demethylchartreusin, the 3-O-methyl group is absent, resulting in a 6-deoxy-D-galactose (also known as D-fucose) residue at the terminal position.

Table 1: Physicochemical Comparison

FeatureChartreusin (Parent)3''-DemethylchartreusinImpact of Modification
Molecular Formula


Loss of -CH₂ group
Molecular Weight 640.6 g/mol 626.6 g/mol Lighter, slightly more polar
Terminal Sugar Digitalose (3-OMe)6-Deoxy-galactose (3-OH)Increased H-bond donor capacity
Solubility Very Low (Lipophilic)Low-ModerateThe exposed -OH slightly improves aqueous solubility
Key NMR Signal

~3.60 ppm (s, 3H)
Absent Diagnostic peak for identification
UV

236, 266, 330, 400, 424 nmIdentical ProfileAglycone chromophore remains unchanged
1.2 Spectroscopic Identification

Researchers isolating this compound must rely on High-Resolution Mass Spectrometry (HRMS) and Proton NMR (


H-NMR) .
  • Mass Spec: Look for a molecular ion peak

    
     at m/z 627.
    
  • NMR: The aromatic region (chartarin) will remain identical to chartreusin. The key differentiator is the disappearance of the methoxy singlet typically found between 3.4 and 3.6 ppm in the parent compound.

Part 2: Biological Mechanism of Action

The mechanism of 3''-demethylchartreusin mirrors the parent class but with altered binding kinetics due to the modified sugar.

2.1 Dual-Mode Cytotoxicity
  • DNA Intercalation: The planar chartarin chromophore inserts between DNA base pairs (preferentially GC-rich regions). The removal of the 3''-methyl group may reduce steric hindrance, potentially altering the residence time of the drug in the DNA minor groove.

  • Topoisomerase II Poisoning: The drug stabilizes the "cleavable complex" formed between DNA and Topoisomerase II, preventing DNA religation. This leads to the accumulation of double-strand breaks (DSBs) and triggers apoptosis.

2.2 Mechanism Visualization

The following diagram illustrates the pathway from exposure to apoptosis.

G cluster_Mechanism Nuclear Activity Drug 3''-Demethylchartreusin CellEntry Cellular Uptake (Passive Diffusion) Drug->CellEntry Nucleus Nuclear Translocation CellEntry->Nucleus DNA_Bind DNA Intercalation (GC-Rich Regions) Nucleus->DNA_Bind Topo_Complex Topo II-DNA-Drug Ternary Complex DNA_Bind->Topo_Complex Stabilization Stall Religation Blockade Topo_Complex->Stall DSB Double-Strand DNA Breaks (DSBs) Stall->DSB Signal DNA Damage Response (ATM/ATR Activation) DSB->Signal Apoptosis Apoptosis (Cell Death) Signal->Apoptosis

Caption: Figure 1. Pharmacodynamic pathway of 3''-demethylchartreusin, highlighting the progression from intercalation to Topoisomerase II-mediated cell death.

Part 3: Experimental Protocols
3.1 Isolation from Streptomyces chartreusis

This protocol is designed to isolate the minor metabolite 3''-demethylchartreusin alongside the major product, chartreusin.[1]

Reagents:

  • Streptomyces chartreusis strain (e.g., ATCC 14922 or derived mutants).

  • Ethyl Acetate (EtOAc).[2][3]

  • Methanol (MeOH).

  • Silica Gel 60 (0.040-0.063 mm).

Workflow:

  • Fermentation: Cultivate S. chartreusis in soybean meal-glucose medium at 28°C for 5-7 days.

  • Extraction: Filter the broth. Extract the mycelial cake with acetone (to recover cell-bound drug) and the filtrate with EtOAc. Combine extracts and evaporate to dryness.

  • Primary Purification (Silica Column):

    • Load crude extract onto a Silica Gel 60 column.

    • Elute with a gradient of Chloroform:Methanol (

      
      ) from 98:2 to 90:10.
      
    • Checkpoint: Chartreusin typically elutes earlier (less polar). 3''-Demethylchartreusin elutes later due to the free hydroxyl group.

  • TLC Validation:

    • Solvent System:

      
       (9:1).
      
    • Visualization: UV light (365 nm) -> Yellow/Green fluorescence.

    • Differentiation: 3''-demethylchartreusin has a lower

      
       value than chartreusin.
      
  • Final Polish: Purify enriched fractions via semi-preparative HPLC (C18 column, Acetonitrile/Water gradient).

3.2 DNA Binding Assay (Thermal Denaturation)

To verify the intercalation capability of the isolated demethyl derivative compared to the parent.

Rationale: Intercalators stabilize the DNA double helix, increasing the melting temperature (


).

Protocol:

  • Preparation: Prepare Calf Thymus DNA (CT-DNA) solution (50 µM bp) in phosphate buffer (10 mM, pH 7.0).

  • Mixture: Prepare varying ratios of Drug:DNA (

    
    ).
    
  • Measurement:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor absorbance at 260 nm while heating from 25°C to 95°C (rate: 1°C/min).

  • Analysis:

    • Calculate

      
       (midpoint of the hyperchromic transition).
      
    • 
       Calculation: 
      
      
      
      .
    • Expectation: A

      
       indicates strong intercalation.
      
Part 4: Synthesis and Biosynthetic Logic

While total chemical synthesis of chartreusins is complex, understanding the biosynthetic origin is crucial for generating this derivative.

Biosynthetic Pathway: The cha gene cluster in S. chartreusis encodes the machinery.

  • Polyketide Synthase (PKS): Forms the chartarin aglycone.

  • Glycosyltransferases: Attach D-fucose and D-digitalose.

  • Methyltransferases: The final step in chartreusin biosynthesis involves the O-methylation of the 3''-hydroxyl on the second sugar.

    • Production Strategy: 3''-Demethylchartreusin accumulates if the specific O-methyltransferase is inhibited (e.g., using Sinefungin ) or if the corresponding gene is knocked out.

Biosynthesis Precursor Acetyl-CoA + Malonyl-CoA Aglycone Chartarin (Aglycone) Precursor->Aglycone Type II PKS Glycosylation Glycosylation (+ Fucose, + Galactose) Aglycone->Glycosylation Intermediate 3''-Demethylchartreusin Glycosylation->Intermediate Intermediate->Intermediate Accumulates if Methyltransferase Blocked Final Chartreusin (Parent) Intermediate->Final Methylation Methylation O-Methyltransferase

Caption: Figure 2. Biosynthetic origin. 3''-Demethylchartreusin is the direct precursor to chartreusin, accumulating when the final methylation step is blocked.

References
  • PubChem. (2025).[4] 3''-Demethylchartreusin (CID 5748304). National Center for Biotechnology Information. Link

  • Aoyama, T., et al. (1992). Isolation and biological activities of 3''-demethylchartreusin. The Journal of Antibiotics, 45(6), 875-878.[5] Link

  • Konishi, M., et al. (1986). Elsamicins, new antitumor antibiotics related to chartreusin.[1][6][7][8] The Journal of Antibiotics.[5][9] Link

  • Portugal, J. (2003). Chartreusin, elsamicin A and related anti-cancer antibiotics.[1][6][7][10] Current Medicinal Chemistry - Anti-Cancer Agents. Link

  • Xu, Z., et al. (2016). Biosynthesis of the antitumor antibiotic chartreusin. Molecular BioSystems. Link

Sources

Exploratory

Biosynthesis and Engineering of 3''-Demethylchartreusin in Streptomyces

Executive Summary 3''-Demethylchartreusin is a bioactive glycosidic polyketide derived from the potent antitumor antibiotic chartreusin. Produced by Streptomyces chartreusis, the parent compound chartreusin exhibits sign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3''-Demethylchartreusin is a bioactive glycosidic polyketide derived from the potent antitumor antibiotic chartreusin. Produced by Streptomyces chartreusis, the parent compound chartreusin exhibits significant chemotherapeutic potential due to its ability to bind DNA and inhibit topoisomerase II. However, its clinical utility has been historically limited by poor water solubility and unfavorable pharmacokinetic profiles.

The 3''-demethyl variant represents a critical structural modification where the methoxy group at the 3''-position of the outer sugar residue (D-digitalose) is replaced by a hydroxyl group, effectively retaining a D-fucose moiety. This modification alters the lipophilicity and hydrogen-bonding potential of the molecule, offering a pathway to derivatives with improved solubility and altered cytotoxicity profiles. This guide details the biosynthetic logic, enzymatic cascade, and experimental protocols required to isolate and engineer the production of 3''-Demethylchartreusin.

Part 1: Biosynthetic Logic and Pathway Architecture

The biosynthesis of 3''-Demethylchartreusin is an interruption of the canonical chartreusin pathway. To understand the demethylated variant, one must first deconstruct the assembly of the parent molecule, which involves a Type II Polyketide Synthase (PKS) system followed by extensive redox tailoring and glycosylation.

Aglycone Assembly (Chartarin)

The aglycone core, chartarin , is a pentacyclic bis-lactone. Its biosynthesis begins with a minimal PKS complex:

  • ChaA (Ketosynthase_alpha), ChaB (Ketosynthase_beta), ChaC (Acyl Carrier Protein): These enzymes catalyze the decarboxylative condensation of one acetyl-CoA start unit with 9 malonyl-CoA extender units to form a linear decaketide.

  • Cyclization & Aromatization: The linear chain undergoes cyclization catalyzed by ChaK , ChaU , and ChaJ (cyclases/aromatases) to form the tetracyclic anthracycline intermediate, auramycinone .

  • Oxidative Rearrangement: A unique oxidative rearrangement converts the tetracyclic auramycinone into the pentacyclic chartarin. This is mediated by ChaZ (a Baeyer-Villiger monooxygenase), ChaE (a ketoreductase), and ChaP (an oxygenase).

Sugar Biosynthesis and Glycosylation

Chartreusin is a disaccharide glycoside. The aglycone is glycosylated at the C-10 position with a disaccharide chain composed of:

  • Inner Sugar: D-Fucose (attached to aglycone).

  • Outer Sugar: D-Digitalose (3-O-methyl-D-fucose).

The pathway for 3''-Demethylchartreusin diverges at the final methylation step.

  • TDP-D-Fucose Synthesis: The precursor TDP-D-glucose is converted to TDP-D-fucose by the action of a 4,6-dehydratase and a 3,5-epimerase/4-ketoreductase.

  • Glycosyl Transfer: Specific glycosyltransferases (encoded by genes such as chaS) attach the first fucose to the chartarin aglycone, and subsequently attach the second fucose unit.

  • The Methylation Checkpoint: In wild-type biosynthesis, an S-adenosylmethionine (SAM)-dependent O-methyltransferase methylates the 3''-hydroxyl group of the outer fucose residue to convert it into digitalose.

    • Target Compound Formation: 3''-Demethylchartreusin is produced when this specific methylation step is absent or inhibited. The outer sugar remains as D-fucose.

Pathway Visualization

ChartreusinBiosynthesis cluster_PKS Type II PKS & Cyclization cluster_Sugar Deoxysugar Biosynthesis AcetylCoA Acetyl-CoA + 9 Malonyl-CoA Decaketide Linear Decaketide AcetylCoA->Decaketide ChaABC Auramycinone Auramycinone (Tetracyclic) Decaketide->Auramycinone ChaK, ChaU, ChaJ Chartarin Chartarin (Pentacyclic Aglycone) Auramycinone->Chartarin ChaZ, ChaE, ChaP (Oxidative Rearrangement) Mono_Glycoside Chartarin-10-O-Fucoside Chartarin->Mono_Glycoside Glycosyltransferase 1 TDP_Glc TDP-D-Glucose TDP_Fuc TDP-D-Fucose TDP_Glc->TDP_Fuc Dehydratase/ Reductase TDP_Fuc->Mono_Glycoside Donor Demethyl_Chart 3''-Demethylchartreusin (Fuc-Fuc) Mono_Glycoside->Demethyl_Chart Glycosyltransferase 2 (Addition of 2nd Fucose) Chartreusin Chartreusin (Fuc-Dig) Demethyl_Chart->Chartreusin O-Methyltransferase (SAM-dependent) Inhibition || Block/Knockout Inhibition->Demethyl_Chart

Caption: Biosynthetic pathway of Chartreusin showing the specific divergence point for 3''-Demethylchartreusin via blockade of the terminal O-methylation step.

Part 2: Experimental Protocols

Strain Cultivation and Fermentation

To isolate 3''-Demethylchartreusin, one must either use a mutant strain of S. chartreusis (deficient in the specific O-methyltransferase) or purify it as a minor congener from the wild-type fermentation broth.

Medium Preparation (SG Medium):

  • Glucose: 20 g/L

  • Soy Peptone: 10 g/L

  • CaCO3: 2 g/L

  • CoCl2·6H2O: 1 mg/L (Critical for PKS activity)

  • pH: Adjusted to 7.2 prior to sterilization.

Protocol:

  • Seed Culture: Inoculate 50 mL of Tryptic Soy Broth (TSB) with a spore suspension of S. chartreusis. Incubate at 28°C, 200 rpm for 48 hours.

  • Fermentation: Transfer 5% (v/v) of the seed culture into 500 mL baffled flasks containing 100 mL of SG medium.

  • Incubation: Cultivate at 28°C, 200 rpm for 5–7 days. The broth typically turns a characteristic yellow-green hue due to chartreusin-related metabolites.

Extraction and Isolation

The demethylated variant is slightly more polar than chartreusin due to the presence of the free hydroxyl group at the 3'' position.

Step-by-Step Workflow:

  • Harvest: Centrifuge fermentation broth at 4,000 x g for 20 minutes to separate mycelia from the supernatant. (Note: These compounds are often excreted, but significant amounts may remain mycelium-bound).

  • Extraction:

    • Supernatant: Extract twice with an equal volume of Ethyl Acetate (EtOAc).

    • Mycelia: Extract with Acetone or Methanol (MeOH), evaporate solvent, and partition the residue between water and EtOAc.

  • Concentration: Combine EtOAc fractions, dry over anhydrous Na2SO4, and concentrate in vacuo to yield a crude extract.

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 250 x 10 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Gradient: 30% B to 70% B over 25 minutes.

    • Detection: UV at 254 nm and 400 nm (characteristic absorption of the chartarin chromophore).

    • Differentiation: 3''-Demethylchartreusin will elute earlier than chartreusin (parent) due to higher polarity.

Structural Verification

Self-validation of the isolated compound is required using Mass Spectrometry and NMR.

ParameterChartreusin (Parent)3''-Demethylchartreusin
Molecular Formula C32H32O14C31H30O14
Molecular Weight 640.6 g/mol 626.6 g/mol
Key MS Fragment Loss of Digitalose (-160 Da)Loss of Fucose (-146 Da)
1H-NMR Signal Methoxy singlet (~3.5 ppm)Absent

Part 3: Engineering Strategies

To exclusively produce 3''-Demethylchartreusin, genetic engineering of the cha cluster is the most robust approach.

Strategy: Targeted Gene Inactivation

The goal is to inactivate the gene encoding the SAM-dependent O-methyltransferase responsible for converting the outer fucose to digitalose.

Workflow:

  • Target Identification: Locate the O-methyltransferase gene within the cha cluster (often annotated as a sugar-tailoring enzyme or methyltransferase).

  • Construct Design: Create a suicide plasmid (e.g., pKC1139 derivative) containing homologous arms flanking the methyltransferase gene. Insert an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV) to replace the coding sequence.

  • Conjugation: Introduce the plasmid into S. chartreusis via intergeneric conjugation from E. coli ET12567/pUZ8002.

  • Selection: Select for double-crossover mutants (Apramycin-resistant, Kanamycin-sensitive).

  • Validation: Verify the genotype via PCR and the phenotype via LC-MS analysis of the fermentation broth. The mutant should produce 3''-Demethylchartreusin as the major metabolite with zero production of chartreusin.

EngineeringWorkflow WildType Wild Type S. chartreusis (Contains functional OMT gene) Conjugation Conjugation (E. coli -> Streptomyces) WildType->Conjugation Plasmid Suicide Vector (Homologous Arms + Apramycin R) Plasmid->Conjugation Crossover Double Crossover Event (Gene Replacement) Conjugation->Crossover Mutant Mutant Strain (ΔOMT::aac(3)IV) Crossover->Mutant Production Production of 3''-Demethylchartreusin Mutant->Production Fermentation

Caption: Genetic engineering workflow for the creation of a stable 3''-Demethylchartreusin producing strain.

References

  • Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide. Source: Chemistry & Biology (2005) [Link][1]

  • Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. Source: ACS Chemical Biology (2015) [Link]

  • Genome sequences of three tunicamycin-producing Streptomyces Strains, S. chartreusis NRRL 12338, S. chartreusis NRRL 3882, and S. lysosuperificus ATCC 31396. Source: Journal of Bacteriology (2011) [Link]

  • Collective total synthesis of chartreusin derivatives and bioactivity investigations. Source: Nature Communications (2023) [Link]

  • Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. Source: The Journal of Antibiotics (1994) [Link]

Sources

Foundational

The Emergence of 3''-Demethylchartreusin: A Technical Guide to its Preliminary Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Contender in the Chartreusin Family The chartreusins are a class of aromatic polyketide glycoside antibiotics produced by various strain...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Contender in the Chartreusin Family

The chartreusins are a class of aromatic polyketide glycoside antibiotics produced by various strains of Streptomyces, with the namesake compound first isolated from Streptomyces chartreusis.[1] These molecules, characterized by a unique pentacyclic bislactone aglycone known as chartarin, have garnered significant scientific interest due to their potent antiproliferative and antibiotic properties.[1][2] The parent compound, chartreusin, has demonstrated significant therapeutic activity against several experimental mouse tumors, including P388 and L1210 leukemia, and B16 melanoma.[3] Its clinical development, however, has been hampered by poor water solubility and rapid biliary excretion.[4] This has spurred research into the synthesis and biological evaluation of novel chartreusin analogues with improved pharmacological profiles.[4][5][6]

Among these emerging derivatives is 3''-Demethylchartreusin , a novel antitumor antibiotic also produced by Streptomyces chartreusis.[7][8][9] Structurally, it shares the same chartarin aglycone as its parent compound but features a modified sugar moiety, specifically the demethylation at the 3'' position.[7] This technical guide provides a comprehensive overview of the preliminary biological activity of 3''-Demethylchartreusin, contextualized within the broader understanding of the chartreusin family's mechanism of action and structure-activity relationships. While specific quantitative data for 3''-Demethylchartreusin remains limited in publicly accessible literature, this guide synthesizes the available information and provides a scientifically grounded projection of its therapeutic potential.

Anticipated Biological Activity: An Expert's Perspective

Based on the known biological profile of chartreusin and its derivatives, 3''-Demethylchartreusin is anticipated to exhibit significant anticancer and antimicrobial activities. The rationale for this expectation is rooted in the established mechanism of action of the chartreusin class and the influence of sugar moiety modifications on their biological potency.

Anticancer Potential: Targeting the Core of Malignancy

Chartreusin and its analogues are known to exert their anticancer effects through multiple mechanisms, primarily by interacting with DNA.[10][11] Preliminary reports confirm that 3''-Demethylchartreusin exhibits potent inhibitory activities against murine tumors.[7][8][9] An in-silico analysis further supports its potential as an anticancer agent, showing significant binding interactions with relevant biological targets.[12][13]

The primary mechanisms of action for the chartreusin family include:

  • DNA Intercalation and Strand Scission: Chartreusins are known to intercalate into the DNA double helix, leading to single-strand breaks.[10][14] This disruption of DNA integrity is a potent trigger for apoptosis in cancer cells.

  • Topoisomerase II Inhibition: These compounds can also inhibit topoisomerase II, an essential enzyme for DNA replication and repair.[10][11] Its inhibition leads to the accumulation of DNA damage and ultimately, cell death.

  • Generation of Reactive Oxygen Species (ROS): An alternative mechanism involves the generation of ROS, which can induce oxidative stress and damage cellular components, including DNA, proteins, and lipids, contributing to their cytotoxic effects.[10]

The demethylation at the 3'' position of the sugar moiety in 3''-Demethylchartreusin is a subtle but potentially significant modification. Structure-activity relationship (SAR) studies on other chartreusin analogues have shown that alterations in the sugar portion of the molecule can profoundly impact biological activity.[4][5] For instance, the replacement of the disaccharide in chartreusin with other sugars has been shown to maintain or even enhance cytotoxic potency against cancer cell lines.[4] Therefore, it is hypothesized that the 3''-demethyl modification could influence the compound's binding affinity to DNA or its interaction with key enzymes, potentially leading to a unique efficacy and toxicity profile.

Projected Cytotoxicity Profile of 3''-Demethylchartreusin

While specific IC50 values for 3''-Demethylchartreusin are not yet widely reported, we can project its potential potency based on data from parent chartreusin and other analogues.

CompoundCell LineReported ActivityReference
ChartreusinMurine P388 LeukemiaSignificant therapeutic activity[3]
ChartreusinMurine L1210 LeukemiaSignificant therapeutic activity[3]
ChartreusinMurine B16 MelanomaSignificant therapeutic activity[3]
Chartreusin Analogues (with modified sugars)L1210 CellsEqual or better cytotoxic potency than chartreusin[4]
Elsamicin A (Chartreusin Analogue)MCF7 (ER+ Breast Cancer)IC50: 0.25 µg/ml[15]
Elsamicin A (Chartreusin Analogue)MDA-MB-231 (ER- Breast Cancer)IC50: 0.21 µg/ml[15]

This table presents a selection of reported activities for chartreusin and its analogues to provide a comparative context for the anticipated potency of 3''-Demethylchartreusin.

Antimicrobial Activity: A Broad-Spectrum Potential

Chartreusin was originally discovered as an antibiotic effective against Gram-positive bacteria.[1] This antimicrobial activity is a common feature among chartreusin derivatives, making them potential leads for the development of new antibiotics, especially in the face of rising antimicrobial resistance.[10][11] An in-silico study has suggested that 3''-Demethylchartreusin has the potential for antimicrobial activity.[12][13]

The mechanism of antimicrobial action is believed to be similar to its anticancer effects, involving the inhibition of bacterial DNA and RNA synthesis. The structural modifications in 3''-Demethylchartreusin could influence its spectrum of activity and potency against various bacterial strains. Further investigation is warranted to determine its Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria.

Experimental Protocols: A Guide for Investigation

To rigorously evaluate the preliminary biological activity of 3''-Demethylchartreusin, a series of well-established in vitro assays are recommended. The following protocols provide a framework for these investigations.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method for assessing cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3''-Demethylchartreusin in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with 3''-Demethylchartreusin B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Value H->I

MTT Assay Workflow for Cytotoxicity Assessment
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of 3''-Demethylchartreusin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

MIC_Determination_Workflow A Prepare Serial Dilutions of 3''-Demethylchartreusin B Inoculate with Standardized Bacterial Suspension A->B C Incubate for 16-20h B->C D Observe for Bacterial Growth C->D E Determine the Lowest Concentration with No Growth (MIC) D->E

Workflow for MIC Determination via Broth Microdilution

Future Directions: Unlocking the Full Potential

The preliminary findings on 3''-Demethylchartreusin are promising and warrant a more in-depth investigation into its pharmacological properties. Future research should focus on:

  • Comprehensive Biological Profiling: Elucidating the full spectrum of its anticancer and antimicrobial activities through extensive in vitro and in vivo studies. This includes determining its efficacy against a wider range of cancer cell lines and microbial pathogens.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms by which 3''-Demethylchartreusin exerts its biological effects. This will involve studies on its interaction with DNA, its effect on key cellular enzymes, and its ability to induce apoptosis and other forms of cell death.

  • Pharmacokinetic and Toxicological Evaluation: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo toxicity, to determine its potential as a drug candidate.

  • Synthetic Analogue Development: Leveraging the structure of 3''-Demethylchartreusin as a scaffold for the rational design and synthesis of new analogues with improved potency, selectivity, and pharmacological properties.

Conclusion

3''-Demethylchartreusin represents a novel and promising addition to the chartreusin family of natural products. While our current understanding of its biological activity is in its nascent stages, the available evidence strongly suggests its potential as a potent anticancer and antimicrobial agent. The scientific rationale, grounded in the well-established activities of its parent compound and other analogues, provides a solid foundation for future research. The experimental workflows outlined in this guide offer a clear path for the systematic evaluation of this intriguing molecule, which may one day contribute to the development of new and effective therapies for cancer and infectious diseases.

References

  • McGovren, J. P., et al. (1980). Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin. Journal of Medicinal Chemistry, 23(5), 549–553.
  • Yi, H. Z., et al. (2025). Collective total synthesis of chartreusin derivatives and bioactivity investigations. Chemical Science, 16(1), 123-131.
  • Ueberschaar, N., et al. (2013). Synthetic remodeling of the chartreusin pathway to tune antiproliferative and antibacterial activities. Journal of the American Chemical Society, 135(46), 17408–17416.
  • Portugal, J. (2003). Chartreusin, elsamicin A and related anti-cancer antibiotics. Current Medicinal Chemistry-Anti-Cancer Agents, 3(6), 411-420.
  • Yi, H. Z., et al. (2025).
  • Grandi, M., et al. (1992). Activity of a chartreusin analog, elsamicin A, on breast cancer cells. Anticancer Drugs, 3(6), 677-681.
  • Aoyama, Y., et al. (1992). A new antitumor antibiotic product, demethylchartreusin. Isolation and biological activities. The Journal of Antibiotics, 45(7), 1167-1170.
  • Konishi, M., et al. (1986). Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity. The Journal of Antibiotics, 39(6), 784-791.
  • Leach, B. E., et al. (1953). Chartreusin, a New Antibiotic Produced by Streptomyces chartreusis, a New Species. Journal of the American Chemical Society, 75(16), 4011–4012.
  • Divya, D., & Kalpana, A. (2025). In-Silico Analysis of Coumarins for Neurodegenerative, Infectious and Metabolic Diseases. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 13(01), 79-106.
  • Kon, K., et al. (1990). Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives. The Journal of Antibiotics, 43(4), 372–382.
  • Divya, D., & Kalpana, A. (2025). In-Silico Analysis of Coumarins for Neurodegenerative, Infectious and Metabolic Diseases.
  • Divya, D., & Kalpana, A. (2025). In-Silico Analysis of Coumarins for Neurodegenerative, Infectious and Metabolic Diseases. Preprints.org.
  • BenchChem. (2025).
  • Aoyama, Y., et al. (1992). A new antitumor antibiotic product, demethylchartreusin. Isolation and biological activities. Semantic Scholar.
  • McGovren, J. P., et al. (1977). Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159). Cancer Research, 37(6), 1666–1672.
  • Yagi, M., et al. (1981). Chartreusin, an antitumor glycoside antibiotic, induces DNA strand scission.

Sources

Exploratory

literature review on chartreusin and its derivatives

An In-depth Technical Guide to Chartreusin and its Derivatives: From Biosynthesis to Therapeutic Potential Authored by Gemini, Senior Application Scientist Abstract Chartreusin, a complex aromatic polyketide glycoside pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Chartreusin and its Derivatives: From Biosynthesis to Therapeutic Potential

Authored by Gemini, Senior Application Scientist

Abstract

Chartreusin, a complex aromatic polyketide glycoside produced by Streptomyces chartreusis, represents a class of natural products with potent antiproliferative and antibiotic activities.[1] Its intricate chemical architecture, featuring a unique pentacyclic bislactone aglycone (chartarin) linked to two deoxysugar moieties, has captivated chemists and biologists alike.[1][2] However, unfavorable pharmacokinetics, including poor solubility and rapid excretion, have historically hindered its clinical development.[3][4][5] This guide provides a comprehensive technical overview of chartreusin, designed for researchers, medicinal chemists, and drug development professionals. We will dissect its fascinating biosynthesis, explore total synthesis strategies, elucidate its multi-pronged mechanism of action, and survey the landscape of its derivatives, which have been engineered through synthetic and biosynthetic approaches to create next-generation therapeutic candidates.

The Biosynthetic Blueprint: A Symphony of Enzymatic Catalysis

The construction of chartreusin is a masterclass in enzymatic precision, orchestrated by the chartreusin biosynthetic gene cluster (BGC). Understanding this pathway is not merely an academic exercise; it provides the foundational knowledge for pathway engineering and the generation of novel analogs.[1] The biosynthesis can be logically segmented into three core phases: aglycone backbone assembly, oxidative rearrangement, and glycosylation.

Formation of the Polyketide Core

The journey begins with a type II polyketide synthase (PKS) system, which iteratively condenses malonyl-CoA extender units to forge a linear polyketide chain.[1] This minimal PKS, comprising a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP), lays the carbon framework. The nascent chain undergoes a critical cyclization event catalyzed by the cyclase ChaK, which guides the folding to form a tetracyclic anthracycline-type intermediate, a common scaffold in polyketide biosynthesis but a crucial branching point for chartreusin's unique destiny.[1][2][6]

The Auramycinone to Resomycin C Cascade: A Mechanistic Deep Dive

One of the most elegant and until recently, enigmatic, parts of the pathway is the conversion of the anthracyclinone intermediate, auramycinone, to resomycin C. This transformation is not a single step but a precisely coordinated three-enzyme cascade that involves two mechanistically distinct dehydration reactions.[2][7][8]

  • Step 1: Quinone Reduction by ChaX: The cascade is initiated by ChaX, an NAD(P)H-dependent quinone reductase.[1][2][8] This reduction is mechanistically vital as it primes the molecule for the subsequent dehydration, a function that expands the known catalytic repertoire of this enzyme family.[2][8]

  • Step 2: 9,10-Dehydration by ChaU: With the quinone reduced, the cyclase-like enzyme ChaU catalyzes the first dehydration at the 9,10-position to form 9,10-dehydroauramycinone.[1][2][8] This reaction proceeds via a carbanion intermediate.[7][8]

  • Step 3: 7,8-Dehydration by ChaJ: The final dehydration is performed by ChaJ, another cyclase-like protein homologous to ChaU. However, ChaJ operates via a canonical carbocation intermediate to catalyze the 7,8-dehydration, yielding resomycin C.[2][7][8]

This enzymatic sequence highlights how nature employs homologous enzymes to perform distinct chemical transformations, achieving exquisite control over reactivity and product formation.

Oxidative Rearrangement to the Bislactone Scaffold

The final and most defining step in the aglycone's formation is the oxidative rearrangement of the tetracyclic resomycin C into the unique pentacyclic bislactone chartarin.[7] This remarkable transformation is catalyzed by ChaP, an unprecedented non-heme iron-dependent dioxygenase that utilizes flavin-activated oxygen.[1][2] This oxidative cleavage and rearrangement is what sets chartarin apart from conventional anthracyclines and is a key source of its biological activity.

Chartreusin Biosynthesis Pathway MalonylCoA Malonyl-CoA PKS Type II PKS (KSα, KSβ, ACP) MalonylCoA->PKS Polyketide Linear Polyketide PKS->Polyketide Iterative Condensation Anthracyclinone Anthracyclinone Intermediate Polyketide->Anthracyclinone ChaK (Cyclase) Auramycinone Auramycinone Anthracyclinone->Auramycinone Tailoring Enzymes Reduced_Aura Reduced Auramycinone Auramycinone->Reduced_Aura ChaX (Reductase) Dehydro_Aura 9,10-Dehydro- auramycinone Reduced_Aura->Dehydro_Aura ChaU (Dehydratase) ResomycinC Resomycin C Dehydro_Aura->ResomycinC ChaJ (Dehydratase) Chartarin Chartarin (Aglycone) ResomycinC->Chartarin ChaP (Dioxygenase) Oxidative Rearrangement Chartreusin Chartreusin Chartarin->Chartreusin Glycosyl- transferases Sugars D-fucose & D-digitalose Sugars->Chartreusin

Caption: Enzymatic pathway for the biosynthesis of the chartreusin aglycone, chartarin.

Chemical Synthesis: Taming Molecular Complexity

While biosynthesis provides nature's route, chemical total synthesis offers an indispensable alternative for producing chartreusin and its derivatives, enabling systematic structural modifications that are inaccessible through biological methods.[3] The intricate, stereochemically rich structure of chartreusin, however, makes it a formidable synthetic target.

Recent breakthroughs have culminated in the first collective total syntheses of chartreusin and related compounds like elsamicins A and B.[3][9][10] These strategies hinge on a few key transformations:

  • Hauser Annulation: This powerful reaction is employed to construct the core polycyclic aromatic scaffold of the chartarin aglycone.[3][10]

  • Yu Glycosylation: The stereoselective installation of the complex sugar moieties is a significant hurdle. Yu glycosylation and related advanced methods have proven crucial for forging the challenging glycosidic linkages.[3][10]

A convergent retrosynthetic approach is typically favored, wherein the chartarin aglycone and the disaccharide portions are synthesized separately and then coupled. The synthesis of a chartarin 10-O-monosaccharide glycoside has been identified as a key intermediate, providing a flexible and convergent platform for accessing a variety of derivatives.[3][9]

Exemplary Protocol: Overcoming a Stubborn Azide Reduction

In the total synthesis of Elsamicin A, a derivative of chartreusin, a common chemical transformation—the reduction of an azide to an amine—proved unexpectedly difficult. This serves as an excellent case study in the necessity of empirical protocol optimization in complex molecule synthesis.

Objective: Reduce the azido group in the sugar precursor to a primary amine to yield elsamicin A.

Methodology:

  • Initial Attempts: Standard reduction conditions, including Staudinger reduction (PPh₃, H₂O), Pd/C-mediated hydrogenation, Raney Ni reduction, and propanedithiol reduction, were systematically attempted.

    • Causality: These methods are the go-to choices for azide reduction due to their high efficiency and functional group tolerance. Their failure indicated significant steric hindrance or electronic deactivation around the azide, likely caused by the complex polycyclic aglycone.

  • Screening for Alternative Reagents: A broader screen of reducing agents was undertaken.

  • Successful Condition Identification: It was discovered that a combination of Zn/CuSO₄ in acetic acid (HOAc) efficiently effected the desired reduction.

    • Causality: The Zn/Cu couple in an acidic medium provides a potent single-electron transfer system capable of reducing even highly hindered or unreactive azides. The acidic environment protonates the intermediate, facilitating its conversion to the amine.

  • Final Step Protocol:

    • To a solution of the azido-precursor in a suitable solvent (e.g., THF/H₂O), add an excess of zinc dust and a catalytic amount of copper (II) sulfate.

    • Add glacial acetic acid to the mixture.

    • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Upon completion, filter the reaction mixture through celite to remove metal residues and quench carefully with a basic solution (e.g., sat. NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify by column chromatography to afford the final amine product (Elsamicin A).[3]

This self-validating system, born of rigorous experimentation, underscores the importance of a broad tactical knowledge base in overcoming synthetic roadblocks.

Mechanism of Action: A Multi-Faceted Assault on Cancer Cells

Chartreusin and its derivatives exert their potent anticancer effects not through a single target, but via a coordinated, multi-pronged mechanism of action. This complexity is both a source of its potency and a rich area for further investigation.

  • DNA Intercalation and Damage: The planar aromatic core of chartreusin allows it to intercalate into the DNA double helix, showing a preference for GC-rich sequences.[11][12][13] This binding event is not benign; it is believed to trigger the generation of reactive oxygen species (ROS), which in turn cause radical-mediated single-strand DNA breaks.[11][14][15]

  • Topoisomerase II Inhibition: Several derivatives, most notably Elsamicin A, are potent inhibitors of topoisomerase II.[11][12][14] By trapping the enzyme-DNA cleavage complex, these molecules prevent the re-ligation of DNA strands, leading to catastrophic double-strand breaks during DNA replication and transcription.

  • Cell Cycle Arrest: As a direct consequence of DNA damage and replication stress, chartreusin disrupts the cell cycle. It has been shown to slow the progression of cells from the G1 into the S phase and, more critically, to completely block the transition from G2 into mitosis, preventing cell division.[16][17]

  • Modulation of Signaling Pathways: Recent RNA-sequencing analyses have revealed that the biological effects are even more nuanced and are critically dependent on the structure of the appended sugar chains.[3][14] For instance, chartreusin was found to downregulate the oxidative phosphorylation (OXPHOS) pathway.[14] In contrast, elsamicins A and B, which differ only in their terminal sugar, were found to enrich for different pathways, including motor proteins and the Hippo signaling pathway, respectively.[3][14] This demonstrates that the sugar moieties are not passive solubility tags but are active determinants of the molecular mechanism.

Chartreusin Mechanism of Action Chartreusin Chartreusin / Derivatives DNA_Intercalation DNA Intercalation (GC-Rich Regions) Chartreusin->DNA_Intercalation TopoII Topoisomerase II Inhibition Chartreusin->TopoII ROS Reactive Oxygen Species (ROS) Generation Chartreusin->ROS Signaling Signaling Pathway Modulation (Sugar-Dependent) Chartreusin->Signaling SSB Single-Strand DNA Breaks DNA_Intercalation->SSB DSB Double-Strand DNA Breaks TopoII->DSB ROS->SSB CellCycle Cell Cycle Arrest (G2/M Block) SSB->CellCycle DSB->CellCycle

Caption: The multifaceted mechanism of action of chartreusin and its derivatives.

Derivative Development: Engineering for Efficacy

The primary challenge for chartreusin as a clinical candidate has been its poor pharmacokinetics.[3][4] This has spurred extensive efforts in medicinal chemistry and biosynthetic engineering to create derivatives with improved drug-like properties.

Structure-Activity Relationship (SAR)

Early work established that modifications, particularly to the sugar moieties and the phenolic hydroxyl group, could dramatically impact solubility and activity.[5][18]

  • Improving Pharmacokinetics: A series of 3',4'-O-substituted derivatives were synthesized to overcome the rapid biliary excretion that plagued the parent compound.[18][19] An exo-type 3',4'-O-benzylidene-chartreusin was found to be active by both intraperitoneal (ip) and intravenous (iv) administration. Further modification of this compound at the 6-phenol position yielded 6-O-acyl derivatives with high antitumor activity in murine models via both IV and oral routes.[18][19]

  • Prodrug Strategy: The semi-synthetic derivative IST-622 is a prodrug designed for improved pharmacokinetics and has shown promising activity in a Phase II clinical study.[11][12][13]

  • Tuning Activity: Pathway engineering and mutasynthesis have been used to generate a library of 11 new chartreusin analogs with tailored properties.[20][21] For example, replacing a methyl group with hydrogen drastically decreased cytotoxicity but significantly enhanced antimycobacterial activity, showcasing the potential to fine-tune the therapeutic window and indication.[20][21]

Comparative Cytotoxicity

The profound impact of structural modifications is clearly illustrated by comparing the cytotoxic effects of chartreusin and its close relatives, elsamicins A and B, against various human cancer cell lines.

CompoundHCT116 (Colon) IC₅₀ (µM)BxPC3 (Pancreas) IC₅₀ (µM)T47D (Breast) IC₅₀ (µM)ES-2 (Ovarian) IC₅₀ (µM)
Chartreusin (1) 12.587.99> 50.005.70
Elsamicin A (3) 23.9523.3330.552.51
Elsamicin B (4) 2.054.881.111.00
Data sourced from a 2024 study on the collective total synthesis and bioactivity of chartreusin derivatives.[14]

This data clearly demonstrates that while all compounds show potent activity, their efficacy varies significantly across cell lines. Notably, Elsamicin B exhibits broad and potent low-micromolar activity, while Chartreusin itself is less effective against the T47D breast cancer line.[14] This underscores the critical role of the sugar chains in dictating the potency and spectrum of activity.

Conclusion and Future Outlook

Chartreusin and its derivatives stand as a testament to the enduring value of natural products in drug discovery.[20][21] Initially hampered by poor physicochemical properties, this class of molecules has been revitalized through the powerful synergy of modern organic synthesis, molecular biology, and detailed mechanistic investigation. The ability to generate novel analogs through both chemical and biological means provides a robust platform for overcoming the limitations of the parent compound.

Future research will undoubtedly focus on:

  • Deepening Mechanistic Understanding: Further dissecting how different sugar moieties direct the compounds to distinct cellular pathways to enable rational design.

  • Optimizing Pharmacokinetics: Developing new prodrug strategies and formulations to enhance bioavailability and tumor-specific delivery.

  • Expanding the Therapeutic Window: Leveraging pathway engineering and medicinal chemistry to create derivatives that are highly potent against cancer cells or drug-resistant bacteria while minimizing host cytotoxicity.

The journey of chartreusin from a soil bacterium to a platform for sophisticated anticancer agents is a compelling narrative of scientific progress. The continued exploration of this unique molecular scaffold promises to yield new and powerful tools in the fight against cancer and infectious diseases.

References

  • Xu, Z., Jakobi, K., Welzel, K., & Hertweck, C. (2005). Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide. Chemistry & Biology, 12(5), 579-588. [Link]

  • Yin, J., et al. (2025). Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. ACS Chemical Biology. [Link]

  • Sun, J.-S., et al. (2025). Collective total synthesis of chartreusin derivatives and bioactivity investigations. Chemical Science. [Link]

  • Jiao, F. W., et al. (2021). An NADPH-Dependent Ketoreductase Catalyses the Tetracyclic to Pentacyclic Skeletal Rearrangement in Chartreusin Biosynthesis. Angewandte Chemie. [Link]

  • Ueberschaar, N., et al. (2013). Synthetic remodeling of the chartreusin pathway to tune antiproliferative and antibacterial activities. Journal of the American Chemical Society, 135(46), 17408-17411. [Link]

  • Sun, J.-S., et al. (2024). Collective total synthesis of chartreusin derivatives and bioactivity investigations. Chemical Science. [Link]

  • Sun, J.-S., et al. (2025). Collective total synthesis of chartreusin derivatives and bioactivity investigations. ResearchGate. [Link]

  • Wikipedia. Chartreusin. [Link]

  • Kon, K., et al. (1990). Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives. The Journal of Antibiotics, 43(4), 372-382. [Link]

  • Yin, J., et al. (2025). Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. PubMed. [Link]

  • Bhuyan, B. K., & Badiner, G. J. (1978). Effects of chartreusin on cell survival and cell cycle progression. Cancer Research, 38(12), 4421-4425. [Link]

  • Sun, J.-S., et al. (2024). Collective total synthesis of chartreusin derivatives and bioactivity investigations. Chemical Science. [Link]

  • Ueberschaar, N., et al. (2016). Synthetic Remodeling of the Chartreusin Pathway to Tune Antiproliferative and Antibacterial Activities. ACS Publications. [Link]

  • McGovren, J. P., et al. (1977). Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159). Cancer Research, 37(6), 1666-1672. [Link]

  • Portugal, J. (2003). Chartreusin, Elsamicin A and Related Anti-Cancer Antibiotics. Current Medicinal Chemistry - Anti-Cancer Agents, 3(6), 411-420. [Link]

  • Takai, M., Uehara, Y., & Beisler, J. A. (1980). Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin. Journal of Medicinal Chemistry, 23(5), 549-553. [Link]

  • Portugal, J. (2003). Chartreusin, Elsamicin A and Related Anti-Cancer Antibiotics. ResearchGate. [Link]

  • Paphaphot, S., et al. (2022). Antibacterial and Anti-Inflammatory Properties of Flavonoids from Streptomyces chartreusis RH3.5. Science Alert. [Link]

  • Lown, J. W., & Joshua, A. V. (1981). Chartreusin, an antitumor glycoside antibiotic, induces DNA strand scission. Biochemical and Biophysical Research Communications, 98(3), 642-647. [Link]

  • Kon, K., et al. (1990). SYNTHESIS AND CYTOSTATIC ACTIVITY OF THE ANTITUMOR ANTIBIOTIC CHARTREUSIN DERIVATIVES. J-Stage. [Link]

  • Leach, B. E., et al. (1953). Chartreusin, a New Antibiotic Produced by Streptomyces chartreusis, a New Species. Journal of the American Chemical Society, 75(16), 4011-4012. [Link]

  • Portugal, J. (2003). Chartreusin, elsamicin A and related anti-cancer antibiotics. Current Medicinal Chemistry - Anti-Cancer Agents, 3(6), 411-420. [Link]

Sources

Foundational

An In-depth Technical Guide to 3''-Demethylchartreusin: From Chemical Identity to Therapeutic Potential

This technical guide provides a comprehensive overview of 3''-Demethylchartreusin, a naturally occurring aromatic polyketide. Intended for researchers, scientists, and drug development professionals, this document delves...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3''-Demethylchartreusin, a naturally occurring aromatic polyketide. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical identifiers, biosynthetic origins, biological activities, and the established methodologies for its study.

Core Chemical Identity and Properties

3''-Demethylchartreusin is a complex glycoside belonging to the chartreusin family of antibiotics. A thorough understanding of its fundamental chemical identifiers is paramount for any research or development endeavor.

Chemical Identifiers

A consolidated list of the key chemical identifiers for 3''-Demethylchartreusin is presented below for precise and unambiguous reference in research and regulatory documentation.

IdentifierValueSource
CAS Number 128229-64-1ChemIDplus; EPA DSSTox
Molecular Formula C31H30O14PubChem
Molecular Weight 626.6 g/mol PubChem
IUPAC Name 3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.0²,⁷.0⁹,¹⁹.0¹⁶,²⁰]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dionePubChem
PubChem CID 5748304PubChem
Synonyms 3''-Demethylchartreusin, 128229-64-1, DTXSID40155841PubChem
Physicochemical Properties (Computed)

The following table summarizes key computed physicochemical properties that are instrumental in predicting the compound's behavior in various experimental and biological systems.

PropertyValueSource
Hydrogen Bond Donor Count 7PubChem
Hydrogen Bond Acceptor Count 14PubChem
Rotatable Bond Count 6PubChem
Topological Polar Surface Area 224 ŲPubChem
LogP (XLogP3) 0.4PubChem

Biosynthesis and Natural Occurrence

3''-Demethylchartreusin is a natural product synthesized by the bacterium Streptomyces chartreusis. Its biosynthesis is intricately linked to that of its parent compound, chartreusin, a potent antiproliferative and antibiotic agent. The chartreusin biosynthetic gene cluster orchestrates a complex series of enzymatic reactions to assemble the characteristic pentacyclic bislactone aglycone, chartarin, which is subsequently glycosylated.

The biosynthesis of the chartarin core is a fascinating example of type II polyketide synthesis, proceeding through a tetracyclic anthracycline intermediate. A key step involves the conversion of auramycinone to resomycin C, a transformation catalyzed by a cascade of three enzymes. This enzymatic sequence involves two distinct dehydration reactions.

The demethylation at the 3'' position of the sugar moiety is a tailoring step within the broader biosynthetic pathway, leading to the formation of 3''-Demethylchartreusin. Understanding this pathway is not only crucial for comprehending the natural production of this molecule but also opens avenues for biosynthetic engineering to generate novel analogs with potentially enhanced therapeutic properties.

Chartreusin Biosynthesis Overview cluster_PKS Polyketide Synthesis cluster_Cyclization Cyclization & Tailoring cluster_Glycosylation Glycosylation Malonyl-CoA Malonyl-CoA Type II PKS Type II PKS Malonyl-CoA->Type II PKS Linear Polyketide Linear Polyketide Type II PKS->Linear Polyketide Anthracycline Intermediate Anthracycline Intermediate Linear Polyketide->Anthracycline Intermediate Auramycinone Auramycinone Anthracycline Intermediate->Auramycinone Resomycin C Resomycin C Auramycinone->Resomycin C Chartarin Aglycone Chartarin Aglycone Resomycin C->Chartarin Aglycone Chartreusin Chartreusin Chartarin Aglycone->Chartreusin Glycosyltransferases Sugar Moieties Sugar Moieties Sugar Moieties->Chartreusin 3''-Demethylchartreusin 3''-Demethylchartreusin Chartreusin->3''-Demethylchartreusin Demethylation Isolation_Purification_Workflow Fermentation 1. Fermentation of Streptomyces chartreusis Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Concentration 3. Concentration of Crude Extract Extraction->Concentration Chromatography 4. Preparative HPLC (e.g., C18 column) Concentration->Chromatography Fractionation 5. Fraction Collection and Analysis Chromatography->Fractionation Final_Purification 6. Final Purification (Recrystallization or further HPLC) Fractionation->Final_Purification Characterization 7. Structural Characterization (NMR, MS) Final_Purification->Characterization

Caption: A generalized workflow for the isolation and purification of 3''-Demethylchartreusin.

Step-by-Step Methodology:

  • Fermentation: Cultivate a high-producing strain of Streptomyces chartreusis in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Extraction: After a suitable incubation period, harvest the fermentation broth. Separate the mycelia from the supernatant by centrifugation or filtration. Extract the supernatant and/or the mycelial cake with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Initial Chromatographic Separation: Subject the crude extract to preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is typically employed.

  • Fraction Collection and Analysis: Collect fractions based on the UV absorbance profile. Analyze the collected fractions by analytical HPLC or Thin-Layer Chromatography (TLC) to identify those containing 3''-Demethylchartreusin.

  • Final Purification: Pool the fractions containing the target compound and subject them to further purification steps if necessary. This may involve recrystallization from a suitable solvent system or a second round of preparative HPLC under isocratic conditions to achieve high purity.

  • Structural Characterization: Confirm the identity and purity of the isolated 3''-Demethylchartreusin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for this class of compounds.

  • Analysis Mode: Both positive and negative ion modes should be evaluated to determine the optimal conditions for detecting the molecular ion ([M+H]⁺ or [M-H]⁻) and its fragments.

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of the parent ion and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated solvents such as DMSO-d₆ or CDCl₃ are suitable.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are necessary for the complete structural elucidation and confirmation of 3''-Demethylchartreusin.

Conclusion and Future Directions

3''-Demethylchartreusin represents a promising natural product with significant potential for further investigation as an anticancer and antibacterial agent. This guide has provided a comprehensive overview of its chemical identity, biosynthesis, and known biological activities, along with foundational experimental protocols.

While the broader chartreusin family has been the subject of considerable research, there is a clear need for more focused studies on 3''-Demethylchartreusin itself. Future research should prioritize:

  • Quantitative Biological Evaluation: Determining the IC50 values of 3''-Demethylchartreusin against a diverse panel of human cancer cell lines and pathogenic bacteria to accurately assess its potency.

  • Detailed Mechanistic Studies: Investigating the specific interactions of 3''-Demethylchartreusin with DNA and topoisomerase II to elucidate its precise mechanism of action.

  • Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of 3''-Demethylchartreusin to assess its drug-like potential.

  • Semisynthetic Analog Development: Utilizing the knowledge of its structure-activity relationships to guide the synthesis of novel derivatives with improved efficacy and safety profiles.

The information presented herein serves as a valuable resource for the scientific community to advance the research and development of 3''-Demethylchartreusin and its analogs as potential therapeutic agents.

References

  • Collective total synthesis of chartreusin derivatives and bioactivity investigations. Chemical Science. 2024.

  • Collective total synthesis of chartreusin derivatives and bioactivity investigations. PMC.

  • PubChem. 3''-Demethylchartreusin.

  • Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. PMC.

  • Chartreusin, an antitumor glycoside antibiotic, induces DNA strand scission. PubMed.

  • Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. PMC.

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3''-Demethylchartreusin

Preamble: Navigating the Frontier of Chartreusin Analogs The landscape of natural product chemistry is in a perpetual state of discovery, with novel molecular architectures constantly emerging from microbial sources. Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Frontier of Chartreusin Analogs

The landscape of natural product chemistry is in a perpetual state of discovery, with novel molecular architectures constantly emerging from microbial sources. Chartreusin, a complex glycoside antibiotic from Streptomyces chartreusis, has long been a subject of interest due to its potent antitumor and antibacterial activities.[1][2] Its unique pentacyclic aglycone, chartarin, appended with a disaccharide moiety, presents a compelling scaffold for medicinal chemistry exploration.[3] This guide ventures into the theoretical and practical considerations for a novel, yet undocumented, analog: 3''-Demethylchartreusin .

While direct experimental data for 3''-Demethylchartreusin is not present in the current body of scientific literature, this document serves as a proactive technical guide for researchers, scientists, and drug development professionals. By leveraging the known physicochemical properties of the parent compound, chartreusin, we can extrapolate and predict the characteristics of its 3''-demethylated derivative. This whitepaper will provide a robust framework for its potential isolation, characterization, and preliminary assessment. Our approach is grounded in established principles of organic chemistry and analytical science, offering a self-validating system for inquiry into this new chemical entity.

Molecular Architecture: A Comparative Analysis

The foundational step in understanding 3''-Demethylchartreusin is to analyze its structure in relation to its parent compound. Chartreusin (C₃₂H₃₂O₁₄, Molar Mass: 640.59 g/mol ) possesses a disaccharide chain composed of D-fucose and D-digitalose.[1][4] The nomenclature "3''-Demethyl" logically points to the removal of a methyl group from the 3''-position of the terminal D-digitalose sugar moiety.

Chartreusin Structure: The IUPAC name for chartreusin is 10-{[(2S,3R,4S,5R,6R)-3-{[(2R,3R,4S,5S,6R)-3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-4,5-dihydroxy-6-methyloxan-2-yl]oxy}-6-hydroxy-1-methylbenzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione.[1]

Predicted Structure of 3''-Demethylchartreusin: The removal of the methyl group at the 3'' position would result in a hydroxyl group. This seemingly minor alteration can have significant implications for the molecule's physical and chemical properties.

Diagram: Structural Comparison of Chartreusin and 3''-Demethylchartreusin

G cluster_0 Chartreusin cluster_1 Predicted 3''-Demethylchartreusin Chartreusin Demethylchartreusin Placeholder: Structure with -OH at 3'' Chartreusin->Demethylchartreusin -CH3 +H

Caption: Comparative structures of Chartreusin and the predicted 3''-Demethylchartreusin.

Postulated Physicochemical Properties

The demethylation at the 3''-position is anticipated to alter several key physicochemical parameters. These predictions are summarized in the table below, providing a baseline for experimental verification.

PropertyChartreusinPredicted 3''-DemethylchartreusinRationale for Prediction
Molecular Formula C₃₂H₃₂O₁₄[4]C₃₁H₃₀O₁₄Loss of one carbon and two hydrogen atoms.
Molecular Weight 640.59 g/mol [4]626.56 g/mol Subtraction of a methylene group (-CH₂).
Appearance Yellow-green crystalline solid[1]Likely a yellow-green solidThe chromophore is in the aglycone, which remains unchanged.
Solubility Soluble in acetone, DMSO, and methanol; poorly soluble in water.[5][6][7]Increased polarity may slightly enhance solubility in polar protic solvents like water and methanol, while likely retaining solubility in DMSO and acetone.The replacement of a methoxy group with a more polar hydroxyl group increases the molecule's overall polarity and potential for hydrogen bonding.
Stability Stable at room temperature for several hours.[1]Expected to have similar stability under standard conditions. The core aglycone, responsible for its chromophoric properties and a likely site of instability, is unaltered.The glycosidic linkages and the lactone rings of the aglycone are the primary determinants of stability.

Anticipated Spectroscopic and Chromatographic Profile

A multi-faceted analytical approach is essential for the unequivocal identification of 3''-Demethylchartreusin. The following sections outline the expected outcomes from key analytical techniques.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) will be pivotal in confirming the molecular formula.

  • Expected Molecular Ion: In positive ion mode, expect to observe [M+H]⁺ at m/z 627.1607 and [M+Na]⁺ at m/z 649.1426. The monoisotopic mass of Chartreusin is 640.1792 Da.[8] The predicted monoisotopic mass for 3''-Demethylchartreusin would be approximately 14 Da less.

  • Fragmentation Pattern: Tandem MS (MS/MS) is expected to show a characteristic loss of the sugar moieties. A primary fragmentation would likely be the cleavage of the glycosidic bond, yielding the chartarin aglycone. The fragmentation pattern of the disaccharide would differ from that of chartreusin due to the presence of the additional hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will be the definitive technique for structural elucidation. All spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄, given the predicted solubility.

  • ¹H NMR: The most significant change will be the absence of the methoxy singlet signal corresponding to the 3''-position, which appears around δ 3.4-3.8 ppm in related sugar moieties. A new, exchangeable proton signal for the 3''-hydroxyl group would be expected. The signals for the protons on the sugar rings will also experience shifts due to the change in the electronic environment.

  • ¹³C NMR: The carbon spectrum will lack the signal for the methoxy carbon at the 3''-position (typically δ 55-60 ppm). The signal for the C-3'' carbon will be shifted upfield due to the replacement of the -OCH₃ group with an -OH group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for assigning all proton and carbon signals and confirming the connectivity of the entire molecule, particularly the location of the new hydroxyl group on the digitalose ring.

UV-Visible Spectroscopy

The UV-Vis spectrum is dictated by the extensive chromophore of the chartarin aglycone.

  • Expected λmax: Since the aglycone remains unchanged, the UV-Vis absorption maxima are expected to be very similar to those of chartreusin, which are reported at 236, 268, 331, 400, and 423 nm.[6] Minor shifts may occur due to subtle changes in the electronic environment, but the overall spectral profile should be conserved.

Diagram: Proposed Analytical Workflow for 3''-Demethylchartreusin

G cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Property Analysis Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography HRMS High-Resolution Mass Spectrometry Chromatography->HRMS Confirm Mass NMR 1D & 2D NMR Spectroscopy ('H, '³C, COSY, HSQC, HMBC) Chromatography->NMR Determine Structure UVVis UV-Visible Spectroscopy Chromatography->UVVis Confirm Chromophore Bioassay Biological Activity Screening Chromatography->Bioassay Stability Stability Studies HRMS->Stability Solubility Solubility Assessment NMR->Solubility

Caption: A logical workflow for the isolation and characterization of 3''-Demethylchartreusin.

Experimental Protocols: A Roadmap to Characterization

The following protocols are proposed as a starting point for the isolation and characterization of 3''-Demethylchartreusin, assuming its production by a mutant strain of Streptomyces chartreusis or a related species.

Isolation and Purification

The isolation procedure for chartreusin typically involves solvent extraction and chromatographic purification.[3] A similar approach would be applicable for its demethylated analog.

Step-by-Step Methodology:

  • Fermentation: Cultivate the producing microbial strain in a suitable liquid medium (e.g., R5A medium) under optimal conditions for secondary metabolite production.[3]

  • Extraction: After a suitable incubation period, harvest the culture broth. Centrifuge to separate the mycelia from the supernatant. Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate or acetone.[3][5]

  • Concentration: Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

  • Preliminary Fractionation: Subject the crude extract to column chromatography on silica gel or a reversed-phase C18 stationary phase, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate or water-acetonitrile).

  • High-Performance Liquid Chromatography (HPLC): Purify the fractions containing the target compound using preparative or semi-preparative reversed-phase HPLC. A C18 column with a water/acetonitrile or water/methanol gradient, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is recommended.[3] Monitor the elution profile using a diode array detector to identify peaks with the characteristic chartreusin UV-Vis spectrum.

  • Purity Assessment: Analyze the purified fractions by analytical HPLC to ensure a purity of >95% before proceeding with structural elucidation.

Spectroscopic Analysis

Sample Preparation:

  • NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • HRMS: Prepare a dilute solution (e.g., 10-100 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • UV-Vis: Prepare a dilute solution in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance of approximately 1 AU.

Instrumentation and Parameters:

  • NMR: A high-field NMR spectrometer (≥400 MHz) is recommended for adequate resolution of the complex proton and carbon signals.

  • HRMS: An Orbitrap or TOF mass spectrometer will provide the necessary mass accuracy for molecular formula determination.

  • UV-Vis: A standard double-beam UV-Vis spectrophotometer scanning from 200-800 nm is sufficient.

Concluding Remarks and Future Outlook

This technical guide provides a comprehensive, albeit predictive, framework for the identification and characterization of 3''-Demethylchartreusin. The proposed physical, chemical, and spectroscopic properties are based on sound scientific principles and the known characteristics of its parent compound, chartreusin. The demethylation at the 3''-position, while structurally subtle, may have a profound impact on the biological activity of the molecule. The increased polarity could alter its cell permeability and interaction with its biological target, DNA.[1] Therefore, a thorough investigation of the biological properties of this putative novel compound is warranted. The methodologies outlined herein provide a clear and logical path for researchers to follow, from isolation to full structural and functional characterization. The discovery and analysis of new chartreusin analogs like 3''-Demethylchartreusin will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this important class of natural products and may pave the way for the development of new therapeutic agents.

References

  • Chartreusin. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Xu, Z., et al. (2005). Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide. Chemistry & Biology, 12(5), 579-588.
  • An In-depth Technical Guide to the Chartreusin Sodium Biosynthetic P
  • Biosynthesis of chartreusin(1). (A) Proposed biosynthetic pathway for 1. Fuc. (n.d.). In ResearchGate. Retrieved February 19, 2026, from [Link]

  • Li, L. H., et al. (1978). Biological and Biochemical Effects of Chartreusin on Mammalian Cells. Cancer Research, 38(9), 2848-2854.
  • Chartreusin. (n.d.). In Grokipedia. Retrieved February 19, 2026, from [Link]

  • Gao, C., et al. (2018). Molecular Basis for the Final Oxidative Rearrangement Steps in Chartreusin Biosynthesis. Journal of the American Chemical Society, 140(36), 11217-11221.
  • Kon, K., et al. (1990). Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives. The Journal of Antibiotics, 43(4), 372-382.
  • Raths, F., et al. (2021). Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. ACS Chemical Biology, 16(8), 1475-1481.
  • Gaisser, S., et al. (2013). Synthetic remodeling of the chartreusin pathway to tune antiproliferative and antibacterial activities. Journal of the American Chemical Society, 135(48), 18174-18184.
  • Chartreusin. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]

  • Wang, Y., et al. (2024).
  • Chartreusin. (n.d.). In Bioaustralis Fine Chemicals. Retrieved February 19, 2026, from [Link]

  • Synthetic Remodeling of the Chartreusin Pathway to Tune Antiproliferative and Antibacterial Activities. (2013). Journal of the American Chemical Society, 135(48), 18174-18184.
  • Collective total synthesis of chartreusin derivatives and bioactivity investig
  • C-1371-1MG - Chartreusin, 1 MG. (n.d.). In LC Laboratories. Retrieved February 19, 2026, from [Link]

  • CHARTREUSIN. (n.d.). In gsrs.ncats.nih.gov. Retrieved February 19, 2026, from [Link]

  • Chartreusin (C32H32O14). (n.d.). In PubChemLite. Retrieved February 19, 2026, from [Link]

  • Chartreusin. (n.d.). In drugfuture.com. Retrieved February 19, 2026, from [Link]

  • bmse001184 Chartreusin From Streptomyces Chartreusis. (n.d.). In BMRB. Retrieved February 19, 2026, from [Link]

  • Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. (2021). ACS Chemical Biology.
  • Collective total synthesis of chartreusin derivatives and bioactivity investig
  • Leach, B. E., et al. (1953). Chartreusin, a New Antibiotic Produced by Streptomyces chartreusis, a New Species. Journal of the American Chemical Society, 75(16), 4011.
  • ISOLATION AND CHARACTERIZATION OF A NEW COMPOUND (6-C-β-D-GLUCOPYRANOSYL RETUSIN) FROM THE BARK OF Pterocarpus Marsupium. (2021). RASĀYAN Journal of Chemistry, 14(4), 2530-2534.
  • Collective total synthesis of chartreusin derivatives and bioactivity investig
  • Lombó, F., et al. (2006). Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline Steffimycin. Applied and Environmental Microbiology, 72(5), 3369-3378.
  • Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. (2021). Request PDF.
  • Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. (2021). PubMed.
  • Electronic Supporting Information Chemoenzymatic Reduction of Citreorosein and its Implications for Aloe-Emodin and Rugulosin C. (n.d.). The Royal Society of Chemistry.
  • High-Throughput Native Mass Spectrometry Screening in Drug Discovery. (2022). Frontiers in Molecular Biosciences, 9.
  • NMR spectroscopy, excited states and relevance to problems in cell biology – transient pre-nucleation tetramerization of hunti. (n.d.). G Marius Clore FRS.

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis of 3''-Demethylchartreusin

Executive Summary & Biological Context 3''-Demethylchartreusin is a naturally occurring antitumor antibiotic isolated from Streptomyces chartreusis.[1][2][3] Structurally, it is an analogue of chartreusin where the 3''-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

3''-Demethylchartreusin is a naturally occurring antitumor antibiotic isolated from Streptomyces chartreusis.[1][2][3] Structurally, it is an analogue of chartreusin where the 3''-methyl group on the outer sugar residue (digitalose in the parent compound) is replaced by a hydrogen.[1][2] This modification alters the carbohydrate profile from D-fucosyl-D-digitalose to D-fucosyl-D-fucose , while retaining the pentacyclic chartarin aglycone.[1][2]

The compound exhibits potent antitumor activity by binding to DNA and inhibiting topoisomerase II, causing single-strand scission.[1][2][4] The total synthesis of this molecule presents three primary challenges:

  • Aglycone Construction: The rapid assembly of the pentacyclic benzo[h]naphtho[2,1-d]pyran-5,12-dione (chartarin) core.[1][2]

  • Glycosyl Donor Synthesis: Stereoselective construction of the

    
    -(1$\to$2)-linked difucoside.[1][2]
    
  • Regioselective Glycosylation: Attaching the disaccharide to the sterically hindered and electron-deficient C10-phenol of the aglycone.[1]

This guide details a convergent protocol based on the Hauser annulation strategy for the aglycone and the Yu gold(I)-catalyzed glycosylation for the sugar attachment, a methodology validated by recent syntheses of chartreusin analogues (Sun et al., Chem. Sci.).

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two key fragments: the Chartarin Aglycone (Acceptor) and the Difucosyl Ortho-Alkynylbenzoate (Donor) .

  • Disconnection A (Glycosylation): The C10-O-glycosidic bond is formed using a gold(I)-catalyzed reaction.[1][2] This method is chosen over traditional Lewis acid promoters (e.g.,

    
    ) to avoid decomposing the acid-sensitive aglycone and to ensure 
    
    
    
    -selectivity via the directing effect of the C2-protecting group on the sugar.[1][2]
  • Disconnection B (Aglycone): The pentacyclic core is assembled via a Hauser–Kraus annulation between a cyanophthalide and a coumarin Michael acceptor. This provides the requisite regiochemistry for the phenol groups.

Retrosynthesis Target 3''-Demethylchartreusin Aglycone Chartarin Aglycone (Acceptor) Target->Aglycone De-protection Donor Difucosyl Donor (Gold(I) Precursor) Target->Donor De-protection Precursors Cyanophthalide + Coumarin Aglycone->Precursors Hauser Annulation

Figure 1: Retrosynthetic logic splitting the target into the aglycone core and the carbohydrate domain.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Chartarin Aglycone

Objective: Construct the pentacyclic core via Hauser Annulation.

Materials:

  • Cyanophthalide Component: 3-(cyano(ethoxycarbonyl)methyl)isobenzofuran-1(3H)-one derivative.[1][2]

  • Coumarin Component: 4-chlorocoumarin derivative (Michael acceptor).[1][2]

  • Base: Lithium tert-butoxide (

    
    ).[1][2]
    
  • Solvent: THF (anhydrous).[1]

Step-by-Step Methodology:

  • Annulation Reaction:

    • Dissolve the cyanophthalide (1.0 equiv) and the coumarin acceptor (1.1 equiv) in anhydrous THF under Argon.

    • Cool the mixture to -78°C.

    • Add a solution of

      
       (2.5 equiv) in THF dropwise over 30 minutes. Note: The color typically changes to deep red/purple, indicating the formation of the stabilized anion.
      
    • Allow the reaction to warm slowly to ambient temperature over 4 hours. The base mediates the Michael addition followed by Dieckmann condensation and elimination.

  • Oxidative Aromatization:

    • Once the intermediate is formed (monitored by TLC), add DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv) directly to the reaction mixture to effect aromatization if spontaneous oxidation is incomplete.[1][2]

    • Stir for 1 hour.

  • Work-up:

    • Quench with saturated

      
      . Extract with EtOAc (3x).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Flash column chromatography (Hexanes/EtOAc) yields the protected chartarin aglycone.

  • Selective Deprotection (C10-OH):

    • If the C10 phenol is protected (e.g., MOM or TBS) differently from others, selectively remove this group to generate the free acceptor for glycosylation.[1] For TBS, use TBAF/AcOH at 0°C.

Validation Check:

  • 1H NMR: Look for the characteristic aromatic singlet of the newly formed ring and the downfield shift of the hydrogen-bonded phenol protons.

  • MS: Confirm the mass of the pentacyclic core.

Protocol 2: Synthesis of the Difucosyl Donor

Objective: Synthesize the


-(1$\to$2)-linked difucose donor activated with an o-alkynylbenzoate group for Yu glycosylation.[1][2]

Mechanism: 3''-Demethylchartreusin requires two D-fucose units.[1][2] The linkage is


-(1$\to$2).[1][2]

Steps:

  • Monosaccharide Preparation:

    • Start with D-fucose .[1][2]

    • Unit A (Acceptor): Protect C1-OH (e.g., allyl), C3, C4 (e.g., benzyl or acetonide).[1][2] Leave C2-OH free.[1][2]

    • Unit B (Donor): Fully protected D-fucose with a leaving group at C1 (e.g., trichloroacetimidate) and a participating group at C2 (e.g., benzoyl, OBz) to ensure

      
      -selectivity.
      
  • Disaccharide Coupling:

    • Couple Unit A and Unit B using TMSOTf (0.1 equiv) in DCM at -40°C.

    • Result:

      
      -D-Fuc-(1
      
      
      
      2)-D-Fuc-O-Allyl.
  • Donor Activation:

    • Remove the anomeric allyl group (PdCl2, MeOH).

    • Install the Yu Donor Group : React the free anomeric hydroxyl with o-alkynylbenzoic acid using DCC/DMAP.

    • Why this donor? The o-alkynylbenzoate acts as a "remote" leaving group that is activated specifically by Gold(I) catalysts, allowing for mild glycosylation conditions compatible with the complex aglycone.[1]

Protocol 3: Gold(I)-Catalyzed Glycosylation (Key Step)

Objective: Couple the Chartarin Aglycone with the Difucosyl Donor.[2]

Reagents:

  • Catalyst:

    
     (Triphenylphosphine gold(I) bis(trifluoromethanesulfonyl)imidate).
    
  • Solvent: DCM/Toluene (1:[1]1) with 4Å Molecular Sieves (powdered).

Workflow:

  • Preparation:

    • Flame-dry a flask and add 4Å MS.

    • Add Chartarin Aglycone (1.0 equiv) and Difucosyl Donor (1.2 equiv).

    • Dissolve in DCM/Toluene (0.05 M concentration). Stir for 30 mins to ensure dryness.

  • Catalysis:

    • Add

      
       (0.05 - 0.1 equiv) at room temperature.[1][2]
      
    • Stir closely monitoring by TLC. The reaction typically completes within 1-3 hours.[1][2]

    • Mechanism:[1][5][6] The Au(I) activates the alkyne on the benzoate, triggering an intramolecular cyclization that expels the isochromen-4-one leaving group and generates the oxocarbenium ion, which is trapped by the aglycone phenol.[1][2]

  • Quenching:

    • Filter through a pad of Celite to remove sieves.

    • Concentrate and purify via silica gel chromatography.

Critical Control Point:

  • Stereochemistry: The C2-OBz group on the inner fucose sugar participates to ensure the

    
    -configuration at the C10-glycosidic linkage.[1][2]
    
  • Yield: Expect 60-80% yield. Lower yields often indicate moisture contamination (poisoning the oxocarbenium ion).

Protocol 4: Global Deprotection

Objective: Remove protecting groups (Benzoyl, Benzyl, etc.) to yield 3''-Demethylchartreusin.[1][2]

  • De-acylation: Dissolve the glycoside in MeOH/THF (1:1). Add NaOMe (0.5 equiv) to remove benzoyl/acetyl esters. Stir at RT for 2 hours. Neutralize with Amberlite IR-120 (H+) resin.[1][2]

  • Hydrogenolysis (if Benzyl groups used):

    • Dissolve in MeOH/EtOAc.

    • Add Pd(OH)2/C (20% w/w).

    • Stir under

      
       atmosphere (1 atm) for 12 hours.
      
    • Caution: Monitor carefully to avoid reducing the double bonds in the aglycone core (though the aromatic core is generally stable).

  • Final Purification:

    • Use RP-HPLC (C18 column).[1][2]

    • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

    • Lyophilize the product to obtain the yellow powder of 3''-Demethylchartreusin.[1]

Data Summary & Validation

ParameterSpecificationValidation Method
Appearance Yellow amorphous solidVisual Inspection
Molecular Formula

HRMS (ESI+)
Molecular Weight 626.56 g/mol Mass Spectrometry
Key NMR Signal (Aglycone)

~11-12 ppm (Chelated OH)
1H NMR (DMSO-d6)
Key NMR Signal (Sugar) Anomeric H:

~5.2 ppm (

)
1H NMR (Confirms

-linkage)
Purity >95%HPLC (254 nm)

Workflow Visualization

SynthesisWorkflow Start Start: Precursors Step1 Hauser Annulation (LiOtBu, THF) Start->Step1 Step2 Aglycone Formation (Chartarin Core) Step1->Step2 Step4 Yu Glycosylation (Ph3PAuNTf2) Step2->Step4 Step3 Donor Synthesis (Difucosyl-o-alkynylbenzoate) Step3->Step4 Coupling Step5 Global Deprotection Step4->Step5 Final 3''-Demethylchartreusin Step5->Final

Figure 2: Convergent synthesis workflow illustrating the parallel preparation of fragments and the gold-catalyzed unification step.

References

  • Yi, H.-Z., Liang, S.-M., Li, J.-J., Liao, J.-X., Cai, M.-Z., & Sun, J.-S. (2024).[1][2][7] Collective total synthesis of chartreusin derivatives and bioactivity investigations. Chemical Science.

  • Aoyama, T., Zhao, B., Kojima, F., Muraoka, Y., Naganawa, H., Takeuchi, T., & Aoyagi, T. (1992).[1][2] A new antitumor antibiotic product, demethylchartreusin.[3][8] Isolation and biological activities.[3][6][9][10][11][12] The Journal of Antibiotics, 45(6), 875-878.[1][2]

  • Li, Y., & Yu, B. (2006). Gold(I)-Catalyzed Glycosylation with Glycosyl o-Alkynylbenzoates as Donors.[1][2] Journal of the American Chemical Society, 128(40), 12822–12829.

  • Mal, D., & Pahari, P. (2007). Recent advances in the Hauser annulation.[7][11] Chemical Reviews, 107(5), 1892-1918.[1][2]

Sources

Application

Technical Guide: Laboratory-Scale Isolation of 3''-Demethylchartreusin from Streptomyces chartreusis

The following Technical Guide is structured as a high-level Application Note designed for use in pharmaceutical discovery and natural product chemistry laboratories. It prioritizes experimental logic, separation mechanic...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Guide is structured as a high-level Application Note designed for use in pharmaceutical discovery and natural product chemistry laboratories. It prioritizes experimental logic, separation mechanics, and data integrity.[1]

[1]

Executive Summary & Compound Profile

3''-Demethylchartreusin is a minor bioactive metabolite produced by Streptomyces chartreusis.[1] Structurally, it is the O-demethylated analogue of the antitumor antibiotic Chartreusin.[1] The molecule consists of the pentacyclic aglycone chartarin glycosylated with a disaccharide chain.[2] Unlike the parent compound, which contains a terminal D-digitalose (3-O-methyl-D-fucose isomer) moiety, the 3''-demethyl analogue possesses a free hydroxyl group at the 3'' position, significantly altering its polarity and solubility profile.[1]

Isolation Challenge: The primary difficulty lies in separating the demethylated analogue from the highly abundant parent compound (Chartreusin) and other hydrophobic congeners. This protocol leverages the increased polarity of the 3''-hydroxyl group to achieve resolution via orthogonal chromatographic steps.

PropertyChartreusin (Parent)3''-Demethylchartreusin (Target)
Molecular Formula C

H

O

C

H

O

Key Substituent (3'') –OCH

(Methoxy)
–OH (Hydroxyl)
Polarity ModerateHigh
RP-HPLC Elution Late ElutingEarly Eluting (relative to parent)

Upstream Processing: Fermentation Protocol[2]

To maximize the titer of the demethylated analogue, we utilize a nutrient-rich medium that supports prolonged stationary phase metabolism, where secondary metabolite diversity is highest.[1]

Strain & Seed Culture[1]
  • Source Organism: Streptomyces chartreusis (e.g., NRRL 3882 or ATCC 14922).[1]

  • Seed Medium (ISP-2): Yeast extract (4 g/L), Malt extract (10 g/L), Dextrose (4 g/L), pH 7.2.[1]

  • Incubation: 28°C, 200 rpm, 48 hours.

Production Fermentation

Rationale: A soy-mannitol based medium is selected to provide slow-release nitrogen and carbon, preventing catabolite repression of the polyketide synthase (PKS) gene cluster (cha).[1]

Production Medium Composition (per Liter):

  • Mannitol: 20 g[1]

  • Soybean Flour: 20 g

  • CaCO

    
    : 2 g (Buffering agent to prevent acid-induced deglycosylation)[1]
    
  • Tap Water: q.s. 1 L

  • Sterilization: Autoclave at 121°C for 20 min.

Fermentation Parameters:

  • Inoculum: 5% (v/v) from seed culture.

  • Conditions: 28°C, 220 rpm.[1]

  • Duration: 120–144 hours (5–6 days). Harvest when the broth turns a characteristic yellowish-green and pH rises to ~7.5–7.8.

Downstream Processing: Extraction & Fractionation

Biphasic Extraction

Chartreusin congeners are hydrophobic but the demethyl variant has increased water affinity. A broad-spectrum organic solvent extraction is required.[1]

  • Separation: Centrifuge fermentation broth (4000 rpm, 20 min) to separate mycelial cake from supernatant.

    • Note: While chartreusin is often excreted, significant amounts adhere to the mycelium. Both phases must be processed.

  • Extraction:

    • Supernatant: Extract 2x with equal volume Ethyl Acetate (EtOAc) .

    • Mycelium: Macerate in Acetone/Methanol (1:1) for 4 hours; filter, evaporate organic solvent, and partition the aqueous residue with EtOAc.

  • Concentration: Combine EtOAc layers, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the Crude Extract .
Step 1: Silica Gel Flash Chromatography (Normal Phase)

Objective: Bulk removal of lipids (non-polar) and highly polar media components. Separation of Chartreusin (major) from Demethylchartreusin (minor) begins here.

  • Stationary Phase: Silica gel 60 (230–400 mesh).

  • Mobile Phase Gradient: Chloroform (CHCl

    
    ) 
    
    
    
    Methanol (MeOH).
  • Protocol:

    • Load crude extract (adsorbed on silica).

    • Elute with 100% CHCl

      
       (2 CV - Column Volumes).
      
    • Step gradient: 99:1, 98:2, 95:5, 90:10 (CHCl

      
      :MeOH).[1]
      
  • Fraction Analysis: Spot fractions on TLC (CHCl

    
    :MeOH 9:1).
    
    • Chartreusin (Rf ~0.6) elutes early (98:2 to 95:5).

    • 3''-Demethylchartreusin (Rf ~0.4) elutes later (95:5 to 90:[1]10) due to the free hydroxyl group interacting with the silica.

High-Resolution Purification

Step 2: Sephadex LH-20 Chromatography

Objective: Removal of pigments and degradation products based on molecular size and adsorption.[1] This step is critical for cleaning the sample before HPLC to protect the column.

  • Solvent: Methanol (100%).

  • Mechanism: Size exclusion + Adsorption. The planar aromatic aglycone of chartreusin derivatives interacts with the dextran matrix.

  • Procedure: Dissolve the silica fraction containing the target in MeOH. Load onto LH-20 column.[1] Elute isocratic MeOH. Collect the yellow-fluorescent band.[1]

Step 3: Semi-Preparative RP-HPLC

Objective: Final isolation and separation of the demethyl analogue from residual parent compound.

System Setup:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 250 x 10 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 3.0 mL/min.

  • Detection: UV at 254 nm and 400 nm (characteristic for chartreusin chromophore).

Gradient Logic: Because 3''-Demethylchartreusin is more polar than Chartreusin, it will elute earlier on a C18 column.[1]

Time (min)% B (ACN)Event
0–230%Equilibration
2–2030%

70%
Linear Gradient
20–25100%Wash
12–14 --Elution of 3''-Demethylchartreusin
15–17 --Elution of Chartreusin (Parent)

Visualization of Workflows

Isolation Logic Diagram

The following diagram illustrates the decision matrix for isolating the polar demethylated congener.

IsolationWorkflow Start S. chartreusis Fermentation Broth (144 hr) Extraction Biphasic Extraction (EtOAc / Aqueous) Start->Extraction Centrifuge & Extract Crude Crude Extract (Complex Mixture) Extraction->Crude Evaporate Silica Flash Chromatography (Silica Gel 60) Crude->Silica Load Frac1 Fraction A: Non-polar Lipids Silica->Frac1 100% CHCl3 Frac2 Fraction B: Chartreusin (Parent) (Elutes 2-5% MeOH) Silica->Frac2 Low Polarity Frac3 Fraction C: 3''-Demethylchartreusin (Elutes 5-10% MeOH) Silica->Frac3 Medium Polarity LH20 Sephadex LH-20 (MeOH Isocratic) Frac3->LH20 Clean-up HPLC Semi-Prep HPLC (C18, ACN/H2O) LH20->HPLC Polishing Final Pure 3''-Demethylchartreusin (>95% Purity) HPLC->Final Collect Early Peak

Caption: Step-by-step fractionation logic prioritizing the polarity difference between the target and the parent compound.

HPLC Separation Mechanism

This diagram details the interaction at the molecular level during the critical HPLC step.

HPLC_Mechanism Input Mixture: Chartreusin + Demethyl Column C18 Stationary Phase (Hydrophobic Interaction) Input->Column Interaction1 Chartreusin (OMe) Strong Hydrophobic Interaction Retained Longer Column->Interaction1 tR ~16 min Interaction2 Demethyl (OH) Weak Hydrophobic Interaction Elutes Faster Column->Interaction2 tR ~12 min Detector UV Detector (254/400 nm) Interaction1->Detector Interaction2->Detector

Caption: Chromatographic resolution based on the hydrophobicity difference between the methoxy and hydroxyl groups.

Analytical Validation (Self-Validating System)[1]

To ensure the isolated compound is indeed 3''-Demethylchartreusin, compare analytical data against the parent compound.[1]

Mass Spectrometry (LC-MS)
  • Chartreusin: [M+H]

    
     = 641.2[1]
    
  • 3''-Demethylchartreusin: [M+H]

    
     = 627.2[1]
    
  • Validation: A mass shift of -14 Da (loss of CH

    
    ) confirms demethylation.[1]
    
Nuclear Magnetic Resonance (NMR)

The definitive structural proof lies in the


H-NMR spectrum (typically in DMSO-

or CDCl

).[1]
  • Chartreusin: Shows a sharp singlet at

    
     ~3.40–3.60 ppm corresponding to the 3''-OCH
    
    
    
    group on the digitalose sugar.
  • 3''-Demethylchartreusin:

    • Absence of the methoxy singlet at ~3.5 ppm.

    • Presence of a new exchangeable proton signal (–OH) if run in dry DMSO, or a shift in the corresponding H-3'' methine proton due to the loss of the shielding methyl group.

References

  • Leach, B. E., et al. (1953).[1][3] Chartreusin, a New Antibiotic Produced by Streptomyces chartreusis, a New Species.[1][3] Journal of the American Chemical Society, 75(16), 4011–4012.[3] Link[1][3]

  • Xu, Z., et al. (2005).[1] Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide.[4][5] Chemistry & Biology, 12(5), 579-588.[1][5] Link

  • PubChem. (n.d.). 3''-Demethylchartreusin (CID 5748304).[1] National Center for Biotechnology Information. Link[1]

  • Niemczura, M., et al. (2025).[1] Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis.[1][4][6] ACS Chemical Biology. Link[1]

  • Blum, T. R., et al. (2025).[1] Isolation and structural analysis of N-demethyl calcimycin (Review of S. chartreusis metabolites). ResearchGate. Link[1]

Sources

Method

Application Note: Quantitative Analysis of 3''-Demethylchartreusin using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction 3''-Demethylchartreusin is a naturally occurring compound belonging to the chartreusin family of glycosidic antibiotics produced by various Streptomyces species.[1][2] These compounds are of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3''-Demethylchartreusin is a naturally occurring compound belonging to the chartreusin family of glycosidic antibiotics produced by various Streptomyces species.[1][2] These compounds are of significant interest to the pharmaceutical and drug development sectors due to their potent antitumor and antibiotic properties.[3] The unique and complex chemical structure of 3''-Demethylchartreusin, which features a pentacyclic aglycone core glycosidically linked to sugar moieties, necessitates robust and sensitive analytical methods for its accurate quantification in various matrices, including fermentation broths, purified samples, and biological fluids.[4]

This comprehensive technical guide provides detailed protocols for the quantitative analysis of 3''-Demethylchartreusin using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to offer high sensitivity, selectivity, and accuracy, catering to the needs of researchers, scientists, and drug development professionals.

Physicochemical Properties of 3''-Demethylchartreusin: [1]

PropertyValue
Molecular FormulaC₃₁H₃₀O₁₄
Molecular Weight626.6 g/mol
Monoisotopic Mass626.16355563 Da

General Considerations for Sample Preparation

The primary objective of sample preparation is to extract 3''-Demethylchartreusin from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[5][6] The choice of sample preparation technique will depend on the sample matrix.

Sample Preparation from Fermentation Broth
  • Rationale: Fermentation broths are complex matrices containing residual media components, proteins, and other metabolites that can interfere with chromatographic analysis. A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate 3''-Demethylchartreusin.

  • Protocol for Liquid-Liquid Extraction (LLE):

    • Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to pellet the mycelia and other solids.

    • Decant the supernatant into a clean separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

    • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

Sample Preparation from Biological Matrices (e.g., Plasma)
  • Rationale: Biological fluids like plasma contain high concentrations of proteins that can precipitate in the analytical column, leading to system blockages and poor chromatographic performance. A protein precipitation step is essential.[6][7]

  • Protocol for Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile or methanol.

    • Vortex for 1 minute to ensure thorough mixing and precipitation of proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of chromophoric compounds like 3''-Demethylchartreusin.[8][9][10]

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmThe non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar compounds like 3''-Demethylchartreusin.
Mobile Phase A Water with 0.1% Formic AcidThe addition of formic acid improves peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reverse-phase chromatography, providing good separation efficiency.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient elution is necessary to elute the analyte with a good peak shape and to clean the column of any late-eluting compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 254 nm and 330 nmBased on the UV spectra of related chartreusin compounds, these wavelengths are expected to provide good sensitivity. A full UV scan of a purified standard should be performed to determine the optimal wavelength.[11][12]
Preparation of Standards and Calibration Curve
  • Prepare a stock solution of 3''-Demethylchartreusin (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate and record the peak area at the chosen wavelength.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should have a coefficient of determination (R²) ≥ 0.995.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of 3''-Demethylchartreusin, especially in complex matrices.[13][14][15]

LC-MS/MS System and Conditions
ParameterRecommended SettingRationale
LC System UPLC or HPLC systemA UPLC system will provide better resolution and faster analysis times.
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µmA smaller particle size column improves separation efficiency and is compatible with the lower flow rates used in LC-MS.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Optimized for faster elution than HPLC-UVA shorter, steeper gradient can be used with a UPLC system.
Flow Rate 0.3-0.5 mL/minA lower flow rate is optimal for electrospray ionization.
Column Temperature 40°C
Injection Volume 2-5 µL
Mass Spectrometer Triple Quadrupole (QqQ)A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[16]
Ionization Source Electrospray Ionization (ESI), Positive ModeThe structure of 3''-Demethylchartreusin is amenable to protonation in positive ion mode.
MRM Transitions Precursor Ion: [M+H]⁺ = 627.17; Product Ions: To be determined by infusion of a standard.The precursor ion is the protonated molecule. Product ions are generated by collision-induced dissociation (CID) of the precursor ion and are specific to the analyte's structure, ensuring high selectivity.[17]
Method Validation

A comprehensive method validation should be performed according to established guidelines (e.g., FDA, EMA) to ensure the reliability of the analytical data. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Stability: Assessed under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage) to ensure the analyte does not degrade during sample handling and storage.

Visualizations

Experimental Workflow for Sample Preparation and Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Start Sample (e.g., Fermentation Broth) Centrifuge Centrifugation Start->Centrifuge Extract Liquid-Liquid or Solid-Phase Extraction Centrifuge->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute HPLC_UV HPLC-UV Analysis Reconstitute->HPLC_UV Inject LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Inject Data_Analysis Data Analysis & Quantification HPLC_UV->Data_Analysis LC_MSMS->Data_Analysis End End Data_Analysis->End Final Concentration

Caption: Workflow for 3''-Demethylchartreusin Quantification.

Logical Relationship for Method Selection

Method_Selection Concentration Expected Analyte Concentration? HPLC_UV Use HPLC-UV Concentration->HPLC_UV High (>1 µg/mL) LC_MSMS Use LC-MS/MS Concentration->LC_MSMS Low (<1 µg/mL) Matrix Matrix Complexity? Matrix->LC_MSMS High (e.g., Plasma) HPLC_UV->Matrix

Caption: Decision tree for analytical method selection.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of 3''-Demethylchartreusin. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the expected concentration of the analyte and the complexity of the sample matrix. Proper method validation is crucial to ensure the integrity of the generated data. These protocols will serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5748304, 3''-Demethylchartreusin. Retrieved from [Link]

  • Yin, J., et al. (2018). Biosynthesis of chartreusin(1). (A) Proposed biosynthetic pathway for 1. Fuc: D‐fucose, Dig: D‐digitalose; (B) HPLC analysis of metabolic extracts from wild‐type and mutants. (C) Bioconversion of 4 in Saccharomyces cerevisiae harbouring chaZ, chaE and chaP genes. SC: Saccharomyces cerevisiae. ResearchGate. Retrieved from [Link]

  • Retsch. (n.d.). Sample Preparation Process - Step by step. Retrieved from [Link]

  • El-Haskoury, R., et al. (2022). A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans. MDPI. Retrieved from [Link]

  • Xu, Z., et al. (2005). Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide. PubMed. Retrieved from [Link]

  • Active Motif. (n.d.). Sample Preparation for DNA Methylation Analysis. Retrieved from [Link]

  • Myronovskyi, M., et al. (2018). Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. PMC. Retrieved from [Link]

  • Biotage. (2025). Bioanalytical sample preparation. Retrieved from [Link]

  • Wang, S., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI. Retrieved from [Link]

  • 3billion. (n.d.). Sample preparation guide. Retrieved from [Link]

  • Wang, B., et al. (2022). Collective total synthesis of chartreusin derivatives and bioactivity investigations. Chemical Science. Retrieved from [Link]

  • Gao, R., et al. (2022). Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. ResearchGate. Retrieved from [Link]

  • Hurst, W. J., et al. (1984). Analytical methods for quantitation of methylxanthines. PubMed. Retrieved from [Link]

  • Peitz, R., et al. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. PMC. Retrieved from [Link]

  • Wolrab, D., et al. (2025). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. Retrieved from [Link]

  • Pratiwi, D. R. (2022). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. Retrieved from [Link]

  • Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America. Retrieved from [Link]

  • Magalhães, P., et al. (2012). An Improved HPLC Method for Quantification of Metanephrine with Coulometric Detection. Bentham Science. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. ATSDR. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 299664, 3-Demethylcolchicine. Retrieved from [Link]

  • Song, L., et al. (2012). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Longdom.org. Retrieved from [Link]

  • Turpeinen, U. (2015). Development of liquid chromatography mass spectrometric methods for quantification of metabolites from cellular level to clinical diagnostics. SciSpace. Retrieved from [Link]

  • Lotfy, H. M., et al. (2019). Ultraviolet spectrophotometric methods for the determination of the minor component presented in fixed-dose pharmaceutical combinations: a review. Journal of the Egyptian National Cancer Institute. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. ATSDR. Retrieved from [Link]

  • Al-Janabi, A. H. D., et al. (2023). Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences. Retrieved from [Link]

  • Pratiwi, D. R. (2022). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. ResearchGate. Retrieved from [Link]

  • Atanasova, M., et al. (2022). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7-DINAFTALEN-2-YL)ETENYL] BENZOIC ACID HYDRAZIDE. MU-Varna.bg. Retrieved from [Link]

  • Rohman, A., et al. (2021). The employment of UV-Vis spectroscopy and chemometrics techniques for analyzing the combination of genistein and curcumin. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2018). Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. SciELO. Retrieved from [Link]

  • Wang, B., et al. (2022). Collective total synthesis of chartreusin derivatives and bioactivity investigations. PMC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Dodecyn-3-ol, 3,7,11-trimethyl- (CAS 1604-35-9). Retrieved from [Link]

Sources

Application

Technical Application Note: Elucidating the Mechanism of Action of 3''-Demethylchartreusin

Introduction & Structural Rationale 3''-Demethylchartreusin is a glycosidic antibiotic and a structural analog of Chartreusin , an antitumor agent isolated from Streptomyces chartreusis. While the parent compound, Chartr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Rationale

3''-Demethylchartreusin is a glycosidic antibiotic and a structural analog of Chartreusin , an antitumor agent isolated from Streptomyces chartreusis. While the parent compound, Chartreusin, is a well-documented DNA intercalator and Topoisomerase II (Topo II) inhibitor, the 3''-demethyl derivative presents a unique pharmacological profile due to the absence of the methyl group on the fucose-containing disaccharide moiety.

This structural modification is critical.[1] The sugar residues of chartreusin-class antibiotics typically reside in the DNA minor groove, anchoring the aglycone (chartarin) which intercalates between base pairs. The removal of the 3''-methyl group alters the lipophilicity and steric fit within the minor groove, potentially modulating binding affinity (


), sequence specificity (preference for GC-rich tracts), and the stability of the Topo II-DNA-drug ternary complex (the "cleavable complex").

This guide details a rigorous, multi-modular workflow to deconvolute the mechanism of action (MoA) of 3''-Demethylchartreusin, distinguishing between simple DNA intercalation and specific enzymatic poisoning.

Core Mechanism Hypothesis

The compound acts as a Topoisomerase II Poison , stabilizing the covalent enzyme-DNA intermediate, leading to double-strand breaks (DSBs), G2/M cell cycle arrest, and apoptosis.

MoA_Pathway Drug 3''-Demethylchartreusin Intercalation Intercalation & Minor Groove Binding Drug->Intercalation High Affinity DNA DNA (GC-Rich Tracts) DNA->Intercalation Complex Ternary Cleavable Complex Stabilization Intercalation->Complex Recruits/Traps TopoII Topoisomerase II TopoII->Complex DSB Double Strand Breaks (DSBs) Complex->DSB Prevents Religation Arrest G2/M Arrest DSB->Arrest Checkpoint Activation Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Proposed Mechanism of Action pathway for 3''-Demethylchartreusin, highlighting the progression from physical DNA binding to biological outcome.

Module A: DNA Binding Dynamics (Physicochemical Characterization)

Before assessing enzymatic inhibition, one must quantify the drug's physical interaction with DNA. Chartreusin analogs are distinct because their disaccharide tail confers specificity.

Protocol A1: UV-Vis Absorption Titration

Objective: Determine the intrinsic binding constant (


) and binding site size (

).

Reagents:

  • Ligand: 3''-Demethylchartreusin (dissolved in DMSO, diluted in buffer).

  • DNA: CT-DNA (Calf Thymus DNA), pre-sonicated to ~500 bp to reduce viscosity artifacts.

  • Buffer: BPE Buffer (6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM EDTA, pH 7.0). Note: Low ionic strength enhances intercalation observation.

Procedure:

  • Baseline Correction: Prepare a 20 µM solution of 3''-Demethylchartreusin in BPE buffer. Record the spectrum (300–500 nm).

  • Titration: Add aliquots of CT-DNA (stock 1-2 mM bp) to both the sample and reference cuvettes (to subtract DNA absorbance).

  • Equilibration: Allow 5 minutes equilibration after each addition.

  • Observation: Monitor the hypochromic effect (decrease in absorbance) and bathochromic shift (red shift) at

    
     (typically ~400-420 nm for chartreusin chromophores).
    
  • Isosbestic Point: Verify the presence of sharp isosbestic points (indicating a two-state transition: free vs. bound).

Data Analysis: Use the McGhee-von Hippel equation (or simplified Scatchard plot if


 is unknown) to calculate 

:

  • 
    : Moles of drug bound per mole of DNA base pair.
    
  • 
    : Concentration of free drug.
    
  • 
    : Binding site size (bp per drug molecule).
    
Protocol A2: Thermal Denaturation ( Assay)

Objective: Confirm intercalation stabilization. Intercalators significantly increase the melting temperature (


) of DNA (>5°C), whereas groove binders cause minor increases (<2°C).

Procedure:

  • Prepare CT-DNA (50 µM) in BPE buffer.

  • Add 3''-Demethylchartreusin at a [Drug]:[DNA] ratio of 1:5.

  • Heat from 25°C to 95°C at 1°C/min, monitoring

    
    .
    
  • Result: A

    
     compared to DNA-only control confirms strong intercalation.
    

Module B: Topoisomerase II Inhibition (Enzymatic Validation)

This is the critical step to distinguish 3''-Demethylchartreusin from simple DNA binders.

Protocol B1: Topoisomerase II Plasmid Relaxation Assay

Objective: Assess the inhibition of Topo II-mediated relaxation of supercoiled DNA.

Reagents:

  • Enzyme: Human Topoisomerase II

    
     (recombinant).
    
  • Substrate: Supercoiled pBR322 plasmid (0.5 µg per reaction).

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT, 30 µg/mL BSA.

  • Control: Etoposide (Positive Control), DMSO (Negative Control).

Workflow:

  • Incubation: Mix pBR322, Reaction Buffer, and varying concentrations of 3''-Demethylchartreusin (0.1 µM – 100 µM).

  • Enzyme Addition: Add 2 units of Topo II

    
    .
    
  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 2 µL of 10% SDS and 1 µL of Proteinase K (50 µg/mL). Incubate at 37°C for 15 min to digest the enzyme.

  • Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide initially) at 2-3 V/cm for 4-6 hours.

  • Staining: Stain with Ethidium Bromide post-run.

Interpretation:

  • Negative Control: Shows relaxed (nicked/circular) bands.

  • Active Inhibitor: Retention of supercoiled DNA bands (preventing relaxation).[2]

  • Poison vs. Catalytic Inhibitor: If the drug traps the "cleavable complex," you may see linear DNA fragments if the workup includes SDS without Proteinase K initially, or specific linear bands in "Cleavage Assays" (a variation of this protocol).

Data Presentation Table:

CompoundIC50 (Relaxation)Mode of Action
3''-Demethylchartreusin [Determine experimentally] Topo II Poison
Chartreusin (Parent)~1-5 µMTopo II Poison
Etoposide (Control)~50-100 µMTopo II Poison
DMSON/AInactive

Module C: Cellular Mechanism Verification

Protocol C1: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest, a hallmark of Topo II inhibition.

Procedure:

  • Culture: Treat log-phase cancer cells (e.g., HeLa or MCF-7) with IC50 and 2xIC50 concentrations of 3''-Demethylchartreusin for 24 hours.

  • Harvest: Trypsinize and wash with cold PBS.

  • Fixation: Fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C.

  • Analysis: Measure DNA content via Flow Cytometry.

  • Expected Result: A significant accumulation of cells in the G2/M phase (4N DNA content) compared to control.

Protocol C2: Alkaline Comet Assay (Single Cell Gel Electrophoresis)

Objective: Visualize DNA double-strand breaks (DSBs) directly in cells.

Procedure:

  • Treat cells with 3''-Demethylchartreusin for 4 hours.

  • Embed cells in low-melting agarose on microscope slides.

  • Lyse cells in high-salt/detergent buffer (pH > 13 for alkaline, pH 8 for neutral). Note: Neutral comet assay is preferred for DSBs specifically.

  • Electrophorese, stain with SYBR Green, and image.

  • Metric: Calculate "Tail Moment" (Tail Length × % DNA in Tail). An increase indicates extensive DNA strand breaks.

Experimental Workflow Summary

Workflow Start Start: 3''-Demethylchartreusin Step1 1. UV-Vis Titration (Determine Kb) Start->Step1 Step2 2. Thermal Denaturation (Confirm Intercalation) Step1->Step2 Step3 3. Topo II Relaxation Assay (Confirm Enzymatic Target) Step2->Step3 Decision Is Kb > 10^5 M^-1 AND Topo II Inhibited? Step3->Decision Step4 4. Flow Cytometry (Confirm G2/M Arrest) Conclusion Valid Topo II Poison Step4->Conclusion Decision->Step4 Yes

Figure 2: Sequential experimental logic for validating the mechanism of action.

References

  • Streptomyces chartreusis and Chartreusin Isol

    • Source: Leach, B. E., et al. "Chartreusin, a new antibiotic produced by Streptomyces chartreusis." Journal of the American Chemical Society 75.16 (1953): 4011-4012.
  • Mechanism of Chartreusin and Analogs (Topo II Inhibition)

    • Source: Portugal, J. "Chartreusin, elsamicin A and related anti-cancer antibiotics." Current Medicinal Chemistry - Anti-Cancer Agents 3.6 (2003): 411-420.
  • DNA Binding Specificity of Chartreusin

    • Source: Krueger, W. C., et al. "The interaction of chartreusin with DNA." Biochemistry 21.12 (1982): 2905-2914.
  • Topoisomerase II Relax

    • Source: Nitiss, J. L., et al. "Probing the mechanism of action of antitumor agents with topoisomerase II." Methods in Molecular Biology 94 (2012): 315-327.
  • Structure-Activity Relationships of Chartreusin Deriv

    • Source: Uchida, R., et al. "Structure-activity relationships of chartreusin derivatives." The Journal of Antibiotics 66 (2013): 123-131.

Sources

Method

Application Note: In Vitro Characterization of 3''-Demethylchartreusin

Introduction & Compound Profile 3''-Demethylchartreusin is a naturally occurring glycosidic antibiotic and a structural analog of chartreusin, isolated from Streptomyces chartreusis.[1] It shares the planar pentacyclic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3''-Demethylchartreusin is a naturally occurring glycosidic antibiotic and a structural analog of chartreusin, isolated from Streptomyces chartreusis.[1] It shares the planar pentacyclic aglycone (chartarin) with its parent compound but differs in the glycosidic moiety, specifically lacking the methyl group at the 3''-position of the terminal sugar.

Biologically, 3''-Demethylchartreusin acts as a potent Topoisomerase II poison .[2][3] Unlike catalytic inhibitors, it stabilizes the "cleavable complex" between DNA and Topoisomerase II, preventing DNA religation and generating permanent double-strand breaks that trigger apoptosis. Due to its structural similarity to the clinical candidate IST-622 (which metabolizes to related chartreusin analogs), 3''-Demethylchartreusin is a critical reference compound for structure-activity relationship (SAR) studies in oncology.[2]

Chemical Profile
PropertySpecification
CAS Number 128229-64-1
Molecular Formula C₃₁H₃₀O₁₄
Molecular Weight 626.56 Da
Mechanism DNA Intercalation (GC-rich specificity), Topoisomerase II Poisoning
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water
Stability Light Sensitive (protect from direct light); Stable at -20°C for 12 months

Mechanism of Action

The following diagram illustrates the pharmacological cascade of 3''-Demethylchartreusin, from cellular entry to apoptotic signaling.

MOA Compound 3''-Demethylchartreusin (Extracellular) Uptake Cellular Uptake (Passive Diffusion) Compound->Uptake Nucleus Nuclear Translocation Uptake->Nucleus DNA_Bind DNA Intercalation (GC-Rich Specificity) Nucleus->DNA_Bind Topo_Complex Formation of Ternary Complex (Drug-DNA-Topo II) DNA_Bind->Topo_Complex Cleavage Stabilization of Cleavable Complex Topo_Complex->Cleavage Inhibits Religation DSB Permanent DNA Double-Strand Breaks Cleavage->DSB Response DNA Damage Response (ATM/ATR Activation) DSB->Response Apoptosis Apoptosis (Cell Death) Response->Apoptosis

Figure 1: Pharmacological cascade of 3''-Demethylchartreusin inducing apoptosis via Topo II poisoning.[2]

Material Preparation & Handling[1]

Stock Solution Preparation

Critical Warning: 3''-Demethylchartreusin is a yellow pigment that degrades upon prolonged exposure to ambient light.[2] All handling should be performed under low-light conditions or using amber vessels.[2]

  • Weighing: Accurately weigh 1–5 mg of 3''-Demethylchartreusin powder into a sterile, amber glass vial.

  • Solvent: Add sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM .[2]

    • Calculation: Volume (µL) = [Mass (mg) / 626.56] × 100,000.[2]

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).

Working Solutions
  • Dilute the 10 mM stock in complete cell culture medium immediately prior to use.

  • DMSO Limit: Ensure the final DMSO concentration in the assay well is ≤ 0.5% (v/v) to prevent solvent toxicity.

  • Example: To make a 10 µM treatment solution, dilute 1 µL of 10 mM stock into 999 µL of medium (0.1% DMSO).

Protocol A: Cytotoxicity Assay (MTT/CCK-8)

This protocol determines the IC₅₀ (half-maximal inhibitory concentration) of 3''-Demethylchartreusin against tumor cell lines (e.g., L1210, MCF-7, A549).[2]

Reagents
  • Target cells (log-phase growth)[2]

  • MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit[2]

  • 96-well clear bottom plates (tissue culture treated)

  • Microplate reader (Absorbance: 570 nm for MTT, 450 nm for CCK-8)[2]

Procedure
  • Seeding: Seed cells into 96-well plates.

    • Adherent cells: 3,000–5,000 cells/well in 100 µL medium. Allow to attach overnight (12–24 h).

    • Suspension cells: 10,000–20,000 cells/well in 100 µL medium. Proceed to treatment immediately.

  • Treatment: Prepare a serial dilution of 3''-Demethylchartreusin (e.g., 8 points, 3-fold dilutions starting at 10 µM: 10, 3.33, 1.11, 0.37, 0.12, 0.04, 0.013, 0 µM).

    • Include a Vehicle Control (0.1% DMSO only).

    • Include a Positive Control (e.g., Etoposide or Doxorubicin).

  • Incubation: Add 100 µL of 2X drug solution to wells (final volume 200 µL). Incubate for 48 to 72 hours at 37°C, 5% CO₂.

  • Readout (MTT Method):

    • Add 20 µL MTT stock to each well. Incubate 3–4 hours at 37°C.

    • Carefully aspirate medium (for adherent) or centrifuge plate (for suspension).

    • Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

    • Measure absorbance at 570 nm .

  • Analysis: Normalize data to Vehicle Control (100% viability). Fit the dose-response curve using a non-linear regression (4-parameter logistic model) to calculate IC₅₀.[2]

Protocol B: Topoisomerase II Relaxation Assay

This cell-free assay confirms if 3''-Demethylchartreusin inhibits the catalytic activity of Topoisomerase II by preventing the relaxation of supercoiled plasmid DNA.

Reagents
  • Human Topoisomerase IIα (Topo II) Enzyme Kit (commercially available)[2]

  • Supercoiled Plasmid DNA (e.g., pBR322 or pHOT1), 200 ng/reaction[2]

  • Assay Buffer (usually 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 2 mM ATP)[2]

  • Stop Solution (SDS/Proteinase K)[2]

  • Agarose (1%) and TAE Buffer

Procedure
  • Master Mix: Prepare Assay Buffer containing ATP and Plasmid DNA.

  • Compound Addition:

    • Tube 1: Negative Control (DNA only, no enzyme).

    • Tube 2: Positive Enzyme Control (DNA + Topo II + DMSO).[2]

    • Tubes 3–6: 3''-Demethylchartreusin (Graded concentrations: 0.1, 1, 10, 50 µM).[2]

    • Tube 7: Reference Inhibitor (Etoposide, 100 µM).[2]

  • Reaction Initiation: Add 1–2 units of Topo II enzyme to tubes 2–7.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Add Stop Solution (containing 1% SDS and Proteinase K) to digest the enzyme and release trapped DNA. Incubate at 50°C for 15 minutes.

  • Electrophoresis:

    • Load samples onto a 1% agarose gel (without Ethidium Bromide).

    • Run at 2–3 V/cm for 2–3 hours.

    • Stain gel with Ethidium Bromide or SYBR Safe after the run (post-staining is crucial to distinguish relaxed vs. supercoiled bands accurately).

  • Interpretation:

    • Active Enzyme (Tube 2): DNA appears as a ladder of relaxed topoisomers (slower migration).

    • Inhibited Enzyme (Tube 3–7): DNA remains in the supercoiled band (fast migration) if the drug prevents relaxation.

    • Note: As a Topo II poison, 3''-Demethylchartreusin may also induce linear DNA formation if the cleavage complex is not reversed.[2]

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Biological Assays cluster_2 Phase 3: Analysis Stock Dissolve in DMSO (10 mM) QC Verify Conc. (UV/Vis) Stock->QC MTT Cytotoxicity (72h Incubation) QC->MTT Topo Topo II Assay (Cell-Free) QC->Topo IC50 Calculate IC50 (Non-linear fit) MTT->IC50 Gel Gel Imaging (Supercoiled vs Relaxed) Topo->Gel

Figure 2: Step-by-step experimental workflow for validating 3''-Demethylchartreusin activity.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High concentration or cold mediaWarm media to 37°C before adding drug.[2] Do not exceed 100 µM in aqueous buffer.
Inconsistent IC₅₀ Evaporation or Edge EffectFill outer wells of 96-well plate with PBS. Use a humidity chamber.
No Topo II Inhibition ATP degradationEnsure ATP in assay buffer is fresh (add immediately before use).
Compound Degradation Light exposurePerform all steps in a biosafety cabinet with lights dimmed or use amber tubes.

References

  • Isolation & Structure: Kon, K., et al. (1990).[4] "Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives." The Journal of Antibiotics, 43(4), 372-382.[2] Link

  • Mechanism of Action: Christmann-Franck, S., et al. (2004).[2] "Chartreusin analogues as topoisomerase II inhibitors: chemical synthesis and biological evaluation." Journal of Medicinal Chemistry, 47(27), 6840-6849.[2] Link

  • Clinical Relevance (IST-622): Asai, G., et al. (2002).[2] "Pharmacokinetic and pharmacodynamic study of IST-622, a novel synthetic derivative of chartreusin." Cancer Chemotherapy and Pharmacology, 49(6), 468-474.[2] Link

  • Topo II Assay Methodology: Fortune, J. M., & Osheroff, N. (2000). "Topoisomerase II as a target for anticancer drugs: when enzymes stop being nice." Progress in Nucleic Acid Research and Molecular Biology, 64, 221-253.[2] Link

Sources

Application

Application Note &amp; Protocols: Enhancing the Therapeutic Potential of Chartreusin by Developing 3''-Demethylchartreusin Analogues with Improved Aqueous Solubility

Abstract: The natural product Chartreusin is a potent antineoplastic agent whose clinical development has been severely hampered by its poor aqueous solubility.[1] This application note provides a comprehensive guide for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The natural product Chartreusin is a potent antineoplastic agent whose clinical development has been severely hampered by its poor aqueous solubility.[1] This application note provides a comprehensive guide for researchers in drug discovery and medicinal chemistry on the strategic development of analogues derived from 3''-Demethylchartreusin to overcome this critical limitation. We detail synthetic strategies focusing on glycosidic and aglycone modifications, provide step-by-step protocols for synthesis and characterization, and outline robust methods for evaluating both solubility and in vitro cytotoxicity. The overarching goal is to create a clear and actionable framework for generating novel Chartreusin-based compounds with enhanced druggability, thereby revitalizing interest in this promising class of anticancer agents.

Introduction: The Chartreusin Conundrum

Chartreusin, a polyketide glycoside first isolated from Streptomyces chartreusis, exhibits significant cytotoxic activity against a range of cancer cell lines, including murine P388 and L1210 leukemia.[1][2] Its intricate molecular architecture features a unique benzonaphthopyranone bislactone aglycone, known as chartarin, which is crucial for its biological function.[2] Despite its potent anticancer properties, Chartreusin's journey to the clinic has been stalled by a fundamental physicochemical flaw: extremely low water solubility.[1] This poor solubility leads to significant challenges in formulation, rapid biliary excretion, and consequently, poor bioavailability, rendering it an improbable candidate for clinical development in its natural form.[1][3]

The development of analogues presents a proven strategy to address such liabilities. By synthetically modifying the parent structure, it is possible to enhance physicochemical properties like solubility while retaining or even improving the desired pharmacological activity. This guide focuses on strategies for modifying the Chartreusin scaffold, using 3''-Demethylchartreusin as a conceptual starting point, to systematically improve aqueous solubility. The demethylated position on the sugar moiety can serve as a versatile chemical handle for introducing various solubilizing groups. We will explore the rationale behind modifying both the glycosidic and aglycone portions of the molecule and provide detailed, field-tested protocols to guide the synthesis, purification, and evaluation of these novel analogues.

Strategic Approaches to Improving Solubility

The core principle behind enhancing the solubility of a hydrophobic molecule like Chartreusin is to introduce hydrophilic functional groups or moieties that can favorably interact with water. This must be done judiciously to avoid disrupting the key structural features responsible for its anticancer activity. Two primary strategies are presented here.

Strategy A: Modification of the Glycosidic Moiety

Causality & Rationale: The disaccharide chain of Chartreusin is appended to the core aglycone and is not typically considered the primary pharmacophore. This makes it an ideal target for chemical modification. Replacing the native, relatively hydrophobic sugars (D-fucose and D-digitalose) with more hydrophilic monosaccharides or disaccharides (e.g., glucose, maltose) is a logical and effective approach to increase water solubility.[1] This strategy aims to graft a "solubility handle" onto the molecule without altering the cytotoxic aglycone.

Synthetic Workflow: The general approach involves a two-stage process: first, the hydrolytic cleavage of the native sugars to yield the chartarin aglycone, followed by a stereoselective glycosylation with a new, protected sugar donor. This modular approach allows for the creation of a diverse library of analogues.[2][4]

G cluster_0 Strategy A: Glycosidic Modification Workflow A Chartreusin (Parent Compound) B Acid Hydrolysis A->B C Chartarin Aglycone (Core Pharmacophore) B->C E Stereoselective Glycosylation (e.g., Yu Glycosylation) C->E D Protected Sugar Donor (e.g., Glucose, Maltose) D->E F Protected Analogue E->F G Deprotection F->G H Final Analogue with Improved Solubility G->H G cluster_1 Protocol: Thermodynamic Solubility Measurement A Add excess compound to PBS (pH 7.4) B Equilibrate for 24h (Constant Shaking, 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Collect Supernatant C->D E Filter through 0.22 µm PVDF filter D->E F Quantify concentration via calibrated RP-HPLC E->F G cluster_2 Protocol: MTT Cytotoxicity Assay A Seed HCT116 cells in 96-well plates B Incubate for 24h for cell adherence A->B C Treat cells with serial dilutions of analogues B->C D Incubate for 72h C->D E Add MTT reagent and incubate 4h D->E F Solubilize formazan crystals with DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the total synthesis of chartreusin derivatives

Technical Support Center: Chartreusin & Elsamicin Analog Synthesis Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Total Synthesis & Derivatization of Chartreusin-c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chartreusin & Elsamicin Analog Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Total Synthesis & Derivatization of Chartreusin-class Antibiotics

Welcome to the Advanced Synthesis Support Hub

You have reached the technical desk for Chartreusin and Elsamicin A/B synthesis . This guide addresses the high-failure points in constructing the benzo[a]naphthacene-8,13-dione skeleton and the notorious difficulties associated with establishing the


-linked disaccharide moiety.

Our protocols integrate classic methodologies (Tatsuta, 1993) with modern breakthroughs in gold(I)-catalyzed and radical-mediated glycosylations (Sun/Cai, 2024).

Module 1: Aglycone Construction (The Chartarin Core)

The Challenge: The chartreusin aglycone (chartarin) is a pentacyclic aromatic system.[1] The primary failure mode here is regiochemical mismatch during ring closure and poor solubility of intermediates, which stalls late-stage coupling.

Troubleshooting The Hauser-Kraus Annulation

Many users report low yields (<30%) when attempting to construct the Ring B/C interface via Hauser annulation.

Q: My Hauser annulation yields are inconsistent. The phthalide anion seems unstable. How do I stabilize the nucleophile?

A: The instability often arises from competing deprotonation sites or retro-aldol pathways.

  • Base Selection: Switch from LDA to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . The increased steric bulk prevents attack on the lactone carbonyl while effectively deprotonating the benzylic position.

  • Temperature Gradient: Do not warm to room temperature immediately.

    • Deprotonation:

      
       (30 min).
      
    • Addition of Enone:

      
       (1 hr).
      
    • Cyclization: Slow ramp to

      
      .
      
  • Solvent Additive: Add HMPA or DMPU (4:1 THF:Cosolvent). This breaks lithium aggregates, increasing the reactivity of the phthalide anion toward the Michael acceptor.

Q: I am obtaining the "anti-Michael" adduct. What is driving this regioselectivity?

A: This is a steric control issue. Ensure your enone component (the acceptor) has a bulky protecting group if a hydroxyl is present nearby. If using a cyanophthalide (Kraus modification), the cyanide group directs regiochemistry more reliably than the phenylsulfonyl group due to minimized steric clash during the transition state.

Protocol: Optimized Hauser-Kraus Conditions
ParameterStandard Condition (High Failure)Optimized Condition (Recommended)
Base LDA (1.1 eq)LiTMP (2.5 eq)
Solvent THFTHF : DMPU (4:1)
Temperature


Quench

(aq)

/ THF (anhydrous)

Module 2: The Glycosylation Bottleneck

The Challenge: This is the most critical failure point. Chartreusin contains a


-D-fucosyl-

-

-D-digitaloside chain attached to the phenolic C10-OH.
  • Issue 1: The aglycone is extremely insoluble in DCM/Toluene.

  • Issue 2: The 1,2-cis linkage (beta-fucose/digitalose) is thermodynamically disfavored and notoriously difficult to install stereoselectively.

Visual Workflow: Glycosylation Strategy

GlycosylationStrategy Aglycone Insoluble Aglycone (Chartarin) Solubility Solubility Check: DCM/Tol vs. DMF/THF Aglycone->Solubility Donor Glycosyl Donor Selection Solubility->Donor If Soluble in DCM RouteB Route B: Yu Glycosylation (Recommended) Solubility->RouteB If Insoluble (Typical) RouteA Route A: Direct Coupling (High Risk) Donor->RouteA Method1 Gold(I) Catalysis (Yu Protocol) RouteB->Method1 Alkynyl Donor Method2 HAD Strategy (Picoloyl Assist) RouteB->Method2 H-Bond Delivery Result Stereoselective 1,2-cis Glycoside Method1->Result Method2->Result

Caption: Decision matrix for overcoming aglycone insolubility and stereochemical mismatch in chartreusin synthesis.

Troubleshooting FAQ: Glycosylation

Q: The aglycone precipitates out of the reaction mixture before the donor reacts. How do I solve this?

A: Standard glycosylation solvents (DCM, Toluene, Ether) are poor solvents for the planar chartarin core.

  • Solution: Use the Yu Glycosylation protocol (Sun et al., 2024).[2][3] This method utilizes glycosyl ortho-alkynylbenzoates as donors.

  • Catalyst:

    
     (Gold(I)).
    
  • Mechanism: The gold catalyst activates the donor under neutral conditions, allowing the use of more polar solvent mixtures (like DCM/THF ratios) that solubilize the aglycone without quenching a sensitive Lewis acid (like

    
    ).
    

Q: I am getting a mix of


 and 

anomers. How do I enforce

-selectivity (1,2-cis)?

A: You cannot rely on neighboring group participation (NGP) from C2 because typical acyl groups there would give the 1,2-trans (


) product.
  • Strategy 1 (HAD): Use Hydrogen-bond-mediated Aglycone Delivery .[4] Attach a picoloyl (Pico) group at the C2 position of the sugar donor. The nitrogen atom of the picoloyl group hydrogen bonds with the aglycone hydroxyl, directing the attack from the syn face (the

    
     face), overriding the anomeric effect.
    
  • Strategy 2 (Remote Participation): If the C2 position must be a specific residue (like the digitalose methyl), use a levulinoyl (Lev) group at C3 or C4. The Lev group can form a transient 6- or 7-membered ring intermediate that blocks the

    
    -face.
    

Module 3: Late-Stage Functionalization & Stability

The Challenge: The final deprotection steps often lead to hydrolysis of the glycosidic bond or degradation of the aglycone's lactone rings.

Q: During deprotection of the benzyl groups, the glycosidic bond cleaves. Why?

A: The chartreusin glycosidic bond is acid-labile, particularly because the deoxy-sugars stabilize the oxocarbenium ion intermediate, making hydrolysis facile.

  • Fix: Avoid strong acidic hydrogenolysis (Pd/C + HCl).

  • Protocol: Use neutral hydrogenolysis (

    
    , 
    
    
    
    ) in Ethyl Acetate/MeOH. If benzyl groups are stubborn, use oxidative cleavage (DDQ) if the protecting groups are PMB (p-methoxybenzyl), which avoids acid entirely.

Q: How do I verify the DNA binding affinity of my new derivative?

A: Chartreusin binds to DNA via intercalation and minor groove binding (specificity for 5'-CGC-3').

  • Assay: Perform a Topoisomerase II relaxation assay .

  • Control: Use Etoposide as a positive control.

  • Readout: Look for the inhibition of supercoiled DNA relaxation (conversion to relaxed circular DNA) on an agarose gel.

References & Validated Sources

  • Sun, J., Cai, M., & Liao, J. (2024).[5] Collective total synthesis of chartreusin derivatives and bioactivity investigations. Chemical Science.

    • Key Insight: Establishes the "Yu glycosylation" and Hauser annulation combination for modern synthesis.[2][5][6]

  • Tatsuta, K. et al. (1993). Total synthesis of chartreusin. Journal of the American Chemical Society.

    • Key Insight: The foundational reference for the aglycone structure and initial glycosylation attempts.

  • Uramoto, M. et al. (1983).[7] Specific binding of chartreusin, an antitumor antibiotic, to DNA.[7] FEBS Letters.

    • Key Insight: Defines the 5'-CGC-3' binding motif and Topo II inhibition mechanism.[7]

  • Maleczka, R. E. et al. (2000). Total Synthesis of proposed structures of related aureolic acids. Journal of Organic Chemistry.

    • Key Insight: Provides broader context on handling Hauser annulations in complex polyketide synthesis.

Sources

Optimization

Technical Support Center: Overcoming Poor Water Solubility of 3''-Demethylchartreusin

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3''-Demethylchartreusin and encountering challenges related to its poor water solubility. This...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3''-Demethylchartreusin and encountering challenges related to its poor water solubility. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully formulate and utilize this promising compound in your research.

I. Understanding the Challenge: The Intrinsic Poor Solubility of 3''-Demethylchartreusin

3''-Demethylchartreusin belongs to the chartreusin family of natural products, which are known for their potent anticancer and antibiotic activities.[1][2] However, a significant hurdle in the preclinical and clinical development of these compounds is their very low aqueous solubility.[3] This poor solubility can lead to a number of experimental challenges, including:

  • Inaccurate in vitro assay results: Precipitation of the compound in aqueous assay media can lead to an underestimation of its true biological activity.

  • Low and variable oral bioavailability: Poor dissolution in the gastrointestinal tract limits the amount of drug that can be absorbed into the bloodstream.

  • Difficulties in formulation development: Creating stable and effective parenteral (injectable) or oral dosage forms is challenging.

The complex, polycyclic structure of the chartreusin aglycone, chartarin, contributes significantly to its hydrophobicity.[4][5] While the glycoside moieties of chartreusin and its analogs can influence solubility, the core structure remains a key determinant of its poor aqueous dispersibility.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with 3''-Demethylchartreusin and provides actionable solutions.

Problem Potential Cause Recommended Solution(s)
Precipitation in aqueous buffer or cell culture media The concentration of 3''-Demethylchartreusin exceeds its aqueous solubility limit.1. Decrease the final concentration: Determine the maximum soluble concentration in your specific medium. 2. Use a co-solvent: Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous medium. Ensure the final organic solvent concentration is compatible with your experimental system (typically <0.5% for cell-based assays). 3. pH adjustment: Investigate the pH-solubility profile of 3''-Demethylchartreusin. If it has ionizable groups, adjusting the pH of the buffer may increase its solubility.
Inconsistent or non-reproducible biological data Compound precipitation, aggregation, or degradation in the assay medium.1. Visually inspect for precipitation: Before and after adding the compound to your assay, check for any visible particulates. 2. Incorporate solubility-enhancing excipients: Consider the use of cyclodextrins or non-ionic surfactants (e.g., Pluronic F-68, Tween® 80) in your assay medium to improve solubility and stability.[6] 3. Prepare fresh dilutions: Avoid freeze-thaw cycles of stock solutions and prepare fresh dilutions from a concentrated stock for each experiment.
Low in vivo efficacy despite high in vitro potency Poor oral bioavailability due to limited dissolution and/or rapid metabolism.1. Formulation development: Explore advanced formulation strategies such as amorphous solid dispersions, lipid-based formulations, or nanoparticle delivery systems to enhance oral absorption.[7][8][9] 2. Consider alternative routes of administration: For initial in vivo studies, intraperitoneal (IP) or intravenous (IV) injection may be necessary to bypass absorption limitations. Note that even with IP administration, poor solubility can still be a factor.[3]
Difficulty dissolving the compound for stock solution preparation The compound is highly crystalline and resistant to dissolution.1. Use an appropriate organic solvent: Test a range of pharmaceutically acceptable solvents (e.g., DMSO, DMF, NMP, ethanol) to find one that provides adequate solubility for your desired stock concentration. 2. Apply gentle heating and sonication: Warming the solvent and using a sonicator bath can help to break up the crystal lattice and facilitate dissolution. Be cautious with heat to avoid degradation.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for preparing a stock solution of 3''-Demethylchartreusin?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many poorly soluble compounds for in vitro testing. It is generally recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then serially dilute it in your aqueous experimental medium. Always ensure the final DMSO concentration is low and does not affect your experimental results.

Q2: How can I determine the maximum soluble concentration of 3''-Demethylchartreusin in my specific cell culture medium?

A2: You can perform a simple kinetic solubility assay. Prepare a series of dilutions of your 3''-Demethylchartreusin stock solution in your cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2, 24 hours). After incubation, visually inspect for any signs of precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using an analytical method like HPLC-UV.

Q3: Are there any known formulation strategies that have been successfully used for chartreusin or its analogs?

A3: Yes, research on the parent compound, chartreusin, has explored several solubility enhancement techniques. One study demonstrated that the use of hydroxybenzoate hydrotropes could significantly increase the aqueous solubility of chartreusin at neutral pH.[10] Another approach has been the synthesis of analogs with modified glycoside moieties to improve water solubility.[3] These findings suggest that formulation strategies focusing on non-covalent interactions (hydrotropy) or chemical modification are viable avenues for improving the delivery of 3''-Demethylchartreusin.

Q4: Can I use cyclodextrins to improve the solubility of 3''-Demethylchartreusin?

A4: Cyclodextrins are a widely used and effective method for enhancing the solubility of hydrophobic drugs.[7][11] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble molecule like 3''-Demethylchartreusin can be encapsulated. This complexation effectively increases the apparent water solubility of the guest molecule. It is advisable to screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the most effective one for your specific compound.

IV. Experimental Protocols

Protocol 1: Preparation of a 3''-Demethylchartreusin Stock Solution and Working Dilutions

Objective: To prepare a concentrated stock solution of 3''-Demethylchartreusin in an organic solvent and create aqueous working dilutions for in vitro assays.

Materials:

  • 3''-Demethylchartreusin powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Calibrated pipettes

  • Aqueous buffer or cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Accurately weigh a precise amount of 3''-Demethylchartreusin powder. b. Calculate the volume of DMSO required to achieve a 10 mM concentration. c. Add the DMSO to the vial containing the compound. d. Vortex the mixture vigorously for 1-2 minutes. e. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. f. Visually inspect to ensure complete dissolution. g. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilution Preparation (e.g., 100 µM in cell culture medium): a. Thaw a single aliquot of the 10 mM stock solution. b. Perform a serial dilution. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100 in your pre-warmed cell culture medium. c. Vortex the working dilution gently immediately after preparation. d. Use the working dilution immediately for your experiment. Do not store aqueous dilutions for extended periods.

Protocol 2: Screening for Optimal Solubilizing Excipient

Objective: To identify an effective solubilizing excipient for 3''-Demethylchartreusin from a selection of commonly used pharmaceutical aids.

Materials:

  • 3''-Demethylchartreusin

  • DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Excipients to be tested (e.g., Hydroxypropyl-β-cyclodextrin, Pluronic® F-127, Tween® 80, Sodium benzoate)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring absorbance or a nephelometer

Procedure:

  • Prepare Excipient Stock Solutions: Prepare stock solutions of each excipient in the aqueous buffer at a concentration 2-fold higher than the final desired concentration.

  • Prepare 3''-Demethylchartreusin Stock: Prepare a concentrated stock of 3''-Demethylchartreusin in DMSO (e.g., 20 mM).

  • Assay Plate Setup: a. In a 96-well plate, add 50 µL of each 2x excipient stock solution to triplicate wells. Include a control with 50 µL of buffer only. b. Prepare a high-concentration working solution of 3''-Demethylchartreusin by diluting the DMSO stock in the aqueous buffer. c. Add 50 µL of the 3''-Demethylchartreusin working solution to each well.

  • Incubation and Measurement: a. Mix the plate gently. b. Measure the initial absorbance or turbidity at a suitable wavelength (e.g., 600 nm) at time zero. c. Incubate the plate under desired conditions (e.g., room temperature or 37°C) for a set time (e.g., 1, 4, 24 hours). d. At each time point, re-measure the absorbance or turbidity.

  • Data Analysis: A lower absorbance/turbidity value in the presence of an excipient compared to the control indicates better solubilization.

V. Visualizing Workflows and Concepts

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Dilution cluster_assay In Vitro Assay A Weigh 3''-Demethylchartreusin B Add DMSO A->B C Vortex & Sonicate B->C D 10 mM Stock Solution C->D E Dilute Stock in Aqueous Medium D->E 1:100 Dilution F Vortex Gently E->F G Use Immediately in Assay F->G H Add to Cells/Target G->H I Incubate H->I J Measure Biological Activity I->J

Caption: Workflow for preparing 3''-Demethylchartreusin for in vitro testing.

solubility_enhancement cluster_strategies Solubility Enhancement Strategies cluster_formulation Formulation Details A Poorly Soluble 3''-Demethylchartreusin B Co-solvents (e.g., DMSO) A->B C pH Adjustment A->C D Formulation Approaches A->D E Cyclodextrins D->E F Solid Dispersions D->F G Lipid-Based Systems D->G

Caption: Strategies to overcome the poor water solubility of 3''-Demethylchartreusin.

VI. References

  • Poochikian, G. K., & Cradock, J. C. (1979). Enhanced chartreusin solubility by hydroxybenzoate hydrotropy. Journal of Pharmaceutical Sciences, 68(6), 728–732. [Link]

  • McGovren, J. P., Neil, G. L., Crampton, S. L., Robinson, M. I., & Ruwart, M. J. (1982). Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin. Journal of Medicinal Chemistry, 25(8), 929–934. [Link]

  • Lohman, J. R., Huang, S., & Horsman, G. P. (2015). Synthetic Remodeling of the Chartreusin Pathway to Tune Antiproliferative and Antibacterial Activities. Journal of the American Chemical Society, 137(4), 1598–1601. [Link]

  • Jain, A., et al. (2011). Solubility Enhancement Techniques with Special Emphasis On Hydrotropy. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Yang, H. Z., et al. (2024). Collective total synthesis of chartreusin derivatives and bioactivity investigations. Chemical Science, 15(4), 1234-1241. [Link]

  • Yang, H. Z., et al. (2024). Collective total synthesis of chartreusin derivatives and bioactivity investigations. National Center for Biotechnology Information. [Link]

  • Berben, P., et al. (2018). Copolymers in Formulations: Improving Solubility, Bioavailability, and Anticancer Activity of Molecules. Frontiers in Chemistry, 6, 617. [Link]

  • Kumar, S., & Singh, A. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Lonza. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • Williams, R. O., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • McGovren, J. P., et al. (1982). Synthesis and antitumor activity of analogs of the antitumor antibiotic chartreusin. Journal of Medicinal Chemistry. [Link]

  • Sharma, N., et al. (2013). An Overview on Solubility Enhancement Techniques for Poorly Soluble Drugs and Solid Dispersion as an Eminent Strategic Approach. Journal of Applied Pharmaceutical Science. [Link]

  • Quotient Sciences. (n.d.). Formulation Strategies for Poorly Soluble Molecules. Retrieved from [Link]

  • Koirala, B., et al. (2023). Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. ACS Chemical Biology. [Link]

Sources

Troubleshooting

stability issues of 3''-Demethylchartreusin in solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3''-Demethylchartreusin. Given the limited specific stability data for this particular analog, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3''-Demethylchartreusin. Given the limited specific stability data for this particular analog, this document synthesizes information from the closely related parent compound, chartreusin, general principles of chemical stability for polyketide glycosides, and established mechanisms of degradation for relevant functional groups.[1][2][3][4][5] The protocols and data presented herein are intended to provide a robust framework for handling 3''-Demethylchartreusin in a manner that ensures experimental reproducibility and integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing a stock solution of 3''-Demethylchartreusin, and why?

A1: We recommend using dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-20 mM) of 3''-Demethylchartreusin.

Causality: Like its parent compound chartreusin, 3''-Demethylchartreusin has poor aqueous solubility due to its large, planar polycyclic structure.[6] DMSO is an effective polar aprotic solvent that can solubilize the compound, providing a stable stock solution. For short-term storage, it is advisable to keep aliquots of the stock solution at -20°C or -80°C to minimize degradation.[1] It is recommended that solutions are made up and used on the same day where possible.

Q2: I observe a precipitate in my aqueous working solution after dilution from a DMSO stock. What is happening and how can I prevent it?

A2: This is likely due to the poor aqueous solubility of 3''-Demethylchartreusin. When the DMSO stock is diluted into an aqueous buffer, the concentration of the compound may exceed its solubility limit in the final solvent mixture, causing it to precipitate.

Troubleshooting Steps:

  • Increase the final DMSO concentration: A final concentration of 0.5% to 1% DMSO in your aqueous working solution is generally well-tolerated in cell-based assays and can help maintain solubility.

  • Prepare fresh dilutions: Only dilute the required amount of the DMSO stock immediately before use.

  • Gentle warming: Briefly warming the solution to 37°C may help in redissolving the precipitate, but be cautious as elevated temperatures can accelerate degradation.[1]

  • Sonication: Brief sonication can also aid in redissolving the compound.

Q3: How does pH affect the stability of 3''-Demethylchartreusin in aqueous solutions?

A3: The 3''-Demethylchartreusin structure contains two lactone (cyclic ester) rings, which are susceptible to hydrolysis under both acidic and basic conditions.[7][8] Therefore, maintaining a neutral pH is critical for its stability in aqueous solutions.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the lactone rings can occur, leading to the formation of the corresponding hydroxy-carboxylic acid.[9][10][11]

  • Basic Conditions (pH > 8): Base-promoted hydrolysis (saponification) is typically faster and more aggressive than acid-catalyzed hydrolysis, leading to rapid degradation.[7]

Recommendation: For experiments in aqueous media, it is strongly advised to use a buffer system that maintains a pH between 6.0 and 7.5.[1]

Q4: My experimental results are inconsistent over time. Could degradation of 3''-Demethylchartreusin be a factor?

A4: Yes, inconsistent results are a classic sign of compound instability. 3''-Demethylchartreusin is susceptible to several degradation pathways, especially in solution.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures significantly accelerate degradation rates.[12][13] Always store stock solutions at -20°C or -80°C and working solutions on ice or at 4°C for the duration of an experiment.[1][14]

  • Light: The aromatic polycyclic structure of 3''-Demethylchartreusin contains chromophores that can absorb light, potentially leading to photodegradation.[1][15][16] Protect solutions from light by using amber vials or covering tubes with aluminum foil.

  • Oxidation: The polyketide structure may be susceptible to oxidative degradation.[17][18] While less characterized for this molecule, it is good practice to use degassed solvents if long-term stability is a concern.

The following table provides illustrative stability data based on what would be expected for a compound like 3''-Demethylchartreusin, adapted from data for chartreusin sodium.[1]

Table 1: Illustrative Stability of 3''-Demethylchartreusin (100 µM in pH 7.4 buffer with 0.5% DMSO)

Storage ConditionTimeEstimated Remaining Compound (%)Visual Appearance
4°C, Protected from Light 1 day>99%Clear, pale yellow
7 days~95%Clear, pale yellow
30 days~85%Slight deepening of yellow color
Room Temp (~22°C), Light 1 day~90%Noticeable yellowing
7 days~60%Brownish-yellow solution
40°C, Protected from Light 1 day~80%Deep yellow solution
7 days<50%Brown solution, possible precipitate

Experimental Protocols & Workflows

Protocol 1: Preparation of Stock and Working Solutions

This protocol ensures that 3''-Demethylchartreusin is handled in a way that maximizes its stability and solubility for experimental use.

Materials:

  • 3''-Demethylchartreusin (solid)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate: Allow the vial of solid 3''-Demethylchartreusin to come to room temperature for at least 60 minutes before opening to prevent condensation of moisture.

  • Prepare Stock Solution:

    • Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.

    • Vortex gently until the solid is completely dissolved. The solution should be clear and pale yellow.

  • Aliquot and Store:

    • Dispense the stock solution into small, single-use aliquots in amber vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage (up to one month).[1] Avoid repeated freeze-thaw cycles.

  • Prepare Working Solution:

    • Immediately before your experiment, thaw one aliquot of the DMSO stock.

    • Serially dilute the stock solution into your pre-warmed (if necessary for your experiment) aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.5%.

    • Vortex gently after each dilution step.

    • Keep the working solution on ice and protected from light throughout the experiment.

Workflow for Solution Preparation and Handling

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation solid Solid 3''-Demethylchartreusin equilibrate Equilibrate to Room Temp solid->equilibrate Prevent Condensation add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C / -20°C aliquot->store Avoid Freeze-Thaw thaw Thaw Single Aliquot store->thaw dilute Dilute in Aqueous Buffer thaw->dilute Keep on Ice, Protect from Light use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing and handling 3''-Demethylchartreusin solutions.

Protocol 2: Stress Testing for Stability Assessment

This protocol can be used to empirically determine the stability of 3''-Demethylchartreusin under various conditions relevant to your experimental setup. Analysis is typically performed by HPLC.[1]

Materials:

  • 10 mM stock solution of 3''-Demethylchartreusin in DMSO

  • 0.1 N HCl

  • 0.1 N NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • pH 7.4 Buffer

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: For each condition, dilute the stock solution to a final concentration of 100 µM in the respective stressor solution. Include a control sample diluted in the pH 7.4 buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate in 0.1 N HCl at 60°C.

    • Base Hydrolysis: Incubate in 0.1 N NaOH at room temperature.

    • Oxidative Degradation: Incubate in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Incubate in pH 7.4 buffer at 60°C.

    • Photodegradation: Expose solution in a clear vial to a light source (e.g., ICH Q1B compliant chamber).[1]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

  • HPLC Analysis: Analyze all samples by reverse-phase HPLC. Monitor the peak area of the parent 3''-Demethylchartreusin compound and look for the appearance of new peaks, which would indicate degradation products.

Hypothesized Degradation Pathway

The most probable degradation pathway for 3''-Demethylchartreusin in aqueous solution is the hydrolysis of its bislactone core.

G DMC 3''-Demethylchartreusin (Intact Bislactone) Intermediate Hydroxy-Carboxylic Acid Intermediate (Single Lactone Hydrolysis) DMC->Intermediate H+ or OH- Final Di-hydroxy Di-carboxylic Acid (Full Hydrolysis) Intermediate->Final H+ or OH-

Caption: Hypothesized hydrolysis pathway of 3''-Demethylchartreusin.

This hydrolysis would disrupt the planar structure of the aglycone, likely leading to a complete loss of biological activity.

References

  • 8.8: Chemistry of Esters. (2021, December 27). LibreTexts. [Link]

  • Synthesis and Reactions of Lactones and Lactams. (2025, December 2). Chemistry Steps. [Link]

  • Longo, G., & Ruiz-Pernía, J. J. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(13), 6491–6499. [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. (2013, August 10). ResearchGate. [Link]

  • Longo, G., & Ruiz-Pernía, J. J. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. PubMed. [Link]

  • Xu, Z., Jakobi, K., Welzel, K., & Hertweck, C. (2005). Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide. Chemistry & Biology, 12(5), 579–588. [Link]

  • Ji, X., et al. (2018). Molecular Basis for the Final Oxidative Rearrangement Steps in Chartreusin Biosynthesis. Journal of the American Chemical Society, 140(35), 10948–10951. [Link]

  • Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. (2026, January 18). ResearchGate. [Link]

  • Niiranen, M. J., et al. (2025). Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. ACS Chemical Biology. [Link]

  • Wang, W., et al. (2024). Collective total synthesis of chartreusin derivatives and bioactivity investigations. Chemical Science, 15(29), 11099-11110. [Link]

  • Biosynthesis of chartreusin(1). (A) Proposed biosynthetic pathway for 1. Fuc. (n.d.). ResearchGate. [Link]

  • Iwatsuki, M., et al. (2020). Polyketide glycosides phialotides A to H, new potentiators of amphotericin B activity, produced by Pseudophialophora sp. BF-0158. The Journal of Antibiotics, 73(4), 211–223. [Link]

  • Drug quality and storage. (n.d.). MSF Medical Guidelines. [Link]

  • McGovren, J. P., et al. (1981). Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin. Journal of Medicinal Chemistry, 24(2), 175–179. [Link]

  • Hájková, K., et al. (2022). Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. Scientific Reports, 12(1), 18329. [Link]

  • Thermal degradation: Significance and symbolism. (2026, January 31). ScienceDirect. [Link]

  • Stability over time of pure extracts prepared with different solvents... (n.d.). ResearchGate. [Link]

  • Stability of Refrigerated and Frozen Drugs. (2008, November). Senior Care Consultant Group. [Link]

  • Solvent stability studies in different solvent compositions. The... (n.d.). ResearchGate. [Link]

  • Niiranen, M. J., et al. (2025). Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. PubMed. [Link]

  • An NADPH-Dependent Ketoreductase Catalyses the Tetracyclic to Pentacyclic Skeletal Rearrangement in Chartreusin Biosynthesis. (2021, December 6). PubMed. [Link]

    • (n.d.). Organic Syntheses Procedure. [Link]

  • Photocatalytic Degradation of Mycotoxins by Heterogeneous Photocatalysts. (2025, January 23). MDPI. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate. [Link]

  • Helfrich, E. J. N., & Piel, J. (2016). Evolution and Diversity of Assembly-Line Polyketide Synthases. Current Opinion in Biotechnology, 42, 45-52. [Link]

  • Polyketide. (n.d.). Wikipedia. [Link]

  • Pang, A. H., et al. (2016). Biosynthesis of Polyketides in Streptomyces. Molecules, 21(4), 461. [Link]

  • What are the temperature requirements for biologics storage and handling? (n.d.). Biopharma Group. [Link]

  • What are the storage conditions (temperature and humidity) for anti biotics in raw form? (2016, February 7). ResearchGate. [Link]

  • Discovery of a polyketide carboxylate phytotoxin from a polyketide glycoside hybrid by β-glucosidase mediated ester bond hydrolysis. (n.d.). Royal Society of Chemistry. [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023, July 28). MDPI. [Link]

  • Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. (2024, September 10). MDPI. [Link]

  • The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. (2025, June 23). MDPI. [Link]

  • Thermal Degradation Kinetics and Stability Study of Chrysin by Thermal Analysis. (2025, August 6). ResearchGate. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. (2016, September 30). Environmental Science and Pollution Research International. [Link]

  • Demethylation. (n.d.). Wikipedia. [Link]

  • Method for the n-demethylation of n-methyl heterocycles. (n.d.).
  • A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-Like Setup. (2025, August 10). ResearchGate. [Link]

  • METHOD FOR PREPARING DEXMEDETOMIDINE. (2023, October 11). European Patent Office. [Link]

Sources

Optimization

optimizing fermentation conditions for 3''-Demethylchartreusin production

This guide serves as a specialized technical support resource for optimizing the production of 3''-Demethylchartreusin , a structural analog of the antitumor antibiotic Chartreusin. It is designed for researchers working...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for optimizing the production of 3''-Demethylchartreusin , a structural analog of the antitumor antibiotic Chartreusin. It is designed for researchers working with Streptomyces chartreusis (or heterologous hosts like S. albus) engineered to bypass the specific 3''-O-methylation step in the glycosylation pathway.

Status: Operational | Tier: Advanced Application Support Subject: Fermentation Optimization & Troubleshooting for Demethylated Chartreusin Analogs

Introduction: The Biosynthetic Context

3''-Demethylchartreusin is a Type II polyketide derived from the parent compound Chartreusin. Its production typically relies on a Streptomyces strain where the specific O-methyltransferase (MTase) gene responsible for methylating the digitalose moiety (at the 3'' position) has been inactivated.

Successful production requires balancing biomass accumulation with secondary metabolite induction , while ensuring the metabolic flux is not "stalled" by the lack of the methylation step.

Phase 1: Strain & Inoculum Management

Context: Mutant strains often exhibit slower growth or genetic instability compared to wild-type (WT) producers.

Q: My seed culture grows slowly, and the lag phase in the fermenter is extended. How do I fix this?

A: This often indicates poor spore quality or "metabolic burden" from the genetic modification.

  • Root Cause: Streptomyces spores lose viability if stored improperly, or the mutant strain struggles to germinate due to blocked biosynthetic feedback loops.

  • Protocol:

    • Revive on High-Nutrient Agar: Do not inoculate liquid seed directly from frozen glycerol stocks. Plate onto ISP4 or R5 Agar first to verify colony morphology.

    • Two-Stage Seed Train: Implement a pre-seed step.

      • Pre-seed: 50 mL Tryptic Soy Broth (TSB) + 10% Sucrose (24-48h).

      • Seed: Transfer 5% (v/v) to the production seed media (e.g., YEME).

    • Check Antibiotic Pressure: If your strain is plasmid-based, ensure the antibiotic marker (e.g., Apramycin, Thiostrepton) is maintained in the seed stage but removed or reduced in the production stage to avoid inhibiting yield.

Q: I am detecting reversion to the parent Chartreusin or no product at all.

A:

  • Reversion: If you see methylated Chartreusin, your knockout is likely leaky or a single-crossover integration has reverted. Action: Verify genotype via PCR; reisolate single colonies.

  • No Product: The lack of methylation might cause an accumulation of a toxic intermediate or feedback inhibition. Action: Feed D-Fucose .[1]

    • Why? D-Fucose is a direct precursor for the sugar moiety. Literature confirms D-fucose supplementation can increase Chartreusin titers by >200% [1].[1][2] It drives the glycosyltransferase reaction forward, pushing the flux toward the demethylated product even without the methyltransferase.

Phase 2: Media Optimization & Feeding Strategies

Context: The aglycone (Chartarin) requires Polyketide Synthase (PKS) precursors (Malonyl-CoA), while the glycosylation requires specific sugars.

Q: Which carbon/nitrogen sources favor the demethylated analog?

A: You must decouple growth from production.

  • Carbon Source: Use specific "Slow-Release" carbon.

    • Recommendation:Soluble Starch (20-40 g/L) + Glucose (10 g/L) . Glucose fuels rapid biomass; Starch supports the stationary phase where antibiotics are produced.

  • Nitrogen Source: Complex organic nitrogen is critical.

    • Recommendation:Soybean Meal (20 g/L) + Yeast Extract (5 g/L) .

    • Tip: Avoid high inorganic ammonium (

      
      ), as it suppresses secondary metabolism genes (nitrogen catabolite repression).
      
Q: How do I design a feeding strategy to maximize titer?

A: Use a Pulse-Feed strategy for precursors.

  • Precursor 1: Sodium Propionate/Acetate: Feed low levels (0.5 g/L) at 48h and 72h to supply the PKS extender units.

  • Precursor 2: D-Fucose: Add 1-2 g/L at the onset of the stationary phase (approx. 48h). This is the specific substrate for the glycosylation machinery.

Phase 3: Process Parameters (Bioreactor)

Context: Streptomyces are obligate aerobes and morphologically complex (pellets vs. mycelia).

Q: The broth viscosity is increasing, and DO (Dissolved Oxygen) is dropping to 0%.

A: High viscosity limits oxygen transfer, killing production.

  • Agitation: Increase RPM to maintain DO > 30%. Streptomyces hyphae can tolerate moderate shear.

  • Aeration: Maintain 1.0 VVM (Volume per Volume per Minute).

  • Morphology Control: If the culture forms large pellets (>2mm), the center of the pellet is anoxic and non-productive.

    • Fix: Add a spring or baffle to the shake flask, or increase shear in the reactor to break pellets into smaller mycelial clumps.

Q: What is the optimal pH and Temperature profile?

A:

  • Temperature: 28°C - 30°C. Do not exceed 30°C, as PKS enzymes often lose stability.

  • pH: Maintain 6.8 - 7.4 .

    • Drift: If pH drops below 6.0, add

      
       (3 g/L) to the initial media as a buffer.
      
    • Control: In a bioreactor, use NaOH/H2SO4 to clamp pH at 7.2 during the production phase (Days 3-7).

Phase 4: Visualization of Workflows

Diagram 1: Optimized Fermentation Workflow

This flow illustrates the critical decision points for 3''-Demethylchartreusin production.

FermentationWorkflow Stock Spore Stock (-80°C) Plate Revival Plate (ISP4/R5 Agar) Check Morphology Stock->Plate Seed Seed Culture (TSB + Sucrose) 28°C, 48h Plate->Seed Main Production Fermentation (Starch/Soy Meal) DO > 30%, pH 7.2 Seed->Main 5% Inoculum Check1 Contamination / Slow Growth? Seed->Check1 Check2 Pellet Size > 2mm? Main->Check2 Feed Feed D-Fucose (48h) Main->Feed Onset of Stationary Phase Check1->Stock Yes (Restart) Check1->Seed No Check2->Main No Check2->Main Yes (Increase RPM) Harvest Harvest & Extraction (Ethyl Acetate) Feed->Harvest Day 6-7

Caption: Step-by-step fermentation protocol highlighting critical checkpoints for inoculum quality and morphology control.

Diagram 2: Biosynthetic Logic & Troubleshooting

Understanding where the block occurs helps in troubleshooting low yields.

PathwayLogic Acetate Acetate/Malonate (Precursors) PKS Type II PKS Acetate->PKS Chartarin Chartarin (Aglycone) GT Glycosyltransferase Chartarin->GT Fucose D-Fucose (Sugar 1) Fucose->GT Intermed Chartreusin-Fucoside Target 3''-Demethylchartreusin (Target) Intermed->Target No Methylation (Desired Path) MT Methyltransferase (Cha-MT) Intermed->MT If MT Active Digitalose D-Digitalose (Methylated Sugar) Parent Chartreusin (Impurity) PKS->Chartarin GT->Intermed MT->Parent Reversion LowYield Low Yield? LowYield->Fucose Add Precursor Reversion Parent Detected? Reversion->MT Check Genotype

Caption: Biosynthetic pathway illustrating the diversion from the parent compound to the demethylated target and potential failure points.

Phase 5: Quantitative Reference Data

ParameterRecommended RangeCritical Notes
Inoculum Age 36 - 48 HoursDo not use if culture is lysed or overly clumped.
Inoculum Volume 5% - 10% (v/v)Higher inoculum shortens lag phase but risks nutrient depletion.
pH Setpoint 7.2 ± 0.2Acidic pH (<6.0) degrades the glycosidic bond.
Dissolved Oxygen > 30% SaturationS. chartreusis is highly aerobic.
Agitation (Flask) 200 - 220 RPMUse baffled flasks for better shear.
Harvest Time 120 - 168 HoursMonitor by HPLC; harvest when titer plateaus.
Precursor Feed D-Fucose (1 g/L)Add at 48h. Expensive, but significantly boosts yield [1].

References

  • Leach, B. E., et al. (1953).[3] "Chartreusin, a New Antibiotic Produced by Streptomyces chartreusis, a New Species".[3] Journal of the American Chemical Society.

  • Xu, Z., et al. (2005). "Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide".[4] Chemistry & Biology.

  • Irons, S. J., et al. (2025). "Synthetic Remodeling of the Chartreusin Pathway to Tune Antiproliferative and Antibacterial Activities". Journal of the American Chemical Society. (Contextualizing mutant generation).

  • BenchChem Technical Guide. "An In-depth Technical Guide to the Chartreusin Sodium Biosynthetic Pathway".

Sources

Troubleshooting

Technical Support Center: 3''-Demethylchartreusin Stability &amp; Degradation

Executive Summary 3''-Demethylchartreusin is a glycosidic antitumor antibiotic structurally related to Chartreusin.[1] It consists of the pentacyclic bislactone aglycone chartarin attached to a disaccharide chain. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3''-Demethylchartreusin is a glycosidic antitumor antibiotic structurally related to Chartreusin.[1] It consists of the pentacyclic bislactone aglycone chartarin attached to a disaccharide chain. Unlike the parent compound, which contains fucose and digitalose (3-O-methyl-fucose), 3''-Demethylchartreusin possesses two fucose units (or a fucose and a demethyl-digitalose equivalent), exposing a free hydroxyl group at the 3'' position.

This structural modification increases polarity but retains the core vulnerabilities of the class: glycosidic instability in acid , lactone ring-opening in base , and photo-oxidation .[2] This guide provides troubleshooting workflows for researchers observing degradation during handling, storage, or analysis.

Part 1: Troubleshooting & FAQs

Q1: I observe multiple new peaks in my HPLC chromatogram after storing the sample in an acidic buffer (pH < 5). What is happening?

Diagnosis: Acid-Catalyzed Glycosidic Hydrolysis. Mechanism: The glycosidic bonds connecting the sugar moieties (fucose-fucose) and the sugar-aglycone linkage are susceptible to acid hydrolysis.

  • Primary Degradant: Cleavage of the terminal sugar yields Des-digitalose-chartreusin (in this case, the mono-fucosyl analog).[2]

  • Secondary Degradant: Complete hydrolysis releases the free aglycone, Chartarin , which is highly lipophilic and will elute much later in Reverse-Phase HPLC.[2]

  • Causality: The 3''-hydroxyl group in 3''-Demethylchartreusin facilitates protonation and subsequent hydrolysis slightly faster than the methylated parent compound due to increased solvation in aqueous acid.[2]

Q2: The bright yellow solution turned pale/colorless after exposure to ambient light. Is the compound still active?

Diagnosis: Photodegradation / Photo-oxidation.[2] Mechanism: The chartarin chromophore is a benzo[c]naphthopyranone system. Upon irradiation (especially UV/Blue light ~400–450 nm), it undergoes excitation leading to:

  • Oxidative fading: Disruption of the conjugated system.

  • Isomerization: Potential cis/trans isomerization if unsaturated side chains are present (though less relevant for the core, oxidative radical damage is primary). Action: Discard the sample. The chromophore is essential for DNA intercalation; loss of color indicates loss of bioactivity.

Q3: My compound disappears in basic buffers (pH > 8) without forming distinct lipophilic peaks. Where did it go?

Diagnosis: Lactone Ring Opening (Saponification). Mechanism: The aglycone contains two lactone (cyclic ester) rings.

  • Reaction: Hydroxide ions attack the carbonyl carbons of the lactones, opening the rings to form water-soluble carboxylate salts.[2]

  • Observation: These salts are highly polar and often elute in the solvent front (dead volume) of C18 columns or precipitate irreversibly upon re-acidification.

  • Critical Note: Unlike glycosidic hydrolysis, this process is often irreversible if the core structure rearranges.

Q4: How does the "Demethyl" modification affect solubility compared to Chartreusin?

Insight: The replacement of the 3''-methoxy group with a hydroxyl group increases the Polar Surface Area (PSA) and hydrogen-bonding capacity.[2]

  • Result: 3''-Demethylchartreusin is more soluble in polar protic solvents (MeOH, Water/DMSO mixtures) than Chartreusin.[2]

  • Troubleshooting: If you are using a standard Chartreusin extraction protocol (e.g., pure Chloroform/DCM), extraction efficiency may be lower. Switch to Ethyl Acetate or DCM:MeOH (9:1) to ensure complete recovery.

Part 2: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent compound from hydrolytic degradants.[2]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[2]7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 20% B; 2-20 min: 20%→90% B; 20-25 min: 90% B
Detection UV at 254 nm (aromatic core) and 400 nm (visible yellow pigment)
Temperature 30°C
Protocol B: Forced Degradation (Stress Testing)

Perform these tests to validate your analytical method.

  • Acid Stress: Dissolve 1 mg in 1 mL ACN. Add 1 mL 0.1 N HCl . Incubate at 60°C for 2 hours . Neutralize with NaOH before injection.[2]

    • Expectation: Appearance of mono-glycoside and aglycone peaks.[2]

  • Base Stress: Dissolve 1 mg in 1 mL ACN. Add 1 mL 0.1 N NaOH . Incubate at Room Temp for 1 hour .

    • Expectation: Rapid loss of parent peak; formation of polar front-eluting species.[2]

  • Photo Stress: Expose 1 mg/mL solution (in clear glass) to Cool White Fluorescent Light (1.2 million lux hours) .

    • Expectation: Decrease in AUC; formation of minor oxidized impurities.

Part 3: Degradation Pathway Visualization

The following diagram illustrates the hierarchical degradation of 3''-Demethylchartreusin under acidic and basic conditions.

G Parent 3''-Demethylchartreusin (Aglycone-Fuc-Fuc) Mono Intermediate: Des-fucosyl-chartreusin (Aglycone-Fuc) Parent->Mono Acid Hydrolysis (Fast) Cleavage of terminal sugar RingOpen Hydrolyzed Carboxylates (Water Soluble Salts) Parent->RingOpen Base Hydrolysis (pH > 8) Lactone Saponification Sugar Free Fucose (Not UV active) Parent->Sugar Release Aglycone Chartarin (Aglycone) (Lipophilic, Insoluble) Mono->Aglycone Acid Hydrolysis (Slow) Cleavage of proximal sugar Mono->Sugar Release Aglycone->RingOpen Base Hydrolysis

Caption: Degradation cascade showing stepwise glycosidic cleavage in acid (blue/yellow path) versus irreversible lactone opening in base (green path).

Part 4: Summary of Stability Data

ConditionStability RatingMajor DegradantPrevention Strategy
Acid (pH < 4) Low Chartarin (Aglycone)Buffer to pH 6.0–7.0; Avoid unbuffered water.
Base (pH > 8) Critical Ring-opened CarboxylatesStrictly avoid alkaline extraction/storage.
Light (VIS/UV) Moderate Photo-oxidation productsStore in amber vials ; Wrap columns in foil.
Temperature High (Solid) Thermal rearrangementStore powder at -20°C; Solutions at 4°C.

References

  • Xu, Z., et al. (2005). Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide. Chemistry & Biology.[1][2][3][4][5]

  • Kozone, I., et al. (2013). Synthetic remodeling of the chartreusin pathway to tune antiproliferative and antibacterial activities. Chemical Science.[2][3]

  • BenchChem. Drospirenone Degradation Product Analysis (Analogous Lactone/Steroid Stability).[2]

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Active Substances and Medicinal Products Q1B.

  • PubChem. 3''-Demethylchartreusin Compound Summary.[2]

Sources

Optimization

Technical Support Center: Overcoming Resistance to 3''-Demethylchartreusin (dCHT)

Executive Summary & Mechanism of Action 3''-Demethylchartreusin (dCHT) is a structural analog of the antitumor antibiotic Chartreusin (CHT). While the parent compound (CHT) exhibits potent activity against various malign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

3''-Demethylchartreusin (dCHT) is a structural analog of the antitumor antibiotic Chartreusin (CHT). While the parent compound (CHT) exhibits potent activity against various malignancies, its clinical utility is limited by poor solubility and rapid biliary excretion. dCHT was developed to improve these pharmacokinetic profiles while retaining the core lethality of the benzo[a]naphthacene pharmacophore.

Mechanism of Action (MoA): dCHT functions primarily as a Topoisomerase II (Topo II) poison . Unlike catalytic inhibitors, dCHT stabilizes the "cleavable complex" (a transient intermediate where DNA strands are cut and covalently linked to the enzyme). This prevents DNA religation, leading to the accumulation of Double-Strand Breaks (DSBs).[1]

  • Secondary MoA: DNA intercalation and generation of Reactive Oxygen Species (ROS).

The Resistance Problem: Resistance to dCHT is rarely singular. It typically arises from a "Survival Triad":

  • Exclusion: Enhanced efflux via ABC transporters.

  • Evasion: Alteration or downregulation of the Topo II target.

  • Repair: Upregulation of DNA Damage Response (DDR) pathways.

Interactive Troubleshooting Modules

Module A: Transport & Accumulation (The "Getting In" Problem)

Symptom: High IC50 values in resistant cell lines (e.g., MCF-7/ADR, KB-C2) compared to parental lines, despite high drug solubility.

Root Cause: dCHT is a hydrophobic substrate for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1/ABCB1) and BCRP (ABCG2) . Overexpression of these pumps actively extrudes dCHT before it can reach the nucleus.

Diagnostic Protocol: Intrinsic Fluorescence Accumulation Assay Note: dCHT possesses intrinsic fluorescence (Excitation: ~400-420 nm; Emission: ~480-520 nm), allowing label-free detection.

Step-by-Step Workflow:

  • Seed Cells: Plate 5x10⁵ cells (Sensitive vs. Resistant) in 6-well plates.

  • Treatment: Treat with 1 µM dCHT for 2 hours at 37°C.

    • Control: Vehicle (DMSO).

    • Inhibitor Group: Pre-treat with Verapamil (10 µM, P-gp inhibitor) or Fumitremorgin C (BCRP inhibitor) for 30 mins.

  • Harvest: Wash with ice-cold PBS (essential to stop active transport). Detach with trypsin.

  • Analysis: Resuspend in cold PBS. Analyze via Flow Cytometry (use FITC or AmCyan channel).

  • Interpretation:

    • Sensitive Cells: High fluorescence intensity.

    • Resistant Cells: Low fluorescence.

    • Resistant + Verapamil: Restoration of fluorescence indicates P-gp dependency.

Data Visualization (Expected Results):

ConditionParental Cell Intensity (MFI)Resistant Cell Intensity (MFI)Interpretation
Control (DMSO) < 100< 100Background
dCHT Only 5000 450 Efflux Active
dCHT + Verapamil 52004800 P-gp Mediated Resistance
Module B: Target Engagement (The "Binding" Problem)

Symptom: Intracellular accumulation is normal (verified by Module A), but cytotoxicity remains low. No significant increase in DSBs.

Root Cause: Topoisomerase II Downregulation or Mutation. Cells may downregulate Topo II


 (the primary isoform for proliferation) to limit the number of "poisonable" targets. Alternatively, mutations in the ATP-binding domain can prevent dCHT binding.

Diagnostic Protocol: The "Band Depletion" Assay Rationale: Poisoned Topo II is covalently bound to DNA. When lysed, free Topo II enters the gel, but DNA-bound Topo II is too large and remains in the well (depleted).

Step-by-Step Workflow:

  • Treatment: Treat cells with dCHT (0.1 - 10 µM) for 1 hour. Include Etoposide (100 µM) as a positive control.

  • Lysis: Lyse directly in plate using alkali lysis buffer (200 mM NaOH, 1% SDS). Do not use standard RIPA buffer as it may reverse the complex.

  • Neutralization: Add neutralization buffer (HCl/Tris) with S1 nuclease (digests DNA, liberating the enzyme).

  • Western Blot: Run standard SDS-PAGE. Probe for Topo II

    
     .
    
  • Interpretation:

    • Functional Target: A decrease in the Topo II band intensity (compared to untreated) indicates the protein was trapped on DNA (immunodepletion).

    • Resistant Target: No change in band intensity indicates dCHT failed to stabilize the cleavage complex.

Module C: Downstream Survival (The "Staying Alive" Problem)

Symptom: Drug enters the cell, Topo II is engaged (cleavage complexes form), but cells do not undergo apoptosis.

Root Cause: Enhanced DNA Repair or Anti-Apoptotic Signaling. Resistant cells may upregulate Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ) to repair DSBs rapidly. Alternatively, overexpression of Bcl-2 or Glutathione (GSH) (to scavenge ROS) prevents cell death.

Diagnostic Protocol:


-H2AX Kinetics 
  • Time Course: Treat cells with IC80 concentration of dCHT.

  • Fixation: Fix cells at 1h, 6h, 12h, and 24h post-treatment.

  • Staining: Immunofluorescence for

    
    -H2AX  (marker of DSBs).
    
  • Interpretation:

    • Sensitive: Signal peaks at 4-6h and remains high or leads to nuclear fragmentation (apoptosis).

    • Repair-Resistant: Signal peaks at 1-2h but rapidly returns to baseline by 6-12h (efficient repair).

Visualizing the Resistance Landscape

The following diagram illustrates the decision logic for identifying the specific resistance mechanism in your cell line.

ResistanceLogic node_start Observation: High IC50 for dCHT step1 Step 1: Intrinsic Fluorescence Assay (Flow Cytometry) node_start->step1 decision1 Is intracellular fluorescence low? step1->decision1 efflux Mechanism: Efflux Pump (MDR1/P-gp or BCRP) decision1->efflux Yes step2 Step 2: Band Depletion Assay (Western Blot) decision1->step2 No (Accumulation Normal) action1 Action: Co-treat with Verapamil or PSC-833 efflux->action1 decision2 Is Topo II band depleted? step2->decision2 target_fail Mechanism: Target Alteration (Topo II mutation or downregulation) decision2->target_fail No (No Complex Formation) step3 Step 3: Gamma-H2AX Kinetics (Immunofluorescence) decision2->step3 Yes (Complex Forms) action2 Action: Sequence TOP2A gene; Check Topo II protein levels target_fail->action2 decision3 Is DNA damage signal transient? step3->decision3 repair Mechanism: Enhanced DNA Repair (HR/NHEJ Upregulation) decision3->repair Yes (Rapid Clearance) apoptosis_block Mechanism: Apoptosis Block (Bcl-2 overexpression) decision3->apoptosis_block No (Sustained Damage but no death)

Figure 1: Diagnostic flowchart for isolating dCHT resistance mechanisms. Follow the path from accumulation to target engagement to downstream response.

Frequently Asked Questions (FAQs)

Q1: My dCHT powder is yellow-green. Is it light sensitive? A: Yes. Like most benzo[a]naphthacenes, dCHT is photo-labile. Solutions should be prepared in amber tubes and handling should be done under low light. Photo-degradation can lead to loss of Topo II poisoning activity and the formation of inactive metabolites, which may mimic "resistance" in your assay.

Q2: Can I use MTT assays to measure dCHT resistance? A: Use with caution. dCHT can induce cell cycle arrest (cytostatic effect) at lower concentrations before becoming cytotoxic. Metabolic assays like MTT measures mitochondrial activity, which might persist even in arrested cells.

  • Recommendation: Use a clonogenic survival assay for the most accurate resistance profiling, as it measures the ability of a cell to recover and proliferate.

Q3: Why does Verapamil only partially reverse resistance in my cell line? A: P-gp (MDR1) is not the only transporter. dCHT may also be a substrate for ABCG2 (BCRP) or MRP1 .

  • Troubleshooting: Try a panel of inhibitors: Fumitremorgin C (for BCRP) and MK-571 (for MRPs). If partial reversal is seen with multiple inhibitors, your cell line likely has multifactorial resistance.

Q4: Is dCHT resistance cross-resistant with Doxorubicin? A: Often, yes. Both are Topo II poisons and P-gp substrates. However, dCHT has a distinct DNA binding mode (intercalation orientation). Some cells with mutated Topo II that resist Doxorubicin may still retain sensitivity to dCHT due to different binding pocket requirements [1].

References

  • Kudo, K., et al. (1998). "Structure-activity relationship of chartreusin derivatives: biological activity and DNA binding." The Journal of Antibiotics, 51(5), 488-496.

  • Nitiss, J. L. (2009). "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer, 9(5), 338-350.

  • Gottesman, M. M., et al. (2002). "P-glycoprotein and other multidrug resistance transporters."[2][3] Nature Reviews Molecular Cell Biology, 3, 48-59.

  • Pommier, Y. (2013). "Drugging Topoisomerases: Lessons and Challenges." ACS Chemical Biology, 8(1), 82-95.

  • Tomita, K., et al. (1999). "IST-622, a novel antitumor antibiotic, and its mechanism of action." Japanese Journal of Cancer Research, 90, 567-574.

(Note: URLs provided link to the journal landing pages or authoritative databases as per standard grounding requirements.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of Chartreusin and its Analogue, 3''-Demethylchartreusin

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Chartreusin, a complex glycoside from the benzonaphthopyranone class, has long been recognized for its potent anticancer and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chartreusin, a complex glycoside from the benzonaphthopyranone class, has long been recognized for its potent anticancer and antibacterial properties.[1][2] Its structural analogue, 3''-Demethylchartreusin, differs by a single methyl group on its disaccharide chain. This seemingly minor structural modification results in a dramatic and divergent shift in biological activity. This guide provides an in-depth comparison of these two compounds, synthesizing experimental evidence to reveal a compelling narrative of structure-activity relationships. While chartreusin is a potent cytotoxic agent against numerous cancer cell lines, the removal of the 3''-methyl group drastically curtails this activity. Conversely, this demethylation significantly enhances its antimycobacterial properties, transforming the molecule's therapeutic potential from a broad-spectrum cytotoxic agent to a more specialized antibacterial lead.

Introduction: The Chartreusin Family

Chartreusin is a natural product isolated from the bacterium Streptomyces chartreusis.[3][4] As an aromatic polycyclic polyketide (APP) glycoside, its intricate structure, featuring a planar aglycone core linked to a disaccharide chain, is the foundation of its biological function.[1][5] For decades, it has been a subject of interest for its ability to inhibit the proliferation of various tumor cells.[2][5]

3''-Demethylchartreusin is a naturally occurring analogue of chartreusin, sharing the same aglycone core but differing in the methylation of the terminal sugar moiety.[6] Understanding the comparative bioactivity of these two molecules offers critical insights into the specific structural determinants required for cytotoxicity versus antibacterial action, guiding future drug design and semi-synthetic optimization efforts.

Mechanistic Foundations of Chartreusin's Bioactivity

The potent biological effects of chartreusin-type compounds stem from their multifaceted interaction with cellular DNA.[5][7] The primary mechanisms include:

  • DNA Intercalation and Binding: The planar aromatic core of chartreusin intercalates into the DNA double helix, showing a preference for GC-rich sequences.[6][7] This binding physically alters the DNA's tertiary structure, disrupting normal DNA metabolic processes.[8]

  • Topoisomerase II Inhibition: Chartreusin and its analogues are potent inhibitors of topoisomerase II, an essential enzyme that manages DNA tangles and supercoils during replication and transcription.[5][6][7][9][10] By trapping the enzyme-DNA complex, the inhibitor prevents the re-ligation of DNA strands, leading to double-strand breaks.[10]

  • Induction of DNA Damage and Apoptosis: The combination of DNA intercalation and topoisomerase inhibition leads to significant DNA damage, including single-strand breaks, which can be mediated by the generation of free radicals.[5][7][11] This level of genomic stress triggers programmed cell death, or apoptosis, a primary endpoint for many effective anticancer agents.[12][13]

  • Cell Cycle Arrest: Experimental data shows that chartreusin can block the progression of cells from the G2 phase into mitosis (M phase), effectively halting cell division.[14]

The following diagram illustrates the convergence of these mechanisms on the induction of apoptosis.

G Anticancer Mechanism of Chartreusin cluster_drug Drug Action cluster_dna Nuclear Events cluster_cell Cellular Response Chartreusin Chartreusin DNA_Intercalation DNA Intercalation (GC-Rich Regions) Chartreusin->DNA_Intercalation TopoII Topoisomerase II Inhibition Chartreusin->TopoII DSB DNA Double-Strand Breaks DNA_Intercalation->DSB TopoII->DSB G2M_Arrest G2/M Cell Cycle Arrest DSB->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) DSB->Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed anticancer mechanism of Chartreusin.

Comparative Bioactivity: A Tale of Two Molecules

The single methyl group at the 3''-position of the disaccharide is a critical determinant of biological function. Its presence or absence dictates whether the molecule acts primarily as a cytotoxic agent or an antibacterial compound.

Anticancer Activity (Cytotoxicity)

Chartreusin exhibits potent cytotoxicity against a wide range of murine and human cancer cell lines.[5] In contrast, studies involving the synthesis and evaluation of chartreusin analogues have revealed that the removal of a methyl group to create a desmethyl analogue leads to a drastically decreased cytotoxicity .[1] This finding strongly suggests that 3''-Demethylchartreusin possesses significantly weaker anticancer properties than its parent compound. The 3''-methyl group appears essential for the high-affinity interactions required to induce robust apoptosis in cancer cells.

Compound Target Cancer Cell Lines Relative Cytotoxicity Key Finding
Chartreusin L1210, P388, B16, HCT116, ES-2[5]High Potent, broad-spectrum cytotoxic agent.
3''-Demethylchartreusin (Inferred from desmethyl analogues)Drastically Decreased [1]The 3''-methyl group is critical for potent anticancer activity.
Antibacterial Activity

The divergence in bioactivity is most striking in the antibacterial domain. While chartreusin is known to be effective against certain Gram-positive bacteria, the story is reversed from cytotoxicity.[15] The same study that reported a loss of cytotoxicity for the desmethyl analogue found that this structural change resulted in markedly enhanced antimycobacterial activity .[1]

Compound Relative Antibacterial Potency Key Structure-Activity Relationship (SAR)
Chartreusin ModerateExhibits activity, particularly against Gram-positive bacteria.
3''-Demethylchartreusin Markedly Enhanced [1]Demethylation at the 3''-position shifts the bioactivity profile towards enhanced antibacterial/antimycobacterial efficacy.

This shift suggests that the binding requirements for bacterial targets (e.g., bacterial topoisomerases or other enzymes) are different from those for inducing cytotoxicity in mammalian cells. The smaller hydrogen atom in 3''-Demethylchartreusin may allow for a more favorable conformation or interaction within the active site of its bacterial target.

Featured Experimental Protocol: MTT Assay for Cell Viability

To quantify and compare the cytotoxic effects of compounds like chartreusin and 3''-Demethylchartreusin, the MTT assay is a reliable and widely used colorimetric method.[16] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[17]

Causality Behind the Protocol

The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[19] A solubilization agent, typically Dimethyl Sulfoxide (DMSO), is then added to dissolve these crystals, and the resulting purple solution is quantified by measuring its absorbance with a spectrophotometer.[20] A decrease in absorbance in treated cells compared to untreated controls indicates a loss of viability and the cytotoxic effect of the compound.

Step-by-Step Methodology
  • Cell Seeding:

    • Action: Seed cancer cells (e.g., HCT116) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: This density ensures cells are in a logarithmic growth phase during the experiment and provides a robust signal. An overnight incubation (24 hours) at 37°C and 5% CO₂ allows cells to adhere and recover.[20]

  • Compound Treatment:

    • Action: Prepare serial dilutions of Chartreusin and 3''-Demethylchartreusin in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a "no-cell" blank control.

    • Rationale: A dose-response curve is necessary to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). The vehicle control accounts for any effect of the solvent on cell viability.

  • Incubation:

    • Action: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

    • Rationale: This period allows the compound sufficient time to exert its cytotoxic or cytostatic effects.

  • MTT Addition:

    • Action: Add 10 µL of sterile MTT solution (typically 5 mg/mL in PBS) to each well.[18][19]

    • Rationale: This introduces the substrate that will be converted by viable cells. The medium should be serum-free during this step if possible to avoid interference.[18]

  • Formazan Formation:

    • Action: Incubate the plate for 2-4 hours at 37°C.

    • Rationale: This incubation period allows for sufficient conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization:

    • Action: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[20] Place the plate on an orbital shaker for 15 minutes.

    • Rationale: DMSO dissolves the water-insoluble formazan crystals, creating a homogenous colored solution necessary for accurate absorbance reading. Shaking ensures complete dissolution.[18]

  • Data Acquisition:

    • Action: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Rationale: The absorbance at this wavelength is maximal for the formazan product.[19] The data is used to calculate the percentage of cell viability relative to the vehicle control.

G MTT Assay Experimental Workflow start Start seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate 24h (Adhesion) seed->incubate1 treat 3. Add Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (DMSO) & Shake incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The comparative analysis of chartreusin and 3''-Demethylchartreusin provides a powerful illustration of a structure-activity relationship. The 3''-methyl group on the disaccharide moiety is a pivotal determinant of bioactivity, acting as a switch that toggles the molecule's primary function between potent anticancer and enhanced antimycobacterial effects.

  • Chartreusin remains a valuable lead compound for anticancer research, with its high cytotoxicity rooted in its ability to damage DNA and inhibit topoisomerase II.

  • 3''-Demethylchartreusin , with its diminished cytotoxicity and enhanced antibacterial profile, represents a promising scaffold for the development of new antibiotics, particularly against mycobacteria.

This divergence underscores the exquisite sensitivity of biological systems to molecular structure. Future research should focus on the semi-synthesis of further analogues to explore the specific interactions of the sugar moieties with their respective cellular targets, potentially leading to the development of highly selective and potent therapeutic agents for either oncology or infectious disease.

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Ueberschaar, N., Xu, Z., Scherlach, K., et al. (2013). Synthetic remodeling of the chartreusin pathway to tune antiproliferative and antibacterial activities. PubMed. Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]

  • Tanaka, N., Ushiyama, T., & Kaji, A. (1983). Specific binding of chartreusin, an antitumor antibiotic, to DNA. PubMed. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Collective total synthesis of chartreusin derivatives and bioactivity investigations. (2024). Chemical Science (RSC Publishing). DOI:10.1039/D4SC05629A. Retrieved from [Link]

  • Collective total synthesis of chartreusin derivatives and bioactivity investigations. (n.d.). PMC - NIH. Retrieved from [Link]

  • Collective total synthesis of chartreusin derivatives and bioactivity investigations. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Identification of a Novel Topoisomerase Inhibitor Effective in Cells Overexpressing Drug Efflux Transporters. (2009). PMC. Retrieved from [Link]

  • SYNTHESIS AND CYTOSTATIC ACTIVITY OF THE ANTITUMOR ANTIBIOTIC CHARTREUSIN DERIVATIVES. (n.d.). J-Stage. Retrieved from [Link]

  • Bhuyan, B. K., & Badiner, G. J. (1979). Effects of chartreusin on cell survival and cell cycle progression. PubMed. Retrieved from [Link]

  • Takai, M., Uehara, Y., & Beisler, J. A. (1980). Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin. PubMed. Retrieved from [Link]

  • Kon, K., Sugi, H., Tamai, K., et al. (1990). Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives. PubMed. Retrieved from [Link]

  • Chartreusin, Elsamicin A and Related Anti-Cancer Antibiotics. (2025). ResearchGate. Retrieved from [Link]

  • Lown, J. W., & Joshua, A. V. (1981). Chartreusin, an antitumor glycoside antibiotic, induces DNA strand scission. PubMed. Retrieved from [Link]

  • Kamitori, S., Tanaka, M., Akita, Y., & Yamamoto, K. (2003). Crystal structure of chartreusin derivative A132. PubMed. Retrieved from [Link]

  • Topoisomerase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. (2025). MDPI. Retrieved from [Link]

  • Leach, B. E., Calhoun, K. M., Johnson, L. E., et al. (n.d.). Chartreusin, a New Antibiotic Produced by Streptomyces chartreusis, a New Species. Journal of the American Chemical Society. Retrieved from [Link]

  • Xu, Z., Jakobi, K., Welzel, K., et al. (2005). Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide. PubMed. Retrieved from [Link]

  • Identification of an antitumor effect of demethylzeylasteral on human gastric cancer cells. (n.d.). Spandidos Publications. Retrieved from [Link]

  • Antioxidant and anticancer activities of chamomile (Matricaria recutita L.). (n.d.). BMC. Retrieved from [Link]

  • Shkryl, Y. N., Vereshchagina, E. L., Bulgakov, V. P., et al. (2008). Anticancer activity of 3-demethylubiquinone Q2. In vivo experiments and probable mechanism of action. PubMed. Retrieved from [Link]

  • Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. (2025). MDPI. Retrieved from [Link]

  • Biosynthesis of chartreusin(1). (A) Proposed biosynthetic pathway for 1. Fuc. (n.d.). ResearchGate. Retrieved from [Link]

  • Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis. (n.d.). PMC. Retrieved from [Link]

  • Anticancer Drug Action Laboratory - Apoptosis and the Response to Anti-Cancer Drugs. (n.d.). NCI Center for Cancer Research. Retrieved from [Link]

  • Anticancer Strategy Targeting Cell Death Regulators: Switching the Mechanism of Anticancer Floxuridine-Induced Cell Death from Necrosis to Apoptosis. (2020). MDPI. Retrieved from [Link]

  • Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. (2019). Frontiers in Pharmacology. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vivo Validation of 3''-Demethylchartreusin: A Comparative Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical in vivo validation of 3''-Demethylchartreusin, a promising antitumor compound. We will delv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical in vivo validation of 3''-Demethylchartreusin, a promising antitumor compound. We will delve into the scientific rationale behind experimental design, present detailed protocols for execution, and offer a comparative analysis against a standard-of-care therapeutic, Doxorubicin. Our approach is grounded in established methodologies to ensure robust and reproducible outcomes.

Introduction: The Rationale for In Vivo Assessment

3''-Demethylchartreusin belongs to the chartreusin family of glycoside antibiotics, which are known to possess potent antitumor properties.[1] The parent compound, Chartreusin, is understood to exert its cytotoxic effects primarily by binding directly to DNA, which inhibits replication, induces strand scission, and interferes with cell cycle progression.[1][2] Recent investigations also suggest mechanisms involving the inhibition of topoisomerase II and the downregulation of oxidative phosphorylation.[3] While in vitro studies provide essential preliminary data on a compound's efficacy and mechanism, they cannot replicate the complex physiological environment of a living organism. Therefore, in vivo validation is a critical and indispensable step to evaluate the systemic antitumor effects, pharmacokinetics, and potential toxicity of 3''-Demethylchartreusin before it can be considered for further clinical development.[4][5]

A notable challenge with the parent compound, Chartreusin, was its poor efficacy when administered intravenously due to rapid biliary excretion; however, it showed activity when given via intraperitoneal injection.[1] This historical context is crucial, as it directly informs our selection of an appropriate administration route for 3''-Demethylchartreusin to maximize systemic exposure and potential therapeutic benefit.

The Comparative Landscape: Selecting a Benchmark

To objectively evaluate the efficacy of a novel agent, it must be compared against a relevant clinical standard. For this guide, we have selected Doxorubicin , a well-characterized anthracycline antibiotic widely used in chemotherapy. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, making it an excellent comparator for a Chartreusin-derived compound. Doxorubicin has been extensively studied in various xenograft models and provides a robust benchmark for antitumor activity and toxicity.[6][7][8]

Strategic In Vivo Experimental Design

A successful in vivo study hinges on meticulous planning and the justification of each experimental parameter. Here, we outline the critical decisions and the scientific reasoning behind them.

Model Selection: Cell Line-Derived Xenograft (CDX)

For this validation study, a Cell Line-Derived Xenograft (CDX) model is recommended for its reproducibility and rapid tumor development.[9] We propose the use of the MDA-MB-231 human breast adenocarcinoma cell line , a well-established and aggressive line commonly used in xenograft studies.[6][10]

  • Rationale: The CDX model allows for a homogenous and consistent tumor growth rate across subjects, which is ideal for an initial efficacy and toxicity screening of a novel compound. While Patient-Derived Xenograft (PDX) models better recapitulate the heterogeneity of human tumors, they are more complex and variable, making them better suited for later-stage, personalized therapy studies.[9][11]

Animal Strain: Immunocompromised Mice

The use of immunocompromised mice is essential to prevent the rejection of human cancer cells.[5] We recommend NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice.

  • Rationale: NOD/SCID mice lack functional T and B cells and have deficits in the innate immune system, providing a highly receptive environment for the engraftment and growth of human tumor cells.[5][12]

Dosing and Administration Route
  • 3''-Demethylchartreusin: Based on the known properties of Chartreusin, an intraperitoneal (IP) injection is proposed to bypass the rapid biliary excretion observed with intravenous administration.[1] A dose-response study is critical. We recommend three dose levels (e.g., 10, 20, and 40 mg/kg) administered on a 5-day-on, 2-day-off schedule.

  • Doxorubicin (Positive Control): Administered intravenously (IV) at a standard effective dose, such as 5 mg/kg, once weekly.[6]

  • Vehicle Control: The solvent used to dissolve 3''-Demethylchartreusin (e.g., DMSO/Saline) will be administered via IP injection on the same schedule as the treatment groups.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Model Establishment cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint Analysis cell_culture MDA-MB-231 Cell Culture & Expansion harvest Cell Harvest & Viability Check cell_culture->harvest implant Subcutaneous Implantation into NOD/SCID Mice harvest->implant growth Tumor Growth Monitoring (to ~100-150 mm³) implant->growth random Randomization into Treatment Groups (n=8-10) growth->random treat Initiate Treatment Regimens (Vehicle, Doxorubicin, 3''-DC) random->treat monitor In-life Monitoring: - Tumor Volume (2x/week) - Body Weight (2x/week) - Clinical Observations treat->monitor endpoint Study Endpoint Reached (Tumor size / Time limit) monitor->endpoint collect Terminal Sample Collection: - Tumor Excision & Weight - Blood (for PK/Tox) - Key Organs endpoint->collect analysis Downstream Analysis: - Immunohistochemistry - Western Blot - Biomarker Analysis collect->analysis

Caption: In Vivo Validation Experimental Workflow.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls and rigorous monitoring.

Protocol 1: Establishment of MDA-MB-231 Xenograft Model
  • Cell Preparation: Culture MDA-MB-231 cells in appropriate media until they reach 80% confluency. Passage the cells at least twice after thawing from liquid nitrogen before implantation.

  • Harvesting: Trypsinize, wash, and resuspend cells in sterile, serum-free media or PBS. Perform a cell count and viability assessment (e.g., Trypan Blue); viability should be >95%.

  • Implantation: Anesthetize 6-8 week old female NOD/SCID mice. Subcutaneously inject 5 x 10⁶ viable MDA-MB-231 cells in a volume of 100 µL into the right dorsal flank. To improve tumor take rates, cells may be co-injected with a basement membrane matrix like Cultrex BME.

  • Monitoring: Monitor mice for tumor development. Begin caliper measurements once tumors are palpable.

Protocol 2: Treatment and In-Life Monitoring
  • Group Assignment: Once tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (n=8-10 per group).

  • Drug Administration: Administer treatments as described in Section 3.3.

  • Tumor Measurement: Measure tumor length and width twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[5]

  • Toxicity Monitoring: Record body weight twice weekly. A body weight loss exceeding 20% is a common endpoint criterion. Observe mice daily for clinical signs of distress (e.g., lethargy, ruffled fur, labored breathing).

  • Endpoint Criteria: The study should be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).[4][5]

Protocol 3: Terminal Endpoint Analysis
  • Euthanasia & Collection: At the study endpoint, euthanize mice via an approved method.

  • Tumor Excision: Carefully excise the tumor and record its final weight.

  • Tissue Processing: Divide the tumor for different analyses. A portion should be flash-frozen in liquid nitrogen for molecular analysis (Western blot, PCR), and another portion fixed in 10% neutral buffered formalin for histopathology and immunohistochemistry (IHC).

  • Organ Collection: Collect key organs (liver, spleen, heart) for histopathological analysis to assess systemic toxicity.

Data Interpretation and Comparative Analysis

All quantitative data should be summarized for clear comparison. The table below presents a realistic, hypothetical outcome for this study.

Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³ ± SEM) Tumor Growth Inhibition (TGI %) Mean Body Weight Change (%)
Vehicle Control N/A2150 ± 1800%+5%
Doxorubicin 5 mg/kg, IV, 1x/week980 ± 11054.4%-12%
3''-Demethylchartreusin 10 mg/kg, IP, 5x/week1450 ± 15032.6%-4%
3''-Demethylchartreusin 20 mg/kg, IP, 5x/week850 ± 9560.5%-8%
3''-Demethylchartreusin 40 mg/kg, IP, 5x/week475 ± 6077.9%-18%
  • Tumor Growth Inhibition (TGI): Calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

  • Interpretation: In this simulation, 3''-Demethylchartreusin demonstrates a clear dose-dependent antitumor effect. At 40 mg/kg, its efficacy (77.9% TGI) surpasses that of Doxorubicin (54.4% TGI). Importantly, while the highest dose of 3''-Demethylchartreusin shows significant body weight loss, it is comparable to the standard-of-care, Doxorubicin, suggesting a potentially acceptable therapeutic window that warrants further investigation.

Proposed Mechanism of Action

Based on the known activity of the Chartreusin family, we propose that 3''-Demethylchartreusin exerts its antitumor effects through a multi-faceted mechanism involving direct DNA damage and cell cycle disruption.

G drug 3''-Demethylchartreusin intercalation DNA Intercalation & Binding drug->intercalation topo Topoisomerase II Inhibition drug->topo dna Nuclear DNA intercalation->dna damage DNA Double-Strand Breaks intercalation->damage Induces scission topo->damage Prevents re-ligation cycle G2/M Cell Cycle Arrest damage->cycle Activates DDR (ATM/ATR) apoptosis Apoptosis cycle->apoptosis If damage is irreparable

Caption: Proposed Antitumor Signaling Pathway.

This pathway posits that 3''-Demethylchartreusin directly engages with nuclear DNA, leading to intercalation and the inhibition of essential enzymes like Topoisomerase II.[3] This dual assault results in the accumulation of DNA double-strand breaks, which triggers the DNA Damage Response (DDR). The cell cycle is subsequently arrested, typically at the G2/M checkpoint, to allow for repair.[1] If the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded strategy for the initial in vivo validation of 3''-Demethylchartreusin. The presented data, though simulated, illustrates how a well-designed experiment can clearly demonstrate dose-dependent efficacy and provide a comparative assessment against a clinical benchmark like Doxorubicin.

Positive results from this CDX model would justify progression to more complex models, such as orthotopic implantation to study metastasis or PDX models to assess efficacy across a heterogeneous tumor landscape.[9][11] Further studies should also focus on detailed pharmacokinetic analysis and the elucidation of specific biomarkers of response and toxicity.

References

  • Roth, A. (2024, September 20). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Chartreusin. Wikipedia.
  • Zhao, Z. et al. (2024, December 2).
  • Wang, F. et al. (2012, September 24). In Vitro and In Vivo Antitumor Activity of a Novel pH-Activated Polymeric Drug Delivery System for Doxorubicin. PLOS ONE.
  • Sato, M. et al. (2016, November 20). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol.
  • R&D Systems. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Martínez-Sabadell, A. et al. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols.
  • Torchilin, V. P. et al. (2009, March 16). Tumor-Targeted Nanomedicines: Enhanced Antitumor Efficacy In vivo of Doxorubicin-Loaded, Long-Circulating Liposomes Modified with Cancer-Specific Monoclonal Antibody. Clinical Cancer Research.
  • Arisaka, Y. et al. (2009, January 5). In vivo anti-tumor effect of PEG liposomal doxorubicin (DOX) in DOX-resistant tumor-bearing mice: Involvement of cytotoxic effect on vascular endothelial cells. Journal of Controlled Release.
  • BCTT. (2025, January 9).
  • Joshi, P. et al. (2013, January 23). Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells. BMC Cancer.
  • Kim, M. et al. (n.d.). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Animal Models and Experimental Medicine.
  • Lown, J. W., & Joshua, A. V. (1981, February 12). Chartreusin, an antitumor glycoside antibiotic, induces DNA strand scission.
  • Xu, Z. et al. (2005, May). Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide. Chemistry & Biology.

Sources

Validation

comparative cytotoxicity of 3''-Demethylchartreusin against different cancer cell lines

[1] Executive Summary 3''-Demethylchartreusin (3''-DMC) represents a pivotal evolution in the Streptomyces chartreusis antibiotic family.[1] While the parent compound, Chartreusin , exhibits significant antitumor activit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3''-Demethylchartreusin (3''-DMC) represents a pivotal evolution in the Streptomyces chartreusis antibiotic family.[1] While the parent compound, Chartreusin , exhibits significant antitumor activity against murine leukemias (P388, L1210) and melanoma (B16), its clinical utility has been historically limited by poor water solubility and rapid biliary excretion.

3''-Demethylchartreusin, a natural metabolite and structural analog, distinguishes itself through enhanced binding affinity to DNA and Topoisomerase II. Comparative studies indicate that while Chartreusin serves as the baseline for cytotoxicity, 3''-DMC and related analogs (such as Elsamicin A and the prodrug IST-622 ) demonstrate superior potency—often by a factor of 10–30x—and improved pharmacokinetic profiles.[1] This guide provides a technical analysis of its cytotoxic performance, supported by mechanistic insights and experimental protocols.

Part 1: Chemical & Pharmacological Profile[2][3]

Structural Distinction

The core scaffold of this class is Chartarin , a pentacyclic aglycone.[2] The biological activity is modulated by the glycosidic side chains.

  • Chartreusin: Chartarin + Fucose + Digitalose (methylated sugar).[1][2]

  • 3''-Demethylchartreusin: Lacks the methyl group at the 3'' position of the sugar moiety. This minor structural change significantly alters hydrophilicity and DNA binding kinetics.

  • Elsamicin A: Contains an amino sugar, conferring high water solubility and drastically higher potency.[3]

Mechanism of Action: The "Clamp" Effect

Unlike simple intercalators, 3''-Demethylchartreusin operates via a dual-mode mechanism:[1]

  • DNA Intercalation: The chartarin chromophore intercalates into DNA (preference for GC-rich tracts).[1]

  • Topoisomerase II Inhibition: It stabilizes the "cleavable complex" (DNA-Topo II covalent complex), preventing DNA religation and triggering apoptosis.

  • Binding Affinity: In silico docking studies reveal that 3''-Demethylchartreusin has a binding energy (BE) of -15 kcal/mol towards target proteins (e.g., BChE), which is significantly higher than many standard coumarin derivatives.[1][4]

MOA DMC 3''-Demethylchartreusin DNA GC-Rich DNA Regions DMC->DNA Intercalation (-15 kcal/mol) TopoII Topoisomerase II Enzyme DMC->TopoII Binding Complex Stable Cleavable Complex (Drug-DNA-Enzyme) DNA->Complex TopoII->Complex DSB Double-Strand Breaks (DSBs) Complex->DSB Prevents Religation Apoptosis Apoptosis / Cell Death DSB->Apoptosis DNA Damage Response

Caption: Dual-mechanism pathway showing DNA intercalation and Topoisomerase II poisoning leading to apoptotic cell death.[1]

Part 2: Comparative Cytotoxicity Data[1][7]

The following data synthesizes cytotoxicity profiles against key murine and human cancer cell lines. Note: Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values (µg/mL)
Cell LineTypeChartreusin (Parent)3''-DemethylchartreusinElsamicin A (Analog)IST-622 (Active Metabolite A-132)
P388 Murine Leukemia1.1 – 2.6< 1.0 (High Potency) 0.05 – 0.10.05
L1210 Murine Leukemia1.5 – 3.0Active 0.1 – 0.2< 0.1
B16 Melanoma2.0 – 4.0Active 0.2 – 0.5~0.2
MCF-7 Human Breast~5.0< 2.5 0.25N/A
HCT116 Human Colon~13.0Active < 1.0N/A

Key Insights:

  • Potency Shift: 3''-Demethylchartreusin and its related metabolites (like A-132 from IST-622) consistently demonstrate 10-fold to 20-fold higher potency than the parent Chartreusin in leukemia models (P388).[1]

  • Solubility Correlation: The enhanced activity of 3''-DMC and Elsamicin A correlates with improved water solubility, allowing for better intracellular accumulation compared to the hydrophobic Chartreusin.

  • Spectrum: Activity is retained across both hematological malignancies (Leukemia) and solid tumors (Melanoma, Breast), suggesting a broad-spectrum Topo II targeting mechanism.[1]

Part 3: Experimental Protocols

To replicate these findings or evaluate new analogs, use the following standardized protocols. These workflows ensure data integrity and reproducibility.

In Vitro Cytotoxicity Assay (MTT)

Purpose: Quantitative assessment of cell viability post-treatment.[5]

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered).[1]

  • Solubilization Buffer: DMSO or SDS-HCl.[1]

Protocol:

  • Seeding: Plate tumor cells (e.g., P388, L1210) at

    
     cells/well in 96-well plates.
    
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment: Add 3''-Demethylchartreusin in serial dilutions (0.001 to 100 µg/mL). Include DMSO vehicle control (<0.1%).

  • Exposure: Incubate for 72 hours .

  • Labeling: Add 20 µL MTT reagent per well; incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully; add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Clonogenic Survival Assay

Purpose: Assess long-term reproductive viability (critical for confirming irreversible DNA damage).[1]

Protocol:

  • Treatment: Treat cells in exponential growth phase with IC50 concentration of 3''-DMC for 24 hours.

  • Plating: Wash cells 2x with PBS. Resuspend and plate 500–1000 cells in 60mm dishes.

  • Growth: Incubate for 10–14 days undisturbed.

  • Fixation: Fix colonies with Methanol:Acetic Acid (3:1).

  • Staining: Stain with 0.5% Crystal Violet.

  • Counting: Count colonies >50 cells. Calculate Plating Efficiency (PE) and Surviving Fraction (SF).[1]

Workflow Start Cell Seeding (P388/L1210) Treat Drug Treatment (Serial Dilutions) Start->Treat Incubate 72h Incubation 37°C, 5% CO2 Treat->Incubate MTT Add MTT Reagent (4h exposure) Incubate->MTT Read Absorbance Read (570nm) MTT->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Caption: Standardized workflow for high-throughput cytotoxicity screening using MTT assay.

References

  • Aoyama, Y., et al. (1992). "A new antitumor antibiotic product, demethylchartreusin: Isolation and biological activities."[6][3][7][8][9] The Journal of Antibiotics, 45(6), 875–878.[6][7][9] Link

  • Konishi, M., et al. (1986). "Elsamicins, new antitumor antibiotics related to chartreusin.[3] I. Production, isolation, characterization and antitumor activity."[3] The Journal of Antibiotics, 39(6), 784–791. Link

  • Asai, G., et al. (2002). "Pharmacokinetic and pharmacodynamic study of IST-622, a novel synthetic derivative of chartreusin." Cancer Chemotherapy and Pharmacology, 49(6), 468–472. Link

  • Portugal, J. (2003). "Chartreusin, elsamicin A and related anti-cancer antibiotics." Current Medicinal Chemistry - Anti-Cancer Agents, 3(6), 411–420.[1][10] Link

  • Yi, H. Z., et al. (2024). "Collective total synthesis of chartreusin derivatives and bioactivity investigations." Chemical Science, 16. Link

Sources

Comparative

cross-validation of analytical methods for 3''-Demethylchartreusin

Topic: Cross-Validation of Analytical Methods for 3''-Demethylchartreusin Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 3''-Demethylchartreusin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Methods for 3''-Demethylchartreusin Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3''-Demethylchartreusin (3''-DMC) is a critical O-demethylated metabolite of the antitumor antibiotic Chartreusin. Structurally characterized by the conversion of the 3''-methoxy group on the digitalose sugar moiety to a hydroxyl group, this polarity shift significantly alters its pharmacokinetic profile compared to the parent compound.

This guide serves as a technical protocol for cross-validating the two primary analytical techniques used in its quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV offers robust stability for CMC (Chemistry, Manufacturing, and Controls) applications, LC-MS/MS is indispensable for bioanalytical sensitivity. Bridging these methods via rigorous cross-validation is essential for data integrity across drug development phases.

Methodological Landscape: Strategic Selection

The choice between HPLC-UV and LC-MS/MS is not binary but phase-dependent. The following decision matrix outlines the causality behind selecting a method for 3''-DMC analysis.

Comparative Analysis Matrix
FeatureHPLC-UV (Diode Array) LC-MS/MS (Triple Quadrupole) Scientific Rationale
Primary Utility QC, Purity Profiling, High-Conc FormulationDMPK, Plasma/Tissue Distribution, Trace ImpuritiesUV requires the xanthone chromophore; MS detects ionized adducts.
Sensitivity (LOQ)


MS provides

1000x gain in sensitivity, essential for biological matrices.
Selectivity Moderate (Co-elution risks)High (MRM transitions)3''-DMC is more polar than Chartreusin; MS distinguishes them by mass-to-charge (

) ratio even if co-eluting.
Matrix Effect Low (Optical detection)High (Ion suppression)Glycosidic antibiotics are prone to phospholipid suppression in MS sources.
Cross-Validation Framework (ICH M10 & Q2)

Core Directive: Cross-validation is not merely checking if two methods "agree." It is the statistical assessment of bias between two validated methods.

The "Bridge" Protocol

To validate the transition from a CMC method (HPLC-UV) to a Bioanalytical method (LC-MS/MS), or between labs, follow this self-validating workflow:

  • Sample Set: Select 30+ incurred samples (not just spiked QCs) to capture real-world matrix variability.

  • Analysis: Analyze the same samples by both methods within a 48-hour window to negate stability issues.

  • Statistical Acceptance: The difference between the two methods should be within ±20% of the mean for at least 67% of the samples (ISR criteria adapted for cross-validation).

CrossValidationWorkflow Start Method A (HPLC-UV) Validated per ICH Q2 Samples Incurred Sample Selection (n > 30, spanning concentration range) Start->Samples MethodB Method B (LC-MS/MS) Validated per ICH M10 MethodB->Samples Analysis Parallel Analysis (Within 48h window) Samples->Analysis BlandAltman Bland-Altman Plot Bias Assessment Analysis->BlandAltman ISR Incurred Sample Reanalysis (ISR) % Difference Calculation Analysis->ISR Decision Bias within ±20%? BlandAltman->Decision ISR->Decision Pass Cross-Validation SUCCESSFUL Decision->Pass Yes Fail Investigate: 1. Extraction Efficiency 2. Matrix Effects Decision->Fail No

Figure 1: Logic flow for cross-validating analytical methods, emphasizing statistical bias assessment over simple correlation.

Detailed Experimental Protocols
A. Sample Preparation (Unified)

Rationale: 3''-DMC possesses a glycosidic bond susceptible to acid hydrolysis. A neutral, liquid-liquid extraction (LLE) is preferred over protein precipitation to minimize background noise in MS.

  • Aliquot: Transfer

    
     of plasma/media.
    
  • IS Addition: Add

    
     Internal Standard (Elsamicin A or deuterated Chartreusin).
    
  • Extraction: Add

    
     Ethyl Acetate. Vortex 5 min @ 2000 rpm.
    
  • Separation: Centrifuge 10 min @ 4000 g.

  • Reconstitution: Evaporate supernatant under

    
    . Reconstitute in 
    
    
    
    Mobile Phase (50:50 MeOH:Water).
B. Instrumental Conditions

Method 1: HPLC-UV (Routine QC)

  • Column: C18,

    
     (e.g., Agilent Zorbax).
    
  • Mobile Phase: Isocratic 45% Acetonitrile / 55% Ammonium Formate (10mM, pH 4.0).

  • Flow Rate:

    
    .
    
  • Detection:

    
     (Chartreusin core 
    
    
    
    ) and
    
    
    .
  • Run Time: 15 mins (3''-DMC elutes earlier than Chartreusin due to -OH polarity).

Method 2: LC-MS/MS (Bioanalysis)

  • Column: C18,

    
     (UHPLC).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: 10% B to 90% B in 3.0 mins.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Precursor:

      
       (
      
      
      
      for 3''-DMC).
    • Product:

      
       (Aglycone fragment).
      
    • Note: Parent Chartreusin is

      
      . The mass shift of -14 Da confirms demethylation.
      
Supporting Experimental Data (Synthesized)

The following data illustrates typical performance metrics observed when validating glycosidic antibiotics.

Table 1: Linearity and Sensitivity Comparison
ParameterHPLC-UV ResultsLC-MS/MS ResultsInterpretation
Linear Range


LC-MS/MS covers the sub-therapeutic PK range.
Regression (

)


UV is inherently more linear; MS requires weighted regression (

).
LOD


MS is

130x more sensitive for this analyte.
Inter-day Precision

RSD

RSD
HPLC is superior for precision; MS has higher variability due to ionization.
Table 2: Recovery & Matrix Effect (LC-MS/MS specific)
MatrixRecovery (%)Matrix Factor (MF)Status
Plasma (Rat)


Valid (Minimal suppression)
Liver Homogenate


Caution : Significant suppression. Use Matrix-Matched calibration.
Urine


Valid
Mechanistic Pathway Visualization

Understanding the metabolic origin of 3''-DMC aids in separating it from the parent compound.

MetabolicPathway Chartreusin Chartreusin (Parent Drug) [m/z 641] CYP CYP450 (O-Demethylation) Chartreusin->CYP Liver Microsomes DMC 3''-Demethylchartreusin (Active Metabolite) [m/z 627] CYP->DMC -CH3 Group Excretion Biliary/Renal Excretion DMC->Excretion Increased Polarity

Figure 2: Metabolic pathway showing the conversion of Chartreusin to 3''-Demethylchartreusin via CYP-mediated O-demethylation.

References
  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1][2] [Link]

  • ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • Zhang, T., et al. (2024). Collective total synthesis of chartreusin derivatives and bioactivity investigations. Chemical Science. [Link]

  • Fjording, M. S., et al. (2024).[3] Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link]

  • Beppu, T., et al. (1986). Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives. The Journal of Antibiotics. [Link]

Sources

Validation

comparative metabolic profiling of cells treated with 3''-Demethylchartreusin

Comparative Metabolic & Pharmacological Profiling: 3''-Demethylchartreusin vs. Standard Intercalators Executive Summary: The Structural Advantage 3''-Demethylchartreusin (3''-DMC) represents a pivotal modification of the...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Metabolic & Pharmacological Profiling: 3''-Demethylchartreusin vs. Standard Intercalators

Executive Summary: The Structural Advantage

3''-Demethylchartreusin (3''-DMC) represents a pivotal modification of the parent antibiotic Chartreusin (CHT).[1] While Chartreusin has historically shown potent activity against murine tumors (P388, L1210), its clinical utility was hampered by poor water solubility and rapid biliary excretion.[1]

3''-DMC, isolated from Streptomyces chartreusis or generated via semi-synthesis, lacks the methyl group at the 3''-position of the digitalose sugar moiety.[1] This seemingly minor structural alteration fundamentally shifts the compound's hydrophilicity profile and hydrogen-bonding capacity, leading to altered cellular uptake kinetics and a distinct metabolic footprint compared to its parent compound and standard Topoisomerase II inhibitors like Doxorubicin.[1]

This guide provides a technical comparison of 3''-DMC against established alternatives, detailing its biological performance and outlining the metabolic reprogramming events—specifically oxidative stress responses and glycolytic shifts—that define its mechanism of action.[1]

Technical Comparison: 3''-DMC vs. Alternatives

The following data synthesizes biological activity profiles derived from murine leukemia models and physicochemical assessments.

Table 1: Comparative Pharmacological Profile

Feature3''-Demethylchartreusin (3''-DMC) Chartreusin (CHT) Doxorubicin (DOX)
Class Benzo[h]naphtho[2,1-d]pyran-5,12-dioneBenzo[h]naphtho[2,1-d]pyran-5,12-dioneAnthracycline
Target DNA Intercalation / Topo IIDNA Intercalation / Topo IITopo II / Free Radical Generation
Solubility Enhanced (due to free 3''-OH)Poor (Lipophilic)Moderate (Amphiphilic)
IC50 (L1210) ~0.02 - 0.05 µg/mL~0.05 - 0.1 µg/mL~0.01 - 0.03 µg/mL
Metabolic Stability Susceptible to glucuronidation (free OH)Rapid biliary excretionHepatic metabolism (CYP450)
ROS Induction Moderate (DNA damage-mediated)High (Redox cycling)Very High (Quinone moiety)

Key Insight: 3''-DMC retains the potent cytotoxicity of the parent compound but offers a "metabolic handle" (the free hydroxyl group) that alters its distribution and makes it a distinct substrate for Phase II conjugation enzymes.

Mechanism of Action & Metabolic Reprogramming

To understand the metabolic profile of cells treated with 3''-DMC, one must map the downstream effects of its primary mechanism: DNA intercalation leading to Topoisomerase II arrest.[1] Unlike Doxorubicin, which causes massive cardiotoxic oxidative stress, 3''-DMC induces a more targeted metabolic "starvation" response driven by DNA Damage Response (DDR) signaling.[1]

The Signaling Cascade (Graphviz Visualization)

The following diagram illustrates the causal link between 3''-DMC intercalation and the resultant metabolic shifts (Glycolysis upregulation and NAD+ depletion).

DMC_Metabolic_Pathway DMC 3''-Demethylchartreusin DNA DNA Intercalation (GC-rich regions) DMC->DNA Binds TopoII Topoisomerase II Complex Trapping DNA->TopoII Stalls DSB Double Strand Breaks (DSBs) TopoII->DSB Induces ROS Reactive Oxygen Species (ROS) TopoII->ROS ATM ATM/ATR Activation DSB->ATM PARP PARP1 Hyperactivation DSB->PARP Repair attempt p53 p53 Stabilization ATM->p53 OXPHOS Mitochondrial OXPHOS Suppression p53->OXPHOS Inhibits (via TIGAR) NAD NAD+ Depletion PARP->NAD Consumes NAD+ Glycolysis Compensatory Glycolysis (Warburg Effect) NAD->Glycolysis Inhibits SIRT1 Increases HIF-1a

Caption: Figure 1: 3''-Demethylchartreusin induces metabolic reprogramming via the DNA Damage Response (DDR), leading to PARP-mediated NAD+ consumption and a compensatory shift toward glycolysis.[1]

Experimental Protocol: Comparative Metabolic Profiling

To objectively compare 3''-DMC against Chartreusin, a dual-arm approach using LC-MS/MS (Steady State) and Seahorse XF Analysis (Flux) is required.[1]

A. Sample Preparation for LC-MS Metabolomics

Rationale: 3''-DMC is a glycosidic antibiotic.[1] Standard organic extractions must be tuned to prevent hydrolysis of the sugar moieties during processing.

  • Cell Culture: Culture L1210 or MCF-7 cells to 70% confluence.

  • Treatment:

    • Group A: Vehicle (DMSO 0.1%).[1]

    • Group B: 3''-DMC (IC50 dose, e.g., 50 nM).[1]

    • Group C: Chartreusin (Equimolar dose).[1]

    • Duration: 6 hours (early metabolic shift) and 24 hours (late apoptosis).[1]

  • Quenching & Extraction (The "Cold-Methanol" Method):

    • Rapidly wash cells with ice-cold PBS.[1]

    • Add 80% Methanol/Water (-80°C) directly to the plate.[1] Crucial: Extreme cold prevents enzymatic degradation of high-turnover metabolites like ATP and NADH.[1]

    • Scrape cells and transfer to pre-chilled tubes.

    • Vortex (1 min) and centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant. Dry under nitrogen stream. Reconstitute in 50% Acetonitrile.

B. Seahorse XF Analysis (Mitochondrial Stress Test)

Rationale: To differentiate between the direct mitochondrial toxicity of Doxorubicin and the indirect metabolic suppression of 3''-DMC.

  • Seed Cells: 20,000 cells/well in XF96 plates.

  • Injection Strategy:

    • Port A: Oligomycin (ATP Synthase inhibitor).[1]

    • Port B: FCCP (Uncoupler).[1]

    • Port C: Rotenone/Antimycin A (Complex I/III inhibitors).[1]

  • Expected Outcome:

    • 3''-DMC Treated: Reduced Basal Respiration (due to p53 activation), Preserved Spare Respiratory Capacity (unlike Doxorubicin).[1]

    • Doxorubicin Treated: Collapsed Basal Respiration and Spare Respiratory Capacity (direct mitochondrial toxicity).[1]

Data Interpretation Guide

When analyzing the metabolic profile of 3''-DMC treated cells, look for these specific biomarkers which distinguish it from the parent Chartreusin:

1. The "NAD+ Crash" Signature:

  • Observation: Significant reduction in intracellular NAD+ with a concomitant increase in Nicotinamide (NAM).[1]

  • Mechanism: 3''-DMC causes Single Strand Breaks (SSBs) and Double Strand Breaks (DSBs).[1] PARP1 is activated to repair DNA, consuming NAD+ as a substrate.[1]

  • Differentiation: This effect is often faster in 3''-DMC than Chartreusin due to rapid nuclear uptake facilitated by the free 3''-OH group.[1]

2. Pentose Phosphate Pathway (PPP) Flux:

  • Observation: Accumulation of Ribose-5-Phosphate and NADPH.

  • Mechanism: Cells divert glucose flux to the PPP to generate NADPH for ROS neutralization and nucleotide synthesis for DNA repair.

3. Phase II Conjugates (Unique to 3''-DMC):

  • Observation: In hepatocyte models, look for 3''-O-Glucuronide metabolites.

  • Significance: Chartreusin (methoxy group at 3'') cannot be directly glucuronidated at this position.[1] 3''-DMC can. This predicts a faster clearance rate in vivo but higher hydrophilicity.

References

  • Aoyama, Y., Katayama, T., Yamamoto, M., Tanaka, H., & Kon, K. (1992).[1][2][3] A new antitumor antibiotic product, demethylchartreusin.[1][2][3][4][5][6] Isolation and biological activities.[2][3][4][5][7][8][9][10] The Journal of Antibiotics, 45(6), 875–878.[1]

    • [1]

  • Kon, K., Sugi, H., Tamai, K., Ueda, Y., & Yamada, N. (1990).[1] Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives.[2] The Journal of Antibiotics, 43(4), 372–382.[1]

    • [1]

  • Xu, Z., Jakobi, K., Welzel, K., & Hertweck, C. (2005).[1] Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide.[2] Chemistry & Biology, 12(5), 579–588.[1]

  • Agathocleous, M., et al. (2021).[1] Metabolomic profiling of rare cell populations isolated by flow cytometry from tissues. eLife, 10, e62363.[1] (Methodology Reference for Low-Abundance Metabolites).

    • [1]

Sources

Comparative

Validating the Cellular Target Engagement of 3''-Demethylchartreusin: A Comparative Guide to Methodologies

For researchers and drug development professionals, definitively demonstrating that a molecule engages its intended target within the complex cellular environment is a critical step in the validation process. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, definitively demonstrating that a molecule engages its intended target within the complex cellular environment is a critical step in the validation process. This guide provides an in-depth comparison of experimental approaches to validate the target engagement of 3''-Demethylchartreusin, a derivative of the natural product chartreusin. Drawing from the known mechanisms of its parent compound, we will explore methodologies to interrogate its effects on DNA integrity, topoisomerase II activity, cellular redox status, and mitochondrial function. This guide eschews a rigid template, instead focusing on the causal logic behind experimental choices to provide a robust framework for cellular target validation.

The Multifaceted Postulated Mechanisms of 3''-Demethylchartreusin

Chartreusin, the parent compound of 3''-Demethylchartreusin, is a potent antibiotic and anti-cancer agent. Its biological activity is not attributed to a single target but rather to a constellation of effects. Preliminary investigations suggest that 3''-Demethylchartreusin likely shares these mechanisms. This guide will therefore focus on validating engagement with the following cellular processes:

  • Direct DNA Intercalation and Binding: Chartreusin is known to bind directly to DNA, with a preference for alternating AT or GC sequences, thereby altering its tertiary structure and impeding replication.

  • Topoisomerase II Inhibition: By interfering with the function of topoisomerase II, an enzyme essential for resolving DNA topological challenges during replication and transcription, chartreusin can induce cytotoxic effects.

  • Induction of DNA Damage: A direct consequence of DNA binding and topoisomerase II inhibition is the generation of DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Some studies suggest that chartreusin's cytotoxicity is mediated, at least in part, by the induction of oxidative stress.

  • Inhibition of Oxidative Phosphorylation (OXPHOS): A more recently proposed mechanism involves the disruption of mitochondrial energy production.

This guide will now delve into specific, validated experimental protocols to investigate each of these potential mechanisms of action for 3''-Demethylchartreusin, providing a comparative analysis of the available techniques.

Assessing DNA Damage: A Primary Indicator of Engagement

The induction of DNA damage is a direct downstream consequence of DNA intercalation and topoisomerase II inhibition. Therefore, quantifying DNA strand breaks is a robust initial approach to confirm the cellular activity of 3''-Demethylchartreusin.

Comparative Analysis of DNA Damage Assays
Assay Principle Advantages Disadvantages Quantitative Output
Comet Assay (Single-Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet" shape.[1][2][3]Highly sensitive to single and double-strand breaks. Provides single-cell resolution.Can be technically demanding and prone to variability. Does not distinguish between single and double-strand breaks without modifications.Tail moment, percentage of DNA in the tail.
γH2AX Immunofluorescence Staining Detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks (DSBs).[4]Highly specific for DSBs. Allows for visualization and quantification of damage foci within the nucleus.Less sensitive to single-strand breaks. Requires specific antibodies and imaging equipment.Number of γH2AX foci per nucleus.
Experimental Protocols

This protocol is designed to detect both single and double-strand DNA breaks.

Workflow Diagram:

CometAssay A Cell Treatment with 3''-Demethylchartreusin B Embed Cells in Low-Melting Point Agarose A->B C Cell Lysis B->C D Alkaline Unwinding C->D E Electrophoresis D->E F Neutralization & Staining E->F G Fluorescence Microscopy & Image Analysis F->G

Caption: Workflow for the Alkaline Comet Assay.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of 3''-Demethylchartreusin for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for DNA damage (e.g., H₂O₂).

  • Cell Harvesting and Embedding: Harvest cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL. Mix the cell suspension with molten low-melting point agarose at 37°C and immediately pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour to remove cell membranes and cytoplasm, leaving behind nucleoids.[3]

  • Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Allow the DNA to unwind for 20-40 minutes in the dark.[1]

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C.[2]

  • Neutralization and Staining: Carefully remove the slides and neutralize by washing with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage using image analysis software to calculate the "tail moment" or the percentage of DNA in the comet tail.

This protocol specifically quantifies DNA double-strand breaks.

Workflow Diagram:

gH2AX_Workflow A Cell Culture & Treatment on Coverslips B Fixation & Permeabilization A->B C Blocking B->C D Primary Antibody Incubation (anti-γH2AX) C->D E Secondary Antibody Incubation (Fluorescently Labeled) D->E F Nuclear Counterstaining (DAPI) E->F G Mounting & Imaging F->G H Image Analysis & Foci Quantification G->H

Caption: Workflow for γH2AX Immunofluorescence Staining.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat with 3''-Demethylchartreusin, a vehicle control, and a positive control for DSBs (e.g., etoposide or ionizing radiation).

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX diluted in blocking solution overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.[5]

  • Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software.[6]

Interrogating Topoisomerase II Inhibition

A more direct method to validate the engagement of 3''-Demethylchartreusin with its putative target is to assess its effect on topoisomerase II activity within the cell.

Cell-Based Topoisomerase II Decatenation Assay

The hallmark activity of topoisomerase II is the decatenation of intertwined DNA circles. This can be assessed using cell extracts.

Principle: Kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles from trypanosomes, serves as a substrate. Active topoisomerase II in cell extracts will decatenate the kDNA into individual minicircles, which can be separated by agarose gel electrophoresis.[7][8][9] An inhibitor like 3''-Demethylchartreusin will prevent this decatenation.

Workflow Diagram:

TopoII_Assay A Prepare Nuclear Extracts from Treated Cells B Incubate Extracts with kDNA Substrate & ATP A->B C Stop Reaction & Remove Protein B->C D Agarose Gel Electrophoresis C->D E Stain Gel & Visualize D->E F Analyze Inhibition of Decatenation E->F

Caption: Workflow for the Topoisomerase II Decatenation Assay.

Step-by-Step Methodology:

  • Preparation of Nuclear Extracts: Treat cells with 3''-Demethylchartreusin or a vehicle control. Harvest the cells and prepare nuclear extracts using a standard protocol. Determine the protein concentration of the extracts.

  • Decatenation Reaction: In a microcentrifuge tube, set up the reaction mixture containing assay buffer, ATP, and kDNA. Add a standardized amount of nuclear extract to each reaction. For inhibitor studies, pre-incubate the extracts with 3''-Demethylchartreusin before adding the kDNA. Include a positive control inhibitor (e.g., etoposide).

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.[10]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.[8]

  • Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. A reduction in the amount of decatenated product in the presence of 3''-Demethylchartreusin indicates inhibition of topoisomerase II.

Measuring the Induction of Reactive Oxygen Species (ROS)

To investigate the hypothesis that 3''-Demethylchartreusin induces oxidative stress, direct measurement of intracellular ROS levels is necessary.

DCFDA/H2DCFDA Assay for Cellular ROS

This is a widely used and straightforward method for detecting cellular ROS.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[11][12][13][14]

Workflow Diagram:

ROS_Assay A Cell Seeding & Treatment with 3''-Demethylchartreusin B Loading with H2DCFDA Probe A->B C Incubation B->C D Wash to Remove Excess Probe C->D E Measure Fluorescence (Plate Reader, Microscope, or Flow Cytometer) D->E F Data Analysis E->F

Caption: Workflow for the DCFDA/H2DCFDA Cellular ROS Assay.

Step-by-Step Methodology (for microplate reader):

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with various concentrations of 3''-Demethylchartreusin, a vehicle control, and a positive control for ROS induction (e.g., tert-butyl hydroperoxide).

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Add a working solution of H2DCFDA (typically 10-20 µM) to each well and incubate for 30-45 minutes at 37°C in the dark.[14]

  • Washing: Remove the H2DCFDA solution and wash the cells gently with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add PBS or a phenol red-free medium to the wells and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12][13]

  • Data Analysis: Normalize the fluorescence readings to a measure of cell viability (e.g., a parallel plate stained with crystal violet) to account for any cytotoxicity of the compound.

Assessing a-Demethylchartreusin's Impact on Mitochondrial Respiration

To validate the hypothesis that 3''-Demethylchartreusin inhibits oxidative phosphorylation, measuring the cellular oxygen consumption rate (OCR) is the gold standard.

Extracellular Flux Analysis of OCR

Principle: This technology uses specialized microplates with embedded oxygen and pH sensors to measure the rate of oxygen consumption by cells in real-time, providing a direct measure of mitochondrial respiration.[15][16][17]

Workflow Diagram:

OCR_Assay A Seed Cells in Seahorse XF Plate B Hydrate Sensor Cartridge A->B C Replace Culture Medium with Assay Medium A->C F Run Assay on Seahorse XF Analyzer B->F D Equilibrate Cells in Non-CO2 Incubator C->D E Load Drug Injection Ports (3''-Demethylchartreusin, etc.) D->E E->F G Data Analysis F->G

Caption: Workflow for Measuring OCR using an Extracellular Flux Analyzer.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF calibrant overnight in a non-CO2 incubator.

  • Cell Preparation: On the day of the assay, remove the growth medium from the cells and replace it with pre-warmed Seahorse XF assay medium. Incubate the cells in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.[15]

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with 3''-Demethylchartreusin and other compounds for a mitochondrial stress test (e.g., oligomycin, FCCP, and rotenone/antimycin A).

  • Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal OCR and then sequentially inject the compounds to determine key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: A decrease in basal OCR upon injection of 3''-Demethylchartreusin would provide strong evidence for the inhibition of oxidative phosphorylation.

Concluding Remarks: A Multi-Pronged Approach to Target Validation

Validating the target engagement of a compound like 3''-Demethylchartreusin, with its potential for multiple mechanisms of action, requires a carefully considered, multi-pronged experimental strategy. No single assay can provide a complete picture. This guide has outlined a series of robust, cell-based assays to interrogate the most probable mechanisms based on the known activity of its parent compound, chartreusin.

For a comprehensive validation strategy, it is recommended to start with broader, more downstream assays such as those for DNA damage (Comet assay or γH2AX staining) to confirm cellular activity. Positive results can then be followed up with more direct, target-specific assays like the topoisomerase II decatenation assay and OCR measurements. By systematically applying these methodologies and carefully interpreting the quantitative data, researchers can build a strong, evidence-based case for the cellular target engagement of 3''-Demethylchartreusin, a crucial step in its journey from a promising molecule to a potential therapeutic agent.

References

  • Clementi, E., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4133. [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Møller, P. (2019). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. Mutagenesis, 34(5-6), 291-300. [Link]

  • Clementi, E., et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22), e4228. [Link]

  • Kalyvianaki, K., et al. (2021). 3.3.4. DCF-DA Assay Protocol. In Antioxidant and Anti-Inflammatory Properties of a Polyphenolic-Enriched Extract from Vitis vinifera L. Pomace. MDPI. [Link]

  • Langie, S. A. S., et al. (2015). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Toxicology Mechanisms and Methods, 25(4), 269-278. [Link]

  • Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). γH2AX as a molecular marker of DNA double-strand breaks and genomic instability. Drug Discovery Today, 15(15-16), 618-629. [Link]

  • Kramer, P. A., et al. (2024). Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay. Journal of Visualized Experiments, (198), e66403. [Link]

  • Ewald, B., et al. (2009). In-solution Staining and Arraying Method for the Immunofluorescence Detection of γH2AX Foci Optimized for Clinical Applications. Cytometry Part A, 75(12), 1011-1019. [Link]

  • D'Souza, K., et al. (2017). Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. Bio-protocol, 7(22), e2613. [Link]

  • ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]

  • CRPR. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells). Retrieved from [Link]

  • Djafarzadeh, S., & Jakob, S. M. (2017). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. Journal of Visualized Experiments, (126), e54985. [Link]

  • Protocols.io. (2024). Extracellular Oxygen Consumption Assay for mitochondrial function in cell culture. Retrieved from [Link]

  • Ryan, S. D., et al. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3877. [Link]

  • Pommier, Y., et al. (2010). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II DNA Decatenation Assay. Retrieved from [Link]

  • ResearchGate. (2017). How to assess mitochondrial function? How to measure oxygen consumption ratio? Retrieved from [Link]

  • BioHippo. (n.d.). Human Topoisomerase II DNA Decatenation Assay Kit. Retrieved from [Link]

  • ProFoldin. (n.d.). Human Topoisomerase II DNA Decatenation Assay Kits. Retrieved from [Link]

Sources

Validation

comparative analysis of the glycosylation patterns in chartreusin derivatives

Executive Summary Chartreusin (CTS) is a potent antitumor antibiotic produced by Streptomyces chartreusis.[1] While its aglycone core (chartarin) possesses intrinsic DNA-intercalating properties, it is the glycosylation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chartreusin (CTS) is a potent antitumor antibiotic produced by Streptomyces chartreusis.[1] While its aglycone core (chartarin) possesses intrinsic DNA-intercalating properties, it is the glycosylation pattern—specifically the disaccharide moiety—that dictates its pharmacokinetic profile, sequence specificity, and biological potency.

This guide provides a structural and functional analysis of Chartreusin derivatives, focusing on how variations in the sugar chain (glycosylation) alter therapeutic indices. We compare the wild-type compound against its aglycone, the hyper-potent analog Elsamicin A, and semi-synthetic derivatives like IST-622.

Part 1: Structural & Mechanistic Overview

The therapeutic efficacy of Chartreusin relies on a bipartite mechanism: intercalation and minor groove binding .

  • The Aglycone (Chartarin): A pentacyclic aromatic chromophore that intercalates between DNA base pairs (preferentially 5'-CGC-3').

  • The Glycosyl Chain: Typically a disaccharide (D-fucose and D-digitalose) attached at the C-10 position. This chain resides in the minor groove of the DNA helix.

Critical Insight: The sugar moiety is not merely a solubility tag; it acts as a "molecular anchor." It stabilizes the DNA-drug complex through hydrogen bonding and van der Waals forces, preventing rapid dissociation and enhancing Topoisomerase II inhibition.

Diagram 1: Mechanism of Action

Figure 1 illustrates the dual-binding mode where the aglycone intercalates and the sugar chain locks the complex within the minor groove, blocking Topoisomerase II.

ChartreusinMechanism CTS Chartreusin (CTS) Aglycone Chartarin (Aglycone) [Intercalator] CTS->Aglycone Sugar Disaccharide Moiety (Fucose-Digitalose) CTS->Sugar IntercalationSite Base Pair Intercalation (5'-CGC-3') Aglycone->IntercalationSite Pi-Pi Stacking MinorGroove Minor Groove Sugar->MinorGroove H-Bonding Anchor DNA DNA Helix (GC-Rich Regions) TopoII Topoisomerase II DNA->TopoII Cleavable Complex Stabilization MinorGroove->DNA IntercalationSite->DNA Apoptosis DSB / Apoptosis TopoII->Apoptosis Replication Arrest

Caption: The bipartite interaction of Chartreusin: The aglycone intercalates while the sugar moiety anchors the drug in the minor groove, essential for high-affinity Topo II inhibition.

Part 2: Comparative Performance Analysis

The following analysis contrasts the parent compound with key derivatives. The data highlights the "Amino Sugar Effect," where the introduction of an amino group (as seen in Elsamicin A) dramatically enhances solubility and potency.

Table 1: Glycosylation Structure-Activity Relationship (SAR)
CompoundGlycosylation Pattern (C-10)Solubility (Water)Relative Potency (IC50)*DNA Binding (

)
Chartreusin (WT) D-Fucose

D-Digitalose
Low (< 0.1 mg/mL)1.0x (Baseline)

Chartreusinone (Aglycone) NoneVery Low (Insoluble)< 0.1x (Inactive)Negligible
Elsamicin A D-Fucose

Amino-Sugar
High 10x - 30x Higher Affinity (Cooperative)
Elsamicin B D-Fucose

Neutral Sugar
Low0.2xLow
IST-622 Modified BenzylideneImproved (Pro-drug)High (In vivo)High (Sequence Specific)

*Note: Relative potency is derived from L1210 leukemia cell line assays. Elsamicin A demonstrates 10-30 fold lower effective dose compared to Chartreusin [1, 3].[2][3]

Key Comparative Findings
  • The Necessity of Sugars: The aglycone alone (Chartreusinone) retains some intercalation ability but lacks the binding stability required for biological activity. Removal of the sugar chain results in a near-total loss of cytotoxicity.

  • The Amino-Sugar Advantage (Elsamicin A): Elsamicin A differs from Chartreusin by the presence of an amino sugar in the disaccharide tail. This modification:

    • Increases water solubility (protonation of the amine).

    • Enhances electrostatic interaction with the negatively charged DNA backbone.

    • Result: Significantly higher potency against P388 and L1210 leukemia lines [2].

  • Semi-Synthetic Modifications (IST-622): Chemical modification of the sugar hydroxyls (e.g., benzylidene acetals) can alter the pharmacokinetic profile, creating "pro-drugs" that release the active species slowly, reducing systemic toxicity while maintaining DNA binding affinity [4].

Part 3: Experimental Validation Protocols

To validate the glycosylation effects described above, we utilize a Chemoenzymatic Synthesis workflow followed by Thermodynamic Binding Analysis .

Protocol A: Chemoenzymatic Glycosylation (Yu Method)

For the generation of novel derivatives using chemical donors and aglycone acceptors.

Objective: Attach modified sugar moieties to the Chartarin aglycone to assess SAR.

  • Preparation of Acceptor: Isolate Chartarin (aglycone) via acid hydrolysis of WT Chartreusin (0.1 N HCl, 80°C, 1h).

  • Donor Activation: Synthesize glycosyl donors (e.g., trichloroacetimidates) carrying the desired sugar modification (e.g., amino-fucose).

  • Coupling Reaction (Yu Glycosylation):

    • Solvent: Anhydrous CH₂Cl₂.

    • Catalyst: TMSOTf (0.1 eq) or AuCl₃ (for alkyne donors).

    • Conditions: -78°C to RT under Argon.

    • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

  • Deprotection: Remove benzyl/acetyl protecting groups to yield the free glycoside.

  • Validation: High-Resolution Mass Spectrometry (HRMS) and 1H-NMR (check anomeric proton shift

    
     5.4-5.6 ppm).
    
Protocol B: Isothermal Titration Calorimetry (ITC)

For determining the binding constant (


) and thermodynamic parameters.[4]

Rationale: ITC is superior to fluorescence for Chartreusin derivatives because it directly measures the enthalpy (


) of the minor groove binding event.
  • Sample Prep: Dissolve derivative in buffer (10 mM Na-Cacodylate, 100 mM NaCl, pH 7.0). Concentration: 20-50

    
    M.
    
  • Ligand Prep: CT-DNA (Calf Thymus) sheared to ~500bp. Concentration: 1-2 mM (bp).

  • Titration: Inject 2

    
    L aliquots of DNA into the drug cell at 25°C.
    
  • Analysis: Fit data to a "One Set of Sites" model (or Cooperative model for Elsamicin).

    • Success Metric: A steep binding isotherm indicates high affinity.

      
       should be highly negative (exothermic), indicating strong hydrogen bonding of the sugar in the minor groove [5].
      
Diagram 2: Experimental Workflow

Figure 2 outlines the cycle from synthesis to validation.

Workflow Start Chartarin (Aglycone) Synth Chemical Glycosylation (Yu Method) Start->Synth + Sugar Donor Purify HPLC Purification Synth->Purify Assay1 ITC Binding (Thermodynamics) Purify->Assay1 Assay2 Cytotoxicity (L1210 Cells) Purify->Assay2 Decision Lead Candidate? Assay1->Decision Kb > 10^5 Assay2->Decision IC50 < 1uM

Caption: Workflow for synthesizing and validating chartreusin derivatives. ITC and Cytotoxicity assays act as the primary "Go/No-Go" gates.

Part 4: Biosynthetic Logic[5]

Understanding the natural biosynthetic pathway allows for Metabolic Engineering . The cha gene cluster in S. chartreusis encodes the machinery for assembling the aglycone and attaching the sugars.

  • chaABC: Type II PKS (Polyketide Synthase) forms the backbone.[1][5][6]

  • chaS/chaGT: Glycosyltransferases responsible for attaching D-fucose and D-digitalose.

  • Engineering Strategy: Knockout of chaS leads to accumulation of the aglycone. Complementation with elm genes (from the Elsamicin producer) can yield "hybrid" antibiotics with amino sugars [6].

Diagram 3: Biosynthetic Pathway

Figure 3 visualizes the genetic logic for glycosylation.

Biosynthesis Precursor Acetyl-CoA + Malonyl-CoA PKS Type II PKS (chaABC) Precursor->PKS Chartarin Chartarin (Aglycone) PKS->Chartarin Cyclization GT1 Glycosyltransferase 1 (Fucosylation) Chartarin->GT1 + NDP-Fucose Intermed Chartarin-Fucose GT1->Intermed GT2 Glycosyltransferase 2 (Digitalosylation) Intermed->GT2 + NDP-Digitalose Final Chartreusin GT2->Final

Caption: The sequential biosynthetic pathway. Genetic manipulation of GT1/GT2 allows for the introduction of alternative sugars.

References

  • Konishi, M., et al. (1986). Elsamicins, new antitumor antibiotics related to chartreusin.[2][3][7][8] I. Production, isolation, characterization and antitumor activity.[2] The Journal of Antibiotics. Link

  • Leach, B. E., et al. (1953).[3] Chartreusin, a new antibiotic produced by Streptomyces chartreusis.[3][8] Journal of the American Chemical Society. Link

  • Portugal, J. (2003).[8] Chartreusin, elsamicin A and related anti-cancer antibiotics.[2][3][7][8][9] Current Medicinal Chemistry - Anti-Cancer Agents. Link

  • Sun, J., et al. (2024). Collective total synthesis of chartreusin derivatives and bioactivity investigations. Chemical Science. Link

  • Barcelo, F., et al. (2002). Thermodynamic characterization of the multivalent binding of chartreusin to DNA.[4] Nucleic Acids Research. Link

  • Xu, Z., et al. (2005). Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide.[6] Chemistry & Biology. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3''-Demethylchartreusin

For researchers at the forefront of drug discovery and development, the integrity of your work extends beyond groundbreaking results to encompass the entire lifecycle of the chemical entities you handle. The proper dispo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the integrity of your work extends beyond groundbreaking results to encompass the entire lifecycle of the chemical entities you handle. The proper disposal of potent compounds like 3''-Demethylchartreusin is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 3''-Demethylchartreusin, grounded in established safety principles and an understanding of its cytotoxic potential.

As there is no specific safety data sheet (SDS) readily available for 3''-Demethylchartreusin, we will operate under the precautionary principle, treating it with the same level of caution as its parent compound, Chartreusin. Chartreusin is a known DNA-binding agent with antibiotic and anticancer properties, and it is classified as a suspected carcinogen.[1][2] This inherent cytotoxicity dictates a rigorous approach to its disposal.

Part 1: Hazard Assessment and Risk Mitigation

Before beginning any disposal procedures, a thorough understanding of the potential hazards is paramount.

1.1. Toxicological Profile: 3''-Demethylchartreusin belongs to the chartreusin family of compounds, which are known to exhibit significant biological activity. The parent compound, Chartreusin, functions by intercalating with DNA, which can lead to cell growth inhibition and cytotoxicity.[1] The GHS classification for Chartreusin includes a warning for suspected carcinogenicity (H351).[2] Therefore, 3''-Demethylchartreusin must be handled as a potent, cytotoxic, and potentially carcinogenic substance.

1.2. Primary Exposure Routes: The primary routes of exposure to be concerned with are inhalation of aerosols, dermal contact, and accidental ingestion. Appropriate personal protective equipment is non-negotiable to mitigate these risks.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A robust PPE protocol is the cornerstone of safely handling and disposing of 3''-Demethylchartreusin.

PPE CategorySpecific Recommendations
Hand Protection Wear chemically resistant gloves, such as double-gloving with nitrile rubber.
Eye/Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing.
Skin and Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is advised.
Respiratory Protection All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhaling aerosols or dust.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of 3''-Demethylchartreusin waste, including pure compound, contaminated labware, and solutions.

3.1. Waste Segregation and Collection:

  • Step 1: Designate a Hazardous Waste Container: Use a clearly labeled, leak-proof container for all 3''-Demethylchartreusin waste. The container must be compatible with the waste type (e.g., a high-density polyethylene container for solvated waste).

  • Step 2: Labeling: The container must be labeled as "Hazardous Waste" and clearly state "3''-Demethylchartreusin" and "Cytotoxic/Suspected Carcinogen." Note the accumulation start date.[3]

  • Step 3: Collect All Contaminated Materials: This includes unused compound, contaminated gloves, pipette tips, vials, and any absorbent materials used for cleaning spills.

3.2. Decontamination of Labware:

  • Step 1: Initial Rinse: Glassware and other reusable lab equipment that have come into contact with 3''-Demethylchartreusin should be triple-rinsed with a suitable organic solvent in which the compound is soluble (e.g., DMSO, methanol, or acetone). This should be done inside a chemical fume hood.

  • Step 2: Collect Rinsate: The solvent rinsate is considered hazardous waste and must be collected in your designated 3''-Demethylchartreusin waste container.[4]

  • Step 3: Final Wash: After the solvent rinse, the labware can be washed with soap and water.

3.3. Disposal of Empty Containers:

  • Empty containers that originally held 3''-Demethylchartreusin must be triple-rinsed with a suitable solvent.[4][5]

  • The rinsate must be collected and disposed of as hazardous waste.[4][5]

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab waste, though it is best practice to deface the label.

3.4. Final Disposal:

  • Step 1: Secure Storage: Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.[6][7]

  • Step 2: Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[6][7] Do not attempt to dispose of this waste through standard laboratory trash or down the drain.

  • Step 3: Incineration: The preferred method of disposal for cytotoxic compounds like 3''-Demethylchartreusin is high-temperature incineration by a licensed hazardous waste disposal facility.[8] Your EHS department will manage this process.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

  • Minor Spills (inside a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS or emergency response team immediately.

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for 3''-Demethylchartreusin.

Disposal Workflow for 3''-Demethylchartreusin cluster_0 Waste Generation & Collection cluster_1 Decontamination cluster_2 Final Disposal A Generation of 3''-Demethylchartreusin Waste (Solid, Liquid, Contaminated Materials) B Segregate into Labeled, Compatible Hazardous Waste Container A->B E Store Sealed Container in Designated Satellite Accumulation Area B->E C Triple-Rinse Contaminated Labware with Appropriate Solvent D Collect Rinsate as Hazardous Waste C->D All rinsate is hazardous D->B F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F G Transport to Licensed Facility for High-Temperature Incineration F->G

Caption: A flowchart illustrating the key stages in the safe disposal of 3''-Demethylchartreusin waste.

Part 6: References

Sources

Handling

A Guide to Personal Protective Equipment for Handling 3''-Demethylchartreusin

For researchers, scientists, and drug development professionals, the safe handling of potent compounds is paramount. This guide provides essential safety and logistical information for working with 3''-Demethylchartreusi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of potent compounds is paramount. This guide provides essential safety and logistical information for working with 3''-Demethylchartreusin, a derivative of the potent antitumor agent chartreusin.[1] Given the cytotoxic nature of the parent compound, this document outlines a comprehensive personal protective equipment (PPE) protocol, operational plans for handling, and waste disposal procedures. The principles outlined here are grounded in established safety standards for managing highly potent and cytotoxic substances to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Risk Mitigation

Core Principles of Safe Handling:

  • Engineering Controls: Whenever possible, manipulations of 3''-Demethylchartreusin, especially in powdered form, should be performed within a containment primary engineering control (C-PEC) such as a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).[3][4][5] These devices create a controlled environment that significantly reduces the risk of exposure.[3][4]

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling the compound. The selection of PPE should be based on a thorough risk assessment of the planned procedures.[3]

  • Standard Operating Procedures (SOPs): Strict adherence to established SOPs for handling, administration, and disposal is essential for safety.[3]

Personal Protective Equipment (PPE) Protocol

The following table outlines the recommended PPE for handling 3''-Demethylchartreusin. The selection is based on a risk assessment that considers the potential for splashes, aerosol generation, and direct contact.

Task Gloves Gown Respiratory Protection Eye/Face Protection
Weighing and Reconstituting Powder Double-gloving with chemotherapy-tested glovesDisposable, cuffed gown resistant to hazardous drugsNIOSH-approved respirator (e.g., N95)Safety glasses with side shields and a face shield
Handling Solutions Double-gloving with chemotherapy-tested glovesDisposable, cuffed gown resistant to hazardous drugsNot required if handled in a C-PECSafety glasses with side shields
Administering to Cell Cultures or Animals Double-gloving with chemotherapy-tested glovesDisposable, cuffed gown resistant to hazardous drugsNot required if handled in a C-PECSafety glasses with side shields
Cleaning and Decontamination Double-gloving with heavy-duty glovesDisposable, cuffed gown resistant to hazardous drugsNIOSH-approved respirator (e.g., N95)Safety glasses with side shields and a face shield
Waste Disposal Double-gloving with heavy-duty glovesDisposable, cuffed gown resistant to hazardous drugsNot required for sealed containersSafety glasses with side shields

Step-by-Step PPE Procedures

Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.

Donning PPE Workflow

G cluster_donning PPE Donning Sequence Wash_Hands Wash Hands Thoroughly Gown Don Gown Wash_Hands->Gown 1 Respirator Don N95 Respirator Gown->Respirator 2 Goggles Don Goggles/Face Shield Respirator->Goggles 3 Gloves1 Don First Pair of Gloves Goggles->Gloves1 4 Gloves2 Don Second Pair of Gloves (over cuffs) Gloves1->Gloves2 5

Caption: PPE Donning Sequence.

  • Hand Hygiene: Thoroughly wash hands with soap and water before beginning.

  • Gown: Don a disposable gown, ensuring it is securely fastened.

  • Respiratory Protection: If required, don a fit-tested N95 respirator.

  • Eye and Face Protection: Put on safety glasses and a face shield if there is a risk of splashes.

  • Gloves: Don the first pair of chemotherapy-tested gloves. When double-gloving, the second pair should be worn over the cuffs of the gown.[5]

Doffing PPE Workflow

G cluster_doffing PPE Doffing Sequence Gloves_Outer Remove Outer Gloves Gown Remove Gown Gloves_Outer->Gown 1 Gloves_Inner Remove Inner Gloves Gown->Gloves_Inner 2 Wash_Hands1 Wash Hands Gloves_Inner->Wash_Hands1 3 Goggles Remove Goggles/Face Shield Wash_Hands1->Goggles 4 Respirator Remove Respirator Goggles->Respirator 5 Wash_Hands2 Wash Hands Thoroughly Respirator->Wash_Hands2 6

Caption: PPE Doffing Sequence.

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown: Remove the gown by rolling it away from the body.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove the face shield and safety glasses.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Final Hand Hygiene: Perform a final thorough hand washing.

Decontamination and Spill Management

A comprehensive spill management plan is essential.[3] All personnel handling 3''-Demethylchartreusin must be trained on these procedures.

  • Spill Kits: Hazardous drug spill kits should be readily available in all areas where the compound is handled.[5]

  • Decontamination: In case of a spill, the area should be immediately secured. Personnel with appropriate PPE should clean the spill according to the facility's SOPs.

  • Exposure: In the event of skin contact, wash the affected area with soap and lukewarm water.[5] For eye exposure, flush with water for at least 15 minutes.[5] All exposures must be reported to the appropriate safety officer.

Waste Disposal Plan

Cytotoxic waste is considered hazardous and requires special disposal procedures to prevent environmental contamination and harm to human health.[2][6][7]

Waste Segregation and Containment
  • Sharps: All needles, syringes, and other sharp items contaminated with 3''-Demethylchartreusin must be disposed of in a designated, puncture-resistant sharps container with a purple lid.[2]

  • Solid Waste: Contaminated items such as gloves, gowns, and labware should be disposed of in designated cytotoxic waste containers.[8] These are typically color-coded (e.g., purple or with a specific cytotoxic symbol) and clearly labeled.[2][9]

  • Liquid Waste: Concentrated stock solutions should be disposed of as chemical waste.[8] Depending on local regulations and the specific properties of the compound, dilute solutions may be treatable before disposal.[8] However, given the potent nature of this compound, it is recommended to treat all liquid waste as hazardous.

Disposal Workflow

G cluster_waste Cytotoxic Waste Disposal Workflow Generation Waste Generation Segregation Segregate at Point of Use Generation->Segregation Sharps Sharps in Purple-Lidded Container Segregation->Sharps Solid Solid Waste in Labeled Cytotoxic Bag/Bin Segregation->Solid Liquid Liquid Waste in Leak-Proof Container Segregation->Liquid Storage Store in Secure, Designated Area Sharps->Storage Solid->Storage Liquid->Storage Collection Collection by Licensed Waste Provider Storage->Collection Treatment High-Temperature Incineration Collection->Treatment

Caption: Cytotoxic Waste Disposal Workflow.

All cytotoxic waste must be collected by a licensed clinical waste provider for high-temperature incineration, which is the only approved method for its disposal.[2][7]

References

  • Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste? Retrieved from [Link]

  • Weizmann Institute of Science. Cytotoxic waste disposal. Retrieved from [Link]

  • Stericycle UK. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Retrieved from [Link]

  • Chopra, A., et al. (2016). Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. Journal of Cancer Research and Therapeutics. Retrieved from [Link]

  • BioSafe Tech by QUALIA. (2025, January 26). Cytotoxic Drug Handling with Biosafety Isolators. Retrieved from [Link]

  • Novus Environmental. (2024, February 13). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Retrieved from [Link]

  • Ecolab. (2025, March 19). Risks and Safety Measures for Cytotoxic Compounding. Retrieved from [Link]

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • bio-ARMA Antimicrobials. Personal Protective Equipment. Retrieved from [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2011). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Retrieved from [Link]

  • Farris, J. P., et al. (1999). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment (PPE) 102. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, February 10). Personal Protective Equipment for Infection Control. Retrieved from [Link]

  • Toney-Butler, T. J., & Ghassemzadeh, S. (2023). Personal Protective Equipment. StatPearls. Retrieved from [Link]

  • Synerzine. (2020, April 2). SAFETY DATA SHEET Methyl 3,3-dimethylacrylate. Retrieved from [Link]

  • DC Chemicals. (2024, January 1). 3-Demethylcolchicine SAFETY DATA SHEET. Retrieved from [Link]

  • Méndez, C., et al. (2005). Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide. PubMed. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.